molecular formula C20H20N8Na2O5 B012208 Sodium Methotrexate CAS No. 7413-34-5

Sodium Methotrexate

Número de catálogo: B012208
Número CAS: 7413-34-5
Peso molecular: 498.4 g/mol
Clave InChI: DASQOOZCTWOQPA-GXKRWWSZSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methotrexate sodium is an antimetabolite and antifolate agent essential for biochemical and pharmacological research. Its primary research value lies in its well-characterized ability to competitively inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway . By inhibiting DHFR, Methotrexate sodium depletes intracellular tetrahydrofolate pools, thereby disrupting the de novo synthesis of purine nucleotides and thymidylate, which are crucial for DNA and RNA synthesis and cell proliferation . This mechanism makes it a vital tool for studying rapidly dividing cells, notably in oncology research. Beyond its classic antifolate action, Methotrexate sodium has profound immunomodulatory and anti-inflammatory effects that are a key focus of investigative work. Intracellular metabolism to methotrexate polyglutamates prolongs its activity and broadens its inhibitory scope to include enzymes such as aminoimidazole carboxamide ribonucleotide transformylase (AICART) and thymidylate synthase . The subsequent accumulation of adenosine, a potent endogenous anti-inflammatory mediator, is central to one of its key mechanisms. Adenosine signaling through its receptors leads to the suppression of pro-inflammatory cytokines and downregulation of immune cell activation, providing a robust model for studying autoimmune conditions like rheumatoid arthritis and psoriasis . This compound is for research applications only and is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers can utilize this high-purity product to explore a wide range of scientific questions, from nucleotide metabolism and immune response modulation to targeted drug delivery systems.

Propiedades

IUPAC Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQOOZCTWOQPA-GXKRWWSZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-05-2 (Parent)
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3037123
Record name Methotrexate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7413-34-5, 15475-56-6
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Sodium Methotrexate: A Technical Guide for Chemotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methotrexate (B535133), a cornerstone of modern chemotherapy, represents a landmark in the rational design of anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of its sodium salt, a widely used formulation. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.

Historical Perspective: From Folic Acid to a Potent Antifolate

The journey to methotrexate began with the observation in the 1940s that folic acid, a vitamin essential for cell growth, exacerbated leukemia. This led to the hypothesis that blocking folic acid metabolism could inhibit the proliferation of cancer cells. In 1947, under the direction of Dr. Sidney Farber, a team of researchers including Yellapragada Subbarow synthesized a series of folic acid antagonists. Among these was aminopterin (B17811), which in 1948 was shown to induce temporary remissions in children with acute lymphoblastic leukemia (ALL), marking the dawn of chemotherapy.

However, aminopterin's high toxicity spurred the search for safer alternatives. This led to the synthesis of amethopterin, now known as methotrexate, which demonstrated a better therapeutic index. By the 1950s, methotrexate had replaced aminopterin in clinical practice and its efficacy was being explored in solid tumors, leading to the first cure of a metastatic cancer, choriocarcinoma, in 1956.

Chemical Synthesis of Sodium Methotrexate

The synthesis of this compound is a multi-step process. The following is a generalized laboratory-scale protocol synthesized from various reported methods.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve N-(4-(methylamino)benzoyl)-L-glutamic acid in a suitable volume of DMSO.

  • Addition of Base: Slowly add a stoichiometric amount of aqueous sodium hydroxide to the solution with continuous stirring to form the corresponding sodium salt in situ.

  • Condensation Reaction: To this solution, add 2,4-diamino-6-(bromomethyl)pteridine hydrobromide portion-wise while maintaining the temperature between 20-25°C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation of Methotrexate: Upon completion of the reaction, pour the reaction mixture into a vigorously stirred solution of acidic water (pH adjusted to 3.5-4.0 with HCl). Methotrexate will precipitate out as a yellow solid.

  • Isolation and Washing: Filter the precipitate and wash it thoroughly with deionized water, followed by ethanol and then acetone to remove impurities.

  • Formation of this compound: To form the disodium (B8443419) salt, suspend the crude methotrexate in deionized water and add a sufficient amount of 1M sodium hydroxide solution with stirring until the solid completely dissolves and the pH reaches approximately 8.5-9.0.

  • Purification and Isolation: The this compound can be precipitated from the aqueous solution by the addition of a water-miscible organic solvent such as ethanol or acetone. Filter the resulting precipitate, wash with the organic solvent, and dry under vacuum to yield this compound as a yellow powder.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Methotrexate is a potent antimetabolite that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to DHFR with an affinity approximately 1000 times greater than that of its natural substrate, DHF, methotrexate effectively blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting DNA synthesis and cell division, particularly in rapidly proliferating cancer cells.

Signaling Pathway: Folate Metabolism and Methotrexate Inhibition

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF Purines Purine Synthesis THF->Purines SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine CH2THF->DHF CH2THF->THF Purine Synthesis TS Thymidylate Synthase (TS) CH2THF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA MTX Methotrexate (MTX) MTX->DHFR Inhibition DHFR->THF NADPH -> NADP+ TS->dTMP SHMT->Glycine

Caption: Folate metabolism pathway and the inhibitory action of Methotrexate.

Quantitative Data

The efficacy of methotrexate as a chemotherapeutic agent can be quantified through various in vitro and in vivo parameters.

In Vitro Efficacy of Methotrexate
ParameterTarget/Cell LineValue
Ki (Inhibition Constant) Human Dihydrofolate Reductase~3.4 pM
IC50 (Half-maximal inhibitory concentration) Human Dihydrofolate Reductase~7.7 nM
IC50 (72h exposure) CCRF-CEM (Leukemia)~10 nM
IC50 (72h exposure) HeLa (Cervical Cancer)~20 nM
IC50 (72h exposure) MCF-7 (Breast Cancer)~30 nM
IC50 (72h exposure) A549 (Lung Cancer)~50 nM
Clinical Efficacy of Methotrexate-Based Chemotherapy
Cancer TypeRegimenResponse Rate/Outcome
Acute Lymphoblastic Leukemia (Childhood) Multi-agent chemotherapy including high-dose methotrexate5-year event-free survival rates of 80-90%
Choriocarcinoma Methotrexate monotherapyCure rates approaching 100% in low-risk disease
Breast Cancer CMF (Cyclophosphamide, Methotrexate, 5-Fluorouracil)Objective response rates of 50-60%
Head and Neck Cancer Methotrexate as a single agentResponse rates of 30-40% in recurrent/metastatic disease
Osteosarcoma High-dose methotrexate with leucovorin rescue~70% 5-year survival in combination with other agents
Bladder Cancer MVAC (Methotrexate, Vinblastine, Doxorubicin, Cisplatin)Overall response rates of 50-70%

Key Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified human DHFR enzyme

  • DHFR assay buffer (50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound solution (in assay buffer)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In each well of the microplate, add the following in order:

    • DHFR assay buffer

    • NADPH solution (final concentration ~100 µM)

    • This compound solution at various concentrations (or buffer for control)

    • DHFR enzyme solution

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding DHF solution (final concentration ~50 µM) to each well.

  • Measurement: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of methotrexate. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound solution (in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Mandatory Visualizations

Experimental Workflow: In Vitro Anticancer Drug Screening

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., MCF-7, A549) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Drug Treatment of Cells seeding->treatment drug_prep Prepare Serial Dilutions of This compound drug_prep->treatment incubation Incubation (48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acq Data Acquisition (Absorbance Measurement) viability_assay->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis end End analysis->end

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Logical Relationship: Methotrexate's Therapeutic Action

Therapeutic_Action admin Administration of This compound inhibition Inhibition of Dihydrofolate Reductase (DHFR) admin->inhibition depletion Depletion of Tetrahydrofolate (THF) inhibition->depletion block Blockade of Purine and Thymidylate Synthesis depletion->block dna_inhibition Inhibition of DNA Synthesis and Repair block->dna_inhibition apoptosis Induction of Apoptosis in Rapidly Dividing Cells dna_inhibition->apoptosis tumor_regression Tumor Regression and Therapeutic Effect apoptosis->tumor_regression

The Dawn of a New Era: The Historical Development of Methotrexate in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133), a cornerstone of modern cancer chemotherapy, represents a pivotal moment in the history of medicine: the dawn of rationally designed antimetabolites to combat malignant disease. Its journey from a derivative of a naturally occurring vitamin to a powerful therapeutic agent is a testament to the convergence of astute clinical observation, fundamental biochemical research, and the dawn of the clinical trial era. This technical guide delves into the historical development of methotrexate, providing a detailed account of the key experiments, quantitative outcomes, and the elucidation of its mechanism of action for professionals in the field of oncology and drug development.

The Precursor: Aminopterin (B17811) and the Folate Hypothesis

The story of methotrexate begins with the understanding of the role of folic acid in cellular proliferation. In the 1940s, Dr. Sidney Farber, a pathologist at Boston Children's Hospital, observed that administering folic acid to children with acute lymphoblastic leukemia (ALL) seemed to accelerate the disease.[1] This led to the revolutionary hypothesis that blocking the action of folic acid could inhibit the rapid division of cancer cells.

Working with chemists at Lederle Laboratories, Dr. Farber obtained a folic acid antagonist, aminopterin. In 1948, he initiated a clinical trial that would forever change the landscape of cancer treatment.

Key Experiment: Farber's 1948 Aminopterin Trial in Childhood Leukemia

Methodology: Sixteen children with advanced acute leukemia were enrolled in the study. Aminopterin was administered daily via intramuscular injection. The dosage was carefully adjusted within a range of 0.25 to 1.0 mg, with close monitoring for toxicity, primarily severe stomatitis.[2][3] Remission was assessed based on clinical improvement and a reduction of blast cells in the peripheral blood and bone marrow.[3]

Quantitative Data:

Trial/Study Investigator(s) Year Compound Cancer Type Number of Patients Dosage Key Outcomes
Farber's Leukemia TrialSidney Farber1948AminopterinAcute Leukemia160.25 - 1.0 mg daily (intramuscular)10 of 16 children showed temporary clinical and hematological remission.[2][4]

This seminal study provided the first compelling evidence that a chemical agent could induce remission in a hematological malignancy, laying the groundwork for the development of methotrexate.

The Advent of Methotrexate and its Expansion to Solid Tumors

Aminopterin, while effective, was also highly toxic. This spurred the development of a related, less toxic compound: amethopterin, which would later be known as methotrexate.[4]

Key Figure: Dr. Jane C. Wright and the Treatment of Solid Tumors

While the initial focus of antifolate therapy was on leukemia, Dr. Jane C. Wright, a pioneering cancer researcher, explored the efficacy of methotrexate in solid tumors. Her work in the early 1950s demonstrated that the benefits of this new class of drugs were not limited to hematologic malignancies.

Key Experiment: Wright's 1951 Methotrexate Trial in Breast Cancer

Methodology: Dr. Wright administered methotrexate to patients with various advanced solid tumors. In her 1951 study on breast cancer, she treated 36 patients with incurable, disseminated breast cancer.[5] While the exact dosage regimens from this early trial are not readily available in modern literature, the approach involved careful administration and monitoring for signs of tumor regression and toxicity.

Quantitative Data:

Trial/Study Investigator(s) Year Compound Cancer Type Number of Patients Dosage Key Outcomes
Wright's Solid Tumor TrialJane C. Wright1951MethotrexateBreast Cancer36Not specified in available sourcesTemporary objective tumor regressions observed in 10 of 36 patients.[5]

Dr. Wright's research was instrumental in establishing methotrexate as a broad-spectrum anticancer agent.[6]

A Landmark Achievement: The Cure of Choriocarcinoma

One of the most dramatic successes in the early history of chemotherapy was the use of methotrexate to cure a highly malignant solid tumor, choriocarcinoma. This work, led by Dr. Min Chiu Li and Dr. Roy Hertz at the National Cancer Institute, provided the first instance of a metastatic cancer being cured by chemotherapy alone.[7]

Key Experiment: Li and Hertz's 1956 & 1958 Choriocarcinoma Trials

Methodology: Beginning in 1956, Li and Hertz treated women with metastatic choriocarcinoma with methotrexate.[8] Their 1958 publication detailed the treatment of 27 patients.[7] The treatment protocol involved intensive courses of methotrexate, with dosages carefully managed to induce substantial but reversible toxicity.[8] A key innovation in this study was the use of urinary human chorionic gonadotropin (hCG) levels as a biomarker to monitor tumor response.[9]

Quantitative Data:

Trial/Study Investigator(s) Year Compound Cancer Type Number of Patients Dosage Key Outcomes
Li and Hertz's Choriocarcinoma TrialMin Chiu Li, Roy Hertz1958MethotrexateChoriocarcinoma27Intensive, repeated courses5 of 27 patients achieved complete remission, marking the first cure of a metastatic solid tumor with chemotherapy.[7]

This groundbreaking achievement firmly established the curative potential of chemotherapy and solidified methotrexate's place in the oncologist's armamentarium.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The therapeutic effect of methotrexate stems from its potent inhibition of the enzyme dihydrofolate reductase (DHFR).[10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[11]

By competitively inhibiting DHFR, methotrexate depletes the intracellular pool of THF, thereby halting DNA synthesis and cell division, particularly in rapidly proliferating cancer cells.[11]

Signaling Pathway Diagram

Folate_Metabolism_and_Methotrexate_Inhibition cluster_cell Cancer Cell Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate One-Carbon Transfer DNA_Synthesis DNA Synthesis & Cell Division Purines_Thymidylate->DNA_Synthesis Methotrexate Methotrexate Methotrexate->DHFR Inhibition

Caption: Methotrexate's mechanism of action via DHFR inhibition.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

A standard method to quantify the inhibitory effect of methotrexate on DHFR is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • DHFR enzyme (purified)

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Methotrexate solution

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

Procedure:

  • Prepare serial dilutions of methotrexate in the assay buffer.

  • In the wells of the microplate, add the assay buffer, NADPH, and the various concentrations of methotrexate or a vehicle control.

  • Add the DHFR enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the DHF substrate to all wells.

  • Immediately begin kinetic reading of the absorbance at 340 nm at regular intervals for a set duration.

  • Calculate the rate of reaction (decrease in absorbance over time) for each methotrexate concentration.

  • Determine the IC50 value (the concentration of methotrexate that inhibits 50% of DHFR activity) by plotting the reaction rates against the logarithm of the methotrexate concentrations.

Evolution of Methotrexate Therapy: High-Dose Regimens and Leucovorin Rescue

A significant advancement in methotrexate therapy was the development of high-dose methotrexate (HDMTX) regimens, followed by leucovorin (folinic acid) rescue. This strategy allows for the administration of much higher, and potentially more effective, doses of methotrexate to overcome resistance and improve penetration into sanctuary sites like the central nervous system. Leucovorin, a reduced form of folic acid, is administered after a specific time to "rescue" normal cells from the toxic effects of methotrexate by bypassing the DHFR block.

Logical Workflow: High-Dose Methotrexate with Leucovorin Rescue

HDMTX_Leucovorin_Rescue Start Patient with Susceptible Malignancy Administer_HDMTX Administer High-Dose Methotrexate (HDMTX) Start->Administer_HDMTX MTX_Action Methotrexate Inhibits DHFR in Cancer and Normal Cells Administer_HDMTX->MTX_Action Time_Delay Allow Time for Anti-Tumor Effect MTX_Action->Time_Delay Tumor_Cell_Death Continued Inhibition of Cancer Cell Proliferation MTX_Action->Tumor_Cell_Death Administer_Leucovorin Administer Leucovorin (Folinic Acid) Time_Delay->Administer_Leucovorin Leucovorin_Action Leucovorin Bypasses DHFR Block in Normal Cells Administer_Leucovorin->Leucovorin_Action Rescue Rescue of Normal Cells from Toxicity Leucovorin_Action->Rescue

Caption: Workflow of HDMTX with leucovorin rescue.

Conclusion

The historical development of methotrexate in cancer therapy is a landmark in medical science. From the initial, insightful observations of Sidney Farber to the groundbreaking clinical trials of Jane C. Wright, Min Chiu Li, and Roy Hertz, the story of methotrexate is one of scientific curiosity, perseverance, and a paradigm shift in our ability to treat cancer. Its well-defined mechanism of action and the subsequent development of sophisticated treatment regimens have saved countless lives and continue to inform the development of new anticancer agents. For researchers and drug development professionals, the history of methotrexate serves as a powerful reminder of the importance of understanding fundamental biological pathways and the transformative potential of rationally designed therapies.

References

what is the difference between methotrexate and methotrexate sodium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Methotrexate (B535133) and Methotrexate Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison of methotrexate and its sodium salt, focusing on their chemical, physicochemical, and pharmacokinetic differences. The information presented is intended to support research, drug development, and formulation activities by providing a clear understanding of the properties of each form.

Chemical and Physicochemical Properties

The fundamental difference between methotrexate and methotrexate sodium lies in their chemical structure, which in turn governs their physicochemical properties. Methotrexate is a dicarboxylic acid, while methotrexate sodium is its conjugate base in the form of a disodium (B8443419) salt.[1][2]

Table 1: Comparison of Physicochemical Properties

PropertyMethotrexateMethotrexate Sodium
Chemical Formula C₂₀H₂₂N₈O₅[3]C₂₀H₂₀N₈Na₂O₅[2]
Molecular Weight 454.4 g/mol [3]498.4 g/mol [2]
Appearance Yellow-brown crystalline powder[4]Yellow to orange-brown crystalline powder[5]
Aqueous Solubility Practically insoluble (0.01 mg/mL at 20°C)[6]Soluble (2 mg/mL in H₂O)[7]
pKa 3.8, 4.8, 5.6Not applicable (salt form)
LogP -1.85[8]Not applicable (ionic)

The most significant difference from a pharmaceutical perspective is the aqueous solubility. Methotrexate as a free acid is practically insoluble in water, which presents considerable challenges for formulation, particularly for liquid dosage forms intended for oral or parenteral administration.[4][6] The conversion to the disodium salt dramatically increases its aqueous solubility, making methotrexate sodium the preferred form for most pharmaceutical preparations.[5][9]

Pharmacokinetics and Bioavailability

Oral absorption of methotrexate is dose-dependent, with bioavailability decreasing at higher doses, suggesting a saturable absorption process.[5] For low doses, the mean bioavailability is approximately 60%.[5] Studies comparing oral and subcutaneous administration consistently demonstrate that the subcutaneous route provides higher and more predictable bioavailability, especially at doses of 15 mg/week and above.[10][11] One study comparing oral tablets and an oral solution of methotrexate found their mean relative bioavailability to be similar (0.85 and 0.87, respectively), suggesting that once in solution, the absorption is comparable.[12] Given the superior solubility of methotrexate sodium, it is the form used in these oral solutions and likely in most tablet formulations to ensure adequate dissolution.

Table 2: Bioavailability of Methotrexate via Different Routes

Administration RouteMean Bioavailability (%)Key Findings
Oral~60% (dose-dependent)Bioavailability decreases at doses >30 mg/m².[5]
SubcutaneousHigher and more predictable than oralOvercomes the absorption limitations seen with higher oral doses.[10][11]

Mechanism of Action and Signaling Pathways

Both methotrexate and methotrexate sodium deliver the same active pharmacological moiety, methotrexate, to the systemic circulation. Therefore, their mechanism of action is identical. Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[2] This inhibition of nucleic acid synthesis is the basis of its antiproliferative effects in cancer chemotherapy.

In the treatment of autoimmune diseases like rheumatoid arthritis, other mechanisms are thought to be more prominent at the lower doses used. These include the modulation of key inflammatory signaling pathways:

  • Adenosine Signaling: Methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory effects.

  • NF-κB Pathway: Methotrexate can inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor for pro-inflammatory genes.

  • JAK/STAT Pathway: Methotrexate has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.

Below are diagrams illustrating these key signaling pathways.

DHFR_Inhibition Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis Tetrahydrofolate->Purine/Pyrimidine Synthesis Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits DNA/RNA Synthesis DNA/RNA Synthesis Purine/Pyrimidine Synthesis->DNA/RNA Synthesis Adenosine_Signaling cluster_cell Cell Methotrexate Methotrexate AICAR Transformylase AICAR Transformylase Methotrexate->AICAR Transformylase Inhibits AICAR AICAR Purine Synthesis Purine Synthesis AICAR Transformylase->Purine Synthesis AMP Deaminase AMP Deaminase AICAR->AMP Deaminase Inhibits AMP AMP Adenosine Adenosine AMP->Adenosine Extracellular Space Extracellular Space Adenosine->Extracellular Space Extracellular Adenosine Extracellular Adenosine Adenosine Receptors Adenosine Receptors Extracellular Adenosine->Adenosine Receptors Anti-inflammatory Effects Anti-inflammatory Effects Adenosine Receptors->Anti-inflammatory Effects NFkB_JAK_STAT cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Methotrexate_NFkB Methotrexate Methotrexate_NFkB->IKK Complex Inhibits Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK Activation JAK Activation Cytokine Receptor->JAK Activation STAT Phosphorylation STAT Phosphorylation JAK Activation->STAT Phosphorylation Gene Transcription Gene Transcription STAT Phosphorylation->Gene Transcription Methotrexate_JAK_STAT Methotrexate Methotrexate_JAK_STAT->JAK Activation Inhibits Bioavailability_Workflow cluster_period1 Period 1 cluster_period2 Period 2 Patient Cohort Patient Cohort Randomization Randomization Patient Cohort->Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B Administer Formulation 1 Administer Formulation 1 Group A->Administer Formulation 1 Administer Formulation 2 Administer Formulation 2 Group B->Administer Formulation 2 Serial Blood Sampling Serial Blood Sampling Administer Formulation 1->Serial Blood Sampling Administer Formulation 2->Serial Blood Sampling Washout Period Washout Period Serial Blood Sampling->Washout Period Period 2 Period 2 Washout Period->Period 2 Group A_P2 Group A Administer Formulation 2_P2 Administer Formulation 2_P2 Group A_P2->Administer Formulation 2_P2 Administer Formulation 2 Group B_P2 Group B Administer Formulation 1_P2 Administer Formulation 1_P2 Group B_P2->Administer Formulation 1_P2 Administer Formulation 1 Serial Blood Sampling_P2 Serial Blood Sampling_P2 Administer Formulation 2_P2->Serial Blood Sampling_P2 Administer Formulation 1_P2->Serial Blood Sampling_P2 Serial Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Serial Blood Sampling_P2->Pharmacokinetic Analysis Compare Bioavailability (AUC, Cmax) Compare Bioavailability (AUC, Cmax) Pharmacokinetic Analysis->Compare Bioavailability (AUC, Cmax)

References

The Intricate Dance of Methotrexate and Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, exerts its profound therapeutic effects by intricately weaving itself into the fabric of cellular metabolism. At the heart of its mechanism lies the disruption of purine (B94841) biosynthesis, a fundamental process for cell proliferation and function. This technical guide provides an in-depth exploration of the multifaceted role of sodium methotrexate in purine metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

Methotrexate's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are crucial one-carbon donors in the synthesis of purine nucleotides and thymidylate, which are the building blocks of DNA and RNA.[1][2][3] By binding to DHFR with an affinity approximately 1,000 times greater than its natural substrate, DHF, methotrexate effectively depletes the intracellular pool of THF.[2][3] This blockade of THF regeneration leads to a cessation of DNA synthesis, repair, and cellular replication, particularly impacting rapidly dividing cells like those found in cancerous tissues and activated immune cells.[2]

The Ripple Effect: Downstream Consequences on Purine Metabolism

The inhibition of DHFR by methotrexate sets off a cascade of events that reverberate throughout the purine metabolic pathway. The depletion of THF cofactors directly impacts two key folate-dependent enzymes in the de novo purine synthesis pathway:

The inhibition of these enzymes leads to a significant reduction in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3] This ultimately results in decreased pools of adenosine and guanosine nucleotides.[3][4][6]

Furthermore, the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) due to AICARFT inhibition has a secondary, yet crucial, anti-inflammatory effect.[7][8] AICAR competitively inhibits AMP deaminase, leading to an accumulation of AMP.[8] This excess AMP is then converted extracellularly to adenosine by ecto-5'-nucleotidase.[8] Adenosine, a potent signaling molecule, then acts on its receptors (primarily A2A and A3) on various immune cells to mediate a broad range of anti-inflammatory responses.[7][9][10][11]

Below is a diagram illustrating the central role of Methotrexate in disrupting the folate cycle and subsequent purine synthesis.

DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH THF->DHF NADP+ Purine_Synthesis De Novo Purine Synthesis (GARFT, AICARFT) THF->Purine_Synthesis One-Carbon Donors DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate MTX->DHFR Inhibition IMP Inosine Monophosphate (IMP) Purine_Synthesis->IMP AMP_GMP AMP & GMP IMP->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA

Caption: Methotrexate inhibits DHFR, blocking THF regeneration and halting purine synthesis.

Polyglutamation: Enhancing the Potency of Methotrexate

Within the cell, methotrexate is converted to methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2][12][13] This process involves the addition of several glutamate (B1630785) residues to the methotrexate molecule. MTXPGs are retained within the cell for longer periods and exhibit enhanced inhibitory effects on not only DHFR but also other folate-dependent enzymes like AICARFT and thymidylate synthase (TYMS).[2][5] The extent of polyglutamation can influence both the efficacy and toxicity of methotrexate treatment.[13][14]

The following diagram illustrates the intracellular activation of Methotrexate through polyglutamation.

MTX_ext Extracellular Methotrexate MTX_int Intracellular Methotrexate MTX_ext->MTX_int Cellular Uptake MTXPG Methotrexate Polyglutamates (MTXPGs) MTX_int->MTXPG Polyglutamation MTXPG->MTX_int Deglutamation DHFR DHFR MTXPG->DHFR Inhibition AICARFT AICARFT MTXPG->AICARFT Inhibition TYMS TYMS MTXPG->TYMS Inhibition FPGS Folylpolyglutamate Synthetase (FPGS) GGH γ-Glutamyl Hydrolase (GGH)

Caption: Intracellular conversion of Methotrexate to its more potent polyglutamated forms.

Quantitative Insights into Methotrexate's Impact

The inhibitory effects of methotrexate on key enzymes and cellular processes have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency of Methotrexate and its Polyglutamates

CompoundTarget EnzymeSpecies/Cell LineInhibition Constant (Ki)IC50Reference
MethotrexateDihydrofolate Reductase (DHFR)Human1.2 nM~24 nM (enzymatic assay)[3]
MethotrexateDihydrofolate Reductase (DHFR)Human3.4 pM0.12 ± 0.07 µM (enzymatic assay)[3]
MethotrexateDihydrofolate Reductase (DHFR)Human-6.05 ± 0.81 nM (AGS cancer cells)[3]
MethotrexateDihydrofolate Reductase (DHFR)Human-13.56 ± 3.76 nM (HCT-116 cancer cells)[3]
Methotrexate PolyglutamatesAICAR Transformylase (ATIC)-More potent than MTX-[5][7]

Table 2: Effects of Methotrexate on Purine Metabolism in T-lymphocytes

Cell TypeMTX ConcentrationEffect on De Novo Purine SynthesisEffect on Purine Nucleotide PoolsReference
Normal Human T-lymphocytes1 µM>50% reduction in adenosine and guanosine synthesisReduced total purine pools[4]
CEM T-cell line1 µMAlmost complete blockageReduced total purine pools[4]
Phytohaemagglutinin-stimulated primary human T-lymphocytes20 nM - 20 µMInhibition of purine ribonucleotide synthesisATP and GTP pools restricted to concentrations of unstimulated cells[15][16][17]
Malignant Lymphoblasts (KM-3)0.02 µMComplete inhibition-[18]
Malignant Lymphoblasts (MOLT-4, RAJI, KM-3)0.2 µMComplete inhibition in all cell lines-[18]

Key Experimental Protocols

The following section details the methodologies for key experiments frequently cited in the study of methotrexate's effect on purine metabolism.

Assay for De Novo Purine Synthesis

This protocol describes a common method to measure the rate of de novo purine synthesis in cultured cells using a radiolabeled precursor.

Objective: To quantify the rate of new purine nucleotide synthesis.

Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]glycine or [¹⁴C]formate, which is incorporated into newly synthesized purine rings. The amount of radioactivity incorporated into the purine nucleotide pool is then measured.

Materials:

  • Cell culture medium

  • [¹⁴C]glycine or [¹⁴C]formate

  • Methotrexate

  • Trichloroacetic acid (TCA) or perchloric acid (PCA)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere or stabilize in culture.

  • Methotrexate Treatment: Treat cells with varying concentrations of methotrexate for a specified duration.

  • Radiolabeling: Add [¹⁴C]glycine or [¹⁴C]formate to the culture medium and incubate for a defined period to allow for incorporation into newly synthesized purines.[4][15][16]

  • Extraction of Nucleotides:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate macromolecules by adding cold TCA or PCA.

    • Centrifuge to pellet the precipitate. The supernatant contains the acid-soluble nucleotide pool.

  • HPLC Analysis:

    • Neutralize the acid-soluble extract.

    • Separate the purine nucleotides (e.g., ATP, GTP) using an appropriate HPLC column and buffer system.[4]

    • Quantify the amount of radioactivity in each nucleotide peak using an in-line radioactivity detector or by collecting fractions and analyzing them with a scintillation counter.

  • Data Analysis: Calculate the rate of purine synthesis as the amount of radioactivity incorporated into the total purine nucleotide pool per unit of time and per number of cells or protein content.

The following workflow diagram illustrates the key steps in this experimental protocol.

start Start cell_culture Cell Culture start->cell_culture mtx_treatment Methotrexate Treatment cell_culture->mtx_treatment radiolabeling Radiolabeling with [¹⁴C]precursor mtx_treatment->radiolabeling extraction Nucleotide Extraction (TCA/PCA) radiolabeling->extraction hplc HPLC Analysis extraction->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for measuring de novo purine synthesis.
Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay is a standard method to measure the enzymatic activity of DHFR.

Objective: To determine the activity of DHFR in cell lysates or with purified enzyme.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity of the enzyme is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Cell lysate or purified DHFR enzyme

  • Methotrexate (as an inhibitor)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the cell lysate or purified DHFR.

  • Initiation of Reaction: Start the reaction by adding DHF to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Inhibition Assay: To determine the inhibitory effect of methotrexate, pre-incubate the enzyme with various concentrations of methotrexate before adding DHF.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH. Enzyme activity is typically expressed in units per milligram of protein. For inhibition studies, calculate the IC50 value of methotrexate.

Conclusion

This compound's role in purine metabolism is a complex interplay of direct enzyme inhibition and downstream metabolic consequences. Its primary action as a potent inhibitor of DHFR initiates a cascade that starves rapidly proliferating cells of the essential building blocks for DNA and RNA synthesis. The subsequent polyglutamation of methotrexate enhances its intracellular retention and broadens its inhibitory profile. Furthermore, the accumulation of AICAR and the resulting increase in extracellular adenosine contribute significantly to its anti-inflammatory effects, particularly in the context of autoimmune diseases. A thorough understanding of these intricate mechanisms at a quantitative and procedural level is paramount for the continued optimization of methotrexate therapy and the development of novel therapeutic strategies targeting purine metabolism.

References

The Influence of Sodium Methotrexate on the Adenosine Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone in the treatment of chronic inflammatory diseases like rheumatoid arthritis, exerts its potent anti-inflammatory effects primarily by modulating the adenosine (B11128) signaling pathway. At the low doses used for these conditions, MTX's mechanism is not directly anti-proliferative but rather hinges on its ability to increase extracellular concentrations of adenosine, a powerful endogenous anti-inflammatory agent. This guide provides an in-depth exploration of the molecular mechanisms through which sodium methotrexate influences adenosine signaling, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical pathways.

Core Mechanism of Action

The anti-inflammatory action of methotrexate is initiated intracellularly. Once transported into the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs). These polyglutamated forms are crucial as they are more potently retained within the cell and exhibit enhanced inhibitory effects on key enzymes.[1][2]

The primary target of MTXPGs in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC) , an enzyme involved in de novo purine (B94841) biosynthesis.[3][4] Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR .[3][5] This buildup of AICAR has two major downstream consequences that culminate in increased extracellular adenosine:

  • Inhibition of AMP Deaminase (AMPD): AICAR competitively inhibits AMPD, the enzyme that converts adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP).[3][6]

  • Inhibition of Adenosine Deaminase (ADA): AICAR also inhibits ADA, which is responsible for the degradation of adenosine to inosine.[6][7]

This dual inhibition leads to an increase in the intracellular pool of AMP. This excess AMP is then transported out of the cell where it is converted to adenosine by the ecto-enzyme ecto-5'-nucleotidase (CD73) .[8][9] The extracellular adenosine then binds to its receptors on various immune cells, initiating an anti-inflammatory cascade.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows involved in the methotrexate-adenosine signaling axis.

Methotrexate_Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP_ext AMP ADP->AMP_ext CD39 Adenosine_ext Adenosine AMP_ext->Adenosine_ext CD73 A2A_R A2A Receptor Adenosine_ext->A2A_R A3_R A3 Receptor Adenosine_ext->A3_R Anti_Inflammatory Anti-inflammatory Effects A2A_R->Anti_Inflammatory A3_R->Anti_Inflammatory MTX Methotrexate MTX_PG Methotrexate Polyglutamates MTX->MTX_PG ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC Inhibits AICAR AICAR AMPD AMP Deaminase AICAR->AMPD Inhibits ADA Adenosine Deaminase AICAR->ADA Inhibits AMP_int AMP AMP_int->AMP_ext Transport IMP IMP AMP_int->IMP AMPD Adenosine_int Adenosine Inosine Inosine Adenosine_int->Inosine ADA

Caption: Methotrexate-induced adenosine signaling pathway.

Murine_Air_Pouch_Workflow start Start: C57BL/6J Mice drug_admin Weekly IP Injection: - Methotrexate (0.75-1 mg/kg) - Saline (Control) (4-5 weeks) start->drug_admin air_pouch_induction Air Pouch Induction: Subcutaneous injection of sterile air drug_admin->air_pouch_induction inflammation_induction Inflammation Induction: Inject 1% Carrageenan into air pouch air_pouch_induction->inflammation_induction euthanasia Euthanize Mice (4 hours post-carrageenan) inflammation_induction->euthanasia lavage Lavage Air Pouch with Saline euthanasia->lavage analysis Analyze Exudate: - Leukocyte Count - Adenosine (HPLC/MS) - TNF-α (ELISA) lavage->analysis

Caption: Experimental workflow for the murine air pouch model.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating the effects of methotrexate on adenosine signaling and inflammation.

Table 1: Effect of Methotrexate on Adenosine and Leukocyte Levels in a Murine Air Pouch Model

Treatment GroupAdenosine Concentration in Exudate (nM)Leukocyte Count in Exudate (x 10⁶)Reference(s)
Saline (Control)130 ± 2014.2 ± 1.5[10]
Methotrexate (1 mg/kg)280 ± 407.5 ± 0.8[10]
MTX + Adenosine Deaminase150 ± 3011.8 ± 1.2[10]
MTX + A2A Antagonist (DMPX)270 ± 5013.5 ± 1.8[10]

Table 2: Effect of Methotrexate in Wild-Type vs. Knockout Mice in the Air Pouch Model

Mouse StrainTreatmentExudate Leukocyte Count (x 10⁶)Exudate TNF-α (pg/ml)Exudate Adenosine (nM)Reference(s)
Wild-TypeVehicle15.6 ± 2.1450 ± 50125 ± 15[8][11]
Wild-TypeMethotrexate8.2 ± 1.3225 ± 30250 ± 25[8][11]
A2A Receptor KnockoutMethotrexate14.9 ± 1.8420 ± 45240 ± 30[11]
A3 Receptor KnockoutMethotrexate15.2 ± 2.0435 ± 55260 ± 35[11]
CD73 KnockoutMethotrexate13.8 ± 1.5400 ± 40130 ± 20[8]

Table 3: Effect of Methotrexate on Adenosine Deaminase Activity and Forearm Blood Flow in Humans

ParameterBefore MethotrexateAfter 12 Weeks of Methotrexatep-valueReference(s)
Lymphocyte Adenosine Deaminase Vmax (nmol/min/mg protein)20.7 ± 5.616.2 ± 6.0< 0.05[12]
Erythrocyte Adenosine Deaminase Vmax (nmol/min/mg protein)100.9 ± 31.7111.3 ± 42.3> 0.1[12]
Forearm Blood Flow Ratio (Adenosine Infusion 1.5 µ g/min/dl )2.2 ± 0.23.2 ± 0.5< 0.05[12][13]
Forearm Blood Flow Ratio (Dipyridamole Infusion 100 µ g/min/dl )1.8 ± 0.22.4 ± 0.4< 0.05[12][13]

Detailed Experimental Protocols

Murine Air Pouch Model of Inflammation

This in vivo model is frequently used to study the anti-inflammatory effects of methotrexate.[1][10]

  • Animals: Male C57BL/6J mice (6-8 weeks old) are typically used.

  • Drug Administration: Mice receive weekly intraperitoneal (IP) injections of either sterile saline (vehicle control) or this compound (0.75-1 mg/kg) for 4-5 weeks to allow for the intracellular accumulation of MTXPGs.

  • Air Pouch Induction: On day 0 of the final week, mice are anesthetized, and the dorsal area is shaved. A subcutaneous injection of 3 ml of sterile air creates the air pouch. The pouch is re-inflated with 1.5 ml of sterile air on days 2 and 4.

  • Induction of Inflammation: On day 6, inflammation is induced by injecting 1 ml of a 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.

  • Exudate Collection: Four hours after carrageenan injection, mice are euthanized by CO₂ asphyxiation. The air pouch is lavaged with 3 ml of sterile saline.

  • Analysis:

    • Leukocyte Count: The total number of leukocytes in the lavage fluid is determined using a hemocytometer.

    • Cytokine Measurement: The concentration of pro-inflammatory cytokines such as TNF-α in the cell-free supernatant is quantified using a standard ELISA kit.

    • Adenosine Measurement: Adenosine levels in the supernatant are measured by HPLC or mass spectrometry after appropriate sample preparation to prevent adenosine degradation.

Quantification of Adenosine by HPLC-MS/MS

Accurate measurement of adenosine in biological samples is challenging due to its short half-life.[14][15]

  • Sample Preparation: Immediately after collection, samples (e.g., air pouch lavage fluid, plasma) are mixed with an equal volume of a "stop solution" (e.g., 0.8 M perchloric acid) to deproteinize the sample and inhibit enzymatic activity. Samples are then centrifuged, and the supernatant is neutralized.

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: A flow rate of 0.2-0.4 ml/min is standard.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of adenosine. The transition of the parent ion (m/z 268.1) to a specific product ion (m/z 136.1) is monitored.

  • Quantification: A standard curve is generated using known concentrations of adenosine. An internal standard (e.g., ¹³C₅-adenosine) is added to the samples to account for variations in sample processing and instrument response.

Adenosine Receptor Binding Assay

This assay is used to determine the affinity of ligands for adenosine receptors.[16]

  • Membrane Preparation: Cell membranes expressing the adenosine receptor of interest (e.g., A2A or A3) are prepared from cultured cells or tissue homogenates.

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the receptor is used (e.g., [³H]CGS 21680 for A2A receptors).

  • Assay Procedure:

    • Cell membranes are incubated with the radioligand in the presence of varying concentrations of a competing unlabeled ligand (e.g., methotrexate or an adenosine analog).

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the competing ligand, which is a measure of its binding affinity.

Ecto-5'-Nucleotidase (CD73) Activity Assay

This assay measures the enzymatic activity of CD73, which converts AMP to adenosine.[17][18]

  • Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.

  • Procedure:

    • Cells or cell lysates are incubated with a saturating concentration of AMP in a reaction buffer.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped, and the amount of Pi generated is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The CD73 activity is expressed as the rate of Pi production (e.g., nmol Pi/min/mg protein).

Conclusion and Future Directions

The anti-inflammatory efficacy of low-dose methotrexate is unequivocally linked to its ability to increase extracellular adenosine levels. This is achieved through a well-defined intracellular pathway involving the inhibition of AICAR transformylase and the subsequent extracellular conversion of released AMP to adenosine via CD73. The final anti-inflammatory effect is mediated primarily through the A₂ₐ and A₃ adenosine receptors.[9][19]

For drug development professionals, this understanding offers several opportunities:

  • Development of Novel Therapeutics: Designing molecules that specifically target components of this pathway, such as AICAR transformylase or adenosine receptor agonists, could lead to new anti-inflammatory drugs with potentially improved efficacy and safety profiles.

  • Personalized Medicine: Investigating genetic polymorphisms in the enzymes and receptors of the adenosine signaling pathway may help predict a patient's response to methotrexate therapy.

  • Combination Therapies: Exploring the synergistic effects of methotrexate with other drugs that modulate adenosine signaling could lead to more effective treatment strategies for chronic inflammatory diseases.

References

The Molecular Targets of Sodium Methotrexate in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a folate analog, is a cornerstone of chemotherapy regimens for a variety of cancers, including leukemia, lymphoma, and breast cancer. Its efficacy is primarily attributed to its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This action leads to the depletion of intracellular reduced folates, which are essential for the synthesis of nucleotides and amino acids, ultimately causing cell cycle arrest and apoptosis. While DHFR is its principal target, emerging research has illuminated a broader mechanism of action involving other enzymes within the folate pathway and downstream signaling cascades. This technical guide provides a comprehensive overview of the molecular targets of sodium methotrexate, presenting quantitative data on its interactions, detailed experimental protocols for target validation, and visual representations of the affected signaling pathways.

Primary Molecular Target: Dihydrofolate Reductase (DHFR)

The primary molecular target of methotrexate is dihydrofolate reductase (DHFR) , an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.

Methotrexate binds to the active site of DHFR with an affinity approximately 1000-fold higher than that of its natural substrate, DHF. This high-affinity, pseudo-irreversible binding competitively inhibits the enzyme, leading to a cascade of downstream effects.

Quantitative Analysis of Methotrexate-DHFR Interaction

The inhibitory potency of methotrexate against DHFR is typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the species, tissue source, and assay conditions.

Parameter Organism/Cell Line Value Assay Conditions Reference
Ki Homo sapiens (recombinant)3.4 pMpH 7.0, 25°C
Ki L1210 Mouse Leukemia Cells1.0 - 7.0 pMNot Specified
IC50 CCRF-CEM (Human T-cell leukemia)22 nM72-hour incubation
IC50 MCF-7 (Human breast cancer)10 - 50 nM48-hour incubation
Experimental Protocol: DHFR Enzyme Inhibition Assay

A common method to determine the inhibitory activity of methotrexate on DHFR is a spectrophotometric assay.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.

Materials:

  • Recombinant human DHFR

  • Methotrexate

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of methotrexate in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of DHFR, and varying concentrations of methotrexate.

  • Initiate the reaction by adding NADPH and DHF.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the rate of NADPH consumption (the decrease in absorbance over time).

  • Plot the enzyme activity against the logarithm of the methotrexate concentration to determine the IC50 value.

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Methotrexate Stock Solution C Dispense Buffer, DHFR, and varying MTX concentrations into 96-well plate A->C B Prepare Reagents: - DHFR Enzyme - NADPH - DHF - Assay Buffer B->C D Initiate reaction by adding NADPH and DHF C->D E Measure Absorbance at 340 nm over time D->E F Calculate Rate of NADPH Consumption E->F G Plot Enzyme Activity vs. [MTX] F->G H Determine IC50 Value G->H

Caption: Workflow for a DHFR enzyme inhibition assay.

Secondary Molecular Targets and Downstream Effects

The inhibition of DHFR by methotrexate triggers a series of downstream events that constitute its broader mechanism of action.

Folate Pathway Enzymes

While DHFR is the primary target, the resulting accumulation of DHF polyglutamates can lead to the feedback inhibition of other key enzymes in the folate pathway.

  • Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. The depletion of THF, a necessary cofactor for TS, indirectly inhibits its activity.

  • Aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC): ATIC is involved in the de novo synthesis of purines. It is also inhibited by the accumulation of DHF polyglutamates, further disrupting nucleotide synthesis.

Signaling Pathways Affected by Methotrexate

The disruption of folate metabolism has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.

Methotrexate_Signaling_Pathway MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DHF_poly DHF Polyglutamates (Accumulate) DHFR->DHF_poly Inhibition leads to accumulation of DHF Dihydrofolate (DHF) DHF->DHFR TS Thymidylate Synthase (TS) THF->TS Cofactor for ATIC ATIC THF->ATIC Cofactor for Thymidylate Thymidylate Synthesis (dUMP -> dTMP) TS->Thymidylate Purine Purine Synthesis ATIC->Purine DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA CellCycle S-Phase Arrest DNA_RNA->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Leads to DHF_poly->TS Inhibits DHF_poly->ATIC Inhibits

Caption: Signaling pathway of Methotrexate in cancer cells.

Molecular Mechanisms of Methotrexate Resistance

Understanding the molecular targets of methotrexate is incomplete without considering the mechanisms by which cancer cells develop resistance.

  • DHFR Gene Amplification: Increased expression of DHFR due to gene amplification can overcome the inhibitory effects of methotrexate.

  • Mutations in DHFR: Alterations in the DHFR gene can lead to a protein with reduced binding affinity for methotrexate.

  • Impaired Methotrexate Transport: Reduced influx or increased efflux of methotrexate, often mediated by transporters like the reduced folate carrier (RFC) and ATP-binding cassette (ABC) transporters, can decrease its intracellular concentration.

  • Decreased Polyglutamylation: Methotrexate is polyglutamylated within the cell, which enhances its retention and inhibitory activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to resistance.

Conclusion

The primary molecular target of this compound is unequivocally dihydrofolate reductase. However, its therapeutic efficacy stems from a broader disruption of the folate metabolic pathway, including the indirect inhibition of thymidylate synthase and AICAR transformylase. The resulting depletion of nucleotides leads to cell cycle arrest and apoptosis. The development of resistance is often linked to alterations in DHFR, drug transport, or metabolic activation. A thorough understanding of these molecular interactions is crucial for optimizing methotrexate therapy and developing novel strategies to overcome resistance.

Sodium Methotrexate as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methotrexate (B535133), a folate antagonist, is a cornerstone of chemotherapy and immunosuppressive therapy. Its primary mechanism of action is the potent and competitive inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in cellular metabolism. This guide provides a comprehensive technical overview of sodium methotrexate's interaction with DHFR, including its core mechanism, quantitative inhibition data, detailed experimental protocols for its characterization, and its impact on downstream metabolic pathways.

Core Mechanism of Action: Competitive Inhibition of DHFR

Methotrexate (MTX) functions as a structural analog of 7,8-dihydrofolate (DHF), the natural substrate for dihydrofolate reductase (DHFR).[1][2] Due to this structural similarity, MTX binds to the active site of the DHFR enzyme.[1][2] However, its binding affinity for DHFR is approximately 1,000 times greater than that of DHF.[1][3] This high-affinity, tight binding competitively and effectively blocks the enzyme's catalytic function.[1][3][4]

The primary role of DHFR is to catalyze the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[5][6] THF and its derivatives are essential cofactors that donate one-carbon units for the de novo synthesis of purine (B94841) nucleotides (adenine and guanine) and thymidylate, a pyrimidine (B1678525) nucleotide.[1][5][7] By inhibiting DHFR, methotrexate leads to a depletion of the intracellular THF pool.[1] This, in turn, halts the synthesis of DNA and RNA, leading to an arrest of the cell cycle in the S-phase and ultimately inducing cytotoxicity.[1][8] The cytotoxic effects of methotrexate are most pronounced in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.[1]

Intracellular Polyglutamylation

Upon entering the cell via the reduced folate carrier (RFC), methotrexate undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[7][9] This process involves the addition of multiple glutamate (B1630785) residues to the methotrexate molecule.[9] The resulting polyglutamated forms of methotrexate (MTX-PGs) are not only retained more effectively within the cell but also exhibit enhanced inhibitory activity against DHFR and other folate-dependent enzymes.[9][10] This intracellular retention is a critical factor for the sustained cytotoxic effect of the drug.[9][10]

Quantitative Inhibition Data

The potency of methotrexate as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the species, cell line, and specific experimental conditions.

Table 1: Inhibition and Dissociation Constants of Methotrexate against DHFR
ParameterSpeciesValue
KiHuman1.2 nM[1]
KiHuman3.4 pM[1]
KDHuman (modified)9.5 nM[1]
Table 2: IC50 Values of Methotrexate in Enzymatic Assays and Cancer Cell Lines
Species/Cell LineAssay TypeIC50 Value
Human DHFREnzymatic Assay0.12 ± 0.07 µM[1]
HCT-116 (Colon Cancer)Cell Viability Assay13.56 ± 3.76 nM[1][11]
Daoy (Medulloblastoma)Cell Viability Assay9.5 x 10⁻² µM (95 nM)[1][12]
Saos-2 (Osteosarcoma)Cell Viability Assay3.5 x 10⁻² µM (35 nM)[1][12]
A549 (Lung Carcinoma)Cell Viability Assay0.013 µM (13 nM)[1]
AGS (Gastric Cancer)Cell Viability Assay6.05 ± 0.81 nM[11]
MCF-7 (Breast Cancer)Cell Viability Assay114.31 ± 5.34 nM[11]
Colon 26 (Mouse Colorectal Carcinoma)Cell Viability Assay31 nM[13]
DU-145 (Prostate Cancer)Cell Viability Assay23 nM[13]

Downstream Cellular Consequences and Metabolic Pathways

The inhibition of DHFR by methotrexate triggers a cascade of downstream effects that disrupt cellular homeostasis. The primary consequence is the interruption of the folate metabolic cycle, which is central to nucleotide biosynthesis.

Impact on Nucleotide Synthesis

The depletion of the THF pool directly impacts two critical biosynthetic pathways:

  • Thymidylate Synthesis: THF is a required cofactor for thymidylate synthase, the enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A lack of dTMP, a precursor to deoxythymidine triphosphate (dTTP), prevents DNA synthesis.[1]

  • Purine Synthesis: THF derivatives are essential donors of carbon atoms in the de novo purine synthesis pathway, which produces the building blocks for both DNA and RNA.[1] Inhibition of this pathway leads to a reduction in adenosine (B11128) and guanosine (B1672433) pools.[1][14]

This dual blockade of pyrimidine and purine synthesis is the primary driver of methotrexate's cytotoxic and antiproliferative effects.[1]

Methotrexate_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine De Novo Purine Synthesis (ATP, GTP) THF->Purine One-Carbon Donation Thymidylate Thymidylate Synthesis (dUMP → dTMP) THF->Thymidylate One-Carbon Donation DHFR->THF NADPH → NADP+ MTX Methotrexate MTX->DHFR Competitive Inhibition DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA CellCycle S-Phase Arrest & Cytotoxicity DNA_RNA->CellCycle

Methotrexate's inhibition of DHFR blocks nucleotide synthesis.

Experimental Protocols

Spectrophotometric Assay for DHFR Activity and Inhibition

This protocol is a standard method for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.[1][15][16]

A. Reagents and Buffers

  • DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 7.5, or 0.05 M Tris-HCl, pH 7.5.[1][15]

  • DHFR Enzyme: Purified recombinant DHFR or lysate from cells/tissues.[1]

  • Substrate Solution: 10 mM Dihydrofolic acid (DHF) stock solution. Prepare fresh and protect from light.[1][15]

  • Cofactor Solution: 10 mM NADPH stock solution.[1]

  • Inhibitor Solution: Methotrexate stock solution (e.g., 10 mM in DMSO or assay buffer), serially diluted to desired concentrations.[1][15]

B. Assay Procedure (96-well plate format)

  • Reagent Preparation: Prepare fresh dilutions of all reagents on the day of the experiment.[16] Keep reagents on ice.

  • Reaction Mixture Preparation:

    • In a 96-well UV-transparent plate, add 2 µl of diluted Methotrexate or vehicle (for enzyme control) to the appropriate wells.[15][16]

    • Add diluted DHFR enzyme to each well (except for the background control).[15]

    • Add DHFR Assay Buffer to bring the volume to 100 µl.[15]

    • For the background control, add 100 µl of DHFR Assay Buffer.[15]

  • Cofactor Addition:

    • Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.[15]

    • Add 40 µl of the diluted NADPH to each well.[15][16]

    • Mix and pre-incubate for 10-15 minutes at room temperature, protected from light.[1][15][16]

  • Initiate Reaction:

    • Prepare a diluted DHF substrate solution.[15][16]

    • Start the reaction by adding 60 µl of the diluted DHF substrate solution to each well.[15][16] The final volume should be 200 µl.[16]

  • Data Acquisition:

    • Immediately begin recording the absorbance at 340 nm in kinetic mode using a multi-well spectrophotometer.[15][16]

    • Take readings every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[1][15][16]

C. Data Analysis

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.[1]

  • Subtract the rate of the background control from all other readings.

  • Calculate the percent inhibition for each methotrexate concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%[15]

  • Plot the percent inhibition against the logarithm of the methotrexate concentration to determine the IC50 value using non-linear regression analysis.[1]

Experimental_Workflow start Start: Prepare Reagents (DHFR, DHF, NADPH, MTX) plate Dispense MTX/Vehicle and DHFR Enzyme into 96-well plate start->plate incubate Add NADPH Pre-incubate 10-15 min plate->incubate initiate Initiate Reaction with DHF Substrate incubate->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Calculate Rate (ΔAbs/min) & Percent Inhibition measure->analyze plot Plot % Inhibition vs. [MTX] Determine IC50 analyze->plot end End plot->end

Workflow for determining methotrexate's IC50 on DHFR activity.

Mechanisms of Resistance

Resistance to methotrexate can arise through several mechanisms, which can limit its clinical efficacy:

  • Increased DHFR Levels: Amplification of the DHFR gene or increased transcription can lead to higher intracellular levels of the DHFR enzyme, requiring higher concentrations of methotrexate for effective inhibition.[5][6][17][18]

  • Impaired Cellular Uptake: Down-regulation or mutations in the reduced folate carrier (RFC) can decrease the transport of methotrexate into the cell.[17][18]

  • Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthase (FPGS) can lead to inefficient polyglutamylation of methotrexate, resulting in poor intracellular retention and increased efflux from the cell.[17][19]

  • DHFR Gene Mutations: Mutations in the DHFR gene can alter the structure of the enzyme's active site, leading to a decreased binding affinity for methotrexate.[17]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell.[7]

Resistance_Mechanisms MTX_Res Methotrexate Resistance DHFR_Amp Increased DHFR Levels (Gene Amplification) DHFR_Amp->MTX_Res Transport Impaired Cellular Uptake (↓ RFC) Transport->MTX_Res Polyglut Decreased Polyglutamylation (↓ FPGS) Polyglut->MTX_Res DHFR_Mut DHFR Gene Mutation (↓ Binding Affinity) DHFR_Mut->MTX_Res Efflux Increased Drug Efflux (↑ ABC Transporters) Efflux->MTX_Res

Key mechanisms of cellular resistance to methotrexate.

Conclusion

This compound's potent and specific inhibition of dihydrofolate reductase remains a cornerstone of its therapeutic efficacy in oncology and immunology.[1] Its high-affinity binding disrupts essential metabolic pathways required for cell proliferation.[1] A thorough understanding of its mechanism of action, quantitative inhibitory properties, downstream cellular effects, and potential resistance mechanisms is critical for optimizing its clinical use and for the development of novel antifolate agents.

References

Sodium Methotrexate: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methotrexate (B535133), the sodium salt of methotrexate, is a cornerstone medication in the treatment of a wide range of diseases, including various cancers and autoimmune disorders. As an antimetabolite and antifolate agent, its therapeutic efficacy is intrinsically linked to its unique chemical properties and structure, which dictate its mechanism of action at the molecular level. This technical guide provides an in-depth exploration of the core chemical characteristics of sodium methotrexate, detailed experimental protocols for its analysis, and a visual representation of its key signaling pathways.

Chemical and Physical Properties

This compound is an orange-brown, crystalline powder. Its chemical and physical properties are summarized in the tables below.

General Properties
PropertyValueReference
Chemical Name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid[1]
Molecular Formula C₂₀H₂₂N₈O₅[1]
Molecular Weight 454.4 g/mol [1]
Appearance Yellow to orange-brown crystalline powder.[2]
Physicochemical Properties
PropertyValueReference
Melting Point >188°C (decomposes)[]
pKa pKa1: 2.895 (α-carboxyl), pKa2: 4.410 (γ-carboxyl), pKa3: 5.726 (N1) at 25°C[4]
Solubility
WaterFreely soluble (quantitative data not specified)[5]
EthanolPractically insoluble[2][6]
DMSO3900 mg/mL[]
PBS (pH 7.2)Approximately 1 mg/mL (for methotrexate hydrate)

Chemical Structure

The chemical structure of methotrexate consists of three key components: a pteridine (B1203161) ring, a p-aminobenzoic acid moiety, and a glutamic acid residue. The sodium salt form involves the deprotonation of the carboxylic acid groups.

Figure 1: Chemical Structure of Methotrexate.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. By inhibiting DHFR, methotrexate disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Beyond its direct effect on nucleotide synthesis, methotrexate also modulates key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways.

Inhibition of Purine (B94841) Synthesis

cluster_0 De Novo Purine Synthesis cluster_1 Folate Metabolism PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP Purine Nucleotides Purine Nucleotides IMP->Purine Nucleotides Leads to DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->FGAR Provides one-carbon units THF->FAICAR Provides one-carbon units MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits

Figure 2: Methotrexate's inhibition of DHFR disrupts purine synthesis.

Modulation of JAK/STAT Signaling Pathway

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Initiates MTX Methotrexate MTX->JAK Inhibits

Figure 3: Methotrexate inhibits the JAK/STAT signaling pathway.

Inhibition of NF-κB Signaling Pathway

Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB (Degradation) IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation pIkB->NFkB Releases Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates MTX Methotrexate MTX->IKK Inhibits

Figure 4: Methotrexate inhibits the NF-κB signaling pathway.

Experimental Protocols

Determination of pKa by UV-Visible Spectrophotometry

Objective: To determine the acid dissociation constants (pKa) of methotrexate using UV-visible spectrophotometry.

Principle: The UV absorbance of a molecule with ionizable groups changes as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Materials:

  • Methotrexate standard

  • UV-Visible Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Buffer solutions of various pH values (e.g., phosphate, borate)

  • 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of methotrexate and dissolve it in a suitable solvent (e.g., 0.1 N NaOH) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solutions: Prepare a series of solutions with the same concentration of methotrexate in different buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • UV-Vis Measurement: For each solution, measure the UV absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax) and any isosbestic points.[7] The λmax of Methotrexate is approximately 303 nm.[7]

  • Data Collection: Measure the absorbance of each solution at the selected λmax at each pH value.

  • Data Analysis: Plot the absorbance values against the corresponding pH values. The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is halfway between the acidic and basic plateaus. For molecules with multiple pKa values, multiple inflection points will be observed.

Analysis of STAT Phosphorylation by Western Blot

Objective: To assess the effect of methotrexate on the phosphorylation of STAT proteins in a cell-based assay.

Principle: Western blotting is used to detect and quantify the level of a specific protein in a complex mixture. By using antibodies specific to both the phosphorylated and total forms of a STAT protein, the effect of methotrexate on its activation can be determined.

Materials:

  • Cell line of interest (e.g., a cancer cell line with active JAK/STAT signaling)

  • Cell culture medium and supplements

  • Methotrexate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT and anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of methotrexate for a specified time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-STAT.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT for normalization.

    • Quantify the band intensities using densitometry software. The ratio of phospho-STAT to total STAT is calculated to determine the effect of methotrexate.[8][9]

A Cell Seeding & Methotrexate Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Blocking D->E F Primary Antibody Incubation (anti-pSTAT) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Stripping & Re-probing (anti-total STAT) H->I J Data Analysis I->J

Figure 5: Experimental workflow for Western blot analysis of STAT phosphorylation.

Analysis of NF-κB Activation by Luciferase Reporter Assay

Objective: To measure the effect of methotrexate on NF-κB transcriptional activity.

Principle: A luciferase reporter assay utilizes a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB binding sites. When NF-κB is activated and binds to these sites, it drives the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.

Materials:

  • Cell line of interest

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Methotrexate

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often performed for normalization.

  • Cell Treatment: After transfection, treat the cells with methotrexate for a desired period.

  • Stimulation: Stimulate the cells with an agent known to activate NF-κB (e.g., TNF-α) for a specific duration.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions. If a control plasmid was used, measure its luciferase activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity (if applicable) to account for differences in transfection efficiency and cell number. Compare the NF-κB activity in methotrexate-treated cells to that in untreated cells to determine the inhibitory effect.[10][11]

A Transfection with NF-κB Reporter Plasmid B Methotrexate Treatment A->B C Stimulation (e.g., TNF-α) B->C D Cell Lysis C->D E Luciferase Assay D->E F Data Analysis E->F

References

The In Vivo Journey of Low-Dose Methotrexate: A Pharmacokinetic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo pharmacokinetics of low-dose sodium methotrexate (B535133), a cornerstone therapy for a range of autoimmune diseases and certain cancers. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic efficacy while minimizing toxicity. This document synthesizes key quantitative data, details common experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for professionals in the field.

Quantitative Pharmacokinetic Parameters of Low-Dose Methotrexate

The pharmacokinetic profile of low-dose methotrexate exhibits significant interindividual variability.[1] Below is a summary of key parameters collated from various in vivo studies in human populations.

ParameterValuePopulation/NotesRouteReference
Bioavailability (F) 70%Rheumatoid Arthritis PatientsOral[2]
42% (mean, with wide variability)Children with Acute Lymphoblastic LeukaemiaOral
Time to Peak Concentration (Tmax) 1 - 5 hoursGeneral low-dose therapyOral[3]
Terminal Half-life (t½) ~ 6 hoursRheumatoid Arthritis PatientsIV[2]
5 - 8 hoursGeneral low-dose therapy-[1]
Clearance (CL) 84.6 mL/min/m²Rheumatoid Arthritis PatientsIV[2]
4.8 - 7.8 L/hGeneral low-dose therapy-[1]
5.0 - 18.2 L/hPsoriasis Patients (steady state)Oral[4]
Volume of Distribution (Vd) 22.2 L/m² (steady state)Rheumatoid Arthritis PatientsIV[2]
13.5 L/m² (central compartment)Rheumatoid Arthritis PatientsIV[2]
~ 1 L/kg (steady state)General low-dose therapy-[1]
Protein Binding 42% - 57% (to albumin)General low-dose therapy-[1]
53% ± 6%Psoriasis PatientsOral[5]
Renal Excretion 80% - 90% (unchanged drug in 24h)General-[6]
46% - 99% (of dose in 48h)Psoriasis PatientsOral

Experimental Protocols for In Vivo Pharmacokinetic Assessment

The determination of methotrexate's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methodologies.

Study Design

A common approach for determining oral bioavailability is a single-dose, two-way crossover study .

  • Subjects: A cohort of patients (e.g., with rheumatoid arthritis) or healthy volunteers is recruited.[2] Animal models such as Sprague-Dawley rats, beagle dogs, and horses are also employed.[7][8][9]

  • Dosing: Subjects receive a single low dose of methotrexate (e.g., 10 mg/m² or a fixed mg/kg dose) via both intravenous (IV) and oral (PO) routes, separated by a washout period of at least one week to ensure complete elimination of the drug from the previous phase.[2][9]

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours).[2][10]

  • Urine Collection: Urine is often collected over specified intervals to determine the extent of renal excretion.[5][10]

Sample Processing and Analysis
  • Sample Preparation: Blood samples are typically centrifuged to separate plasma or serum. For intracellular analysis, red blood cells are isolated.[11] Proteins in plasma/serum may be precipitated using agents like perchloric acid or acetonitrile.[12]

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of methotrexate and its metabolites.[13][14]

    • Detection: UV-visible detection is common, with wavelengths often set between 302 and 400 nm.[13][15] Fluorescence detection can also be used, sometimes after post-column derivatization to enhance sensitivity.[14] Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity.[9][13]

    • Immunoassays: Fluorescence polarization immunoassay is also a frequently used method for methotrexate analysis in clinical settings.[1]

Visualizing Methotrexate's Journey and Analysis

Cellular Mechanism of Action

Methotrexate's therapeutic effects are rooted in its ability to enter cells and inhibit key enzymes in folate metabolism. This process involves active transport into the cell, intracellular modification, and subsequent interaction with its targets.

Methotrexate Cellular Uptake and Action MTX_ext Methotrexate (MTX) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 MTX_int MTX FPGS FPGS MTX_int->FPGS MTX_PG MTX Polyglutamates (MTX-PG) DHFR_bound DHFR (Inactive) MTX_PG->DHFR_bound Inhibits TYMS_bound TYMS (Inactive) MTX_PG->TYMS_bound Inhibits ATIC_bound ATIC (Inactive) MTX_PG->ATIC_bound Inhibits GGH GGH MTX_PG->GGH Thymidylate_synthesis Thymidylate Synthesis DHFR_bound->Thymidylate_synthesis TYMS_bound->Thymidylate_synthesis Purine_synthesis Purine Synthesis ATIC_bound->Purine_synthesis Adenosine Adenosine Release ATIC_bound->Adenosine RFC1->MTX_int FPGS->MTX_PG GGH->MTX_int

Caption: Cellular transport and mechanism of action of methotrexate.

Metabolic Pathway of Methotrexate

Once administered, methotrexate undergoes metabolic conversion, primarily in the liver, leading to the formation of metabolites that also possess biological activity and distinct pharmacokinetic properties.

Methotrexate Metabolism cluster_liver Liver cluster_cells Intracellular cluster_gut Gut Microbiota MTX Methotrexate Aldehyde_Oxidase Aldehyde Oxidase MTX->Aldehyde_Oxidase Metabolism FPGS Folylpolyglutamate Synthase (FPGS) MTX->FPGS Bioactivation Bacterial_Enzymes Bacterial Enzymes MTX->Bacterial_Enzymes MTX_7OH 7-hydroxymethotrexate (7-OH-MTX) Aldehyde_Oxidase->MTX_7OH MTX_PGs Methotrexate Polyglutamates (MTX-PGs) FPGS->MTX_PGs DAMPA 2,4-diamino-N10-methylpteroic acid (DAMPA) Bacterial_Enzymes->DAMPA

Caption: Primary metabolic pathways of methotrexate.

Experimental Workflow for a Pharmacokinetic Study

The process of conducting a pharmacokinetic study of methotrexate involves several distinct stages, from patient recruitment to data analysis.

Pharmacokinetic Study Workflow A Patient Recruitment & Informed Consent B Baseline Assessment (e.g., PASI, DAS28) A->B C Drug Administration (Oral or IV) B->C D Serial Sampling (Blood & Urine) C->D E Sample Processing (Centrifugation, Extraction) D->E F Analytical Quantification (e.g., HPLC, LC-MS) E->F G Pharmacokinetic Modeling (e.g., NCA, Compartmental Analysis) F->G H Data Interpretation & Reporting G->H

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

References

sodium methotrexate biological activity versus methotrexate sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Methotrexate (B535133) (MTX) is a cornerstone therapeutic agent, widely utilized in the treatment of various neoplastic diseases and autoimmune disorders.[1][2] It is an antimetabolite that primarily functions by inhibiting folic acid metabolism.[3] This technical guide provides an in-depth exploration of the biological activity of methotrexate, which is commercially and clinically formulated as its sodium salt for enhanced solubility. The terms "sodium methotrexate" and "methotrexate sodium salt" refer to the same chemical entity and are used interchangeably; the biological activity is conferred by the methotrexate anion.[4][5][6] This document details its multifaceted mechanisms of action, pharmacokinetic profile, and relevant quantitative data, and provides standardized protocols for assessing its biological activity.

Physicochemical Properties

Methotrexate is an organic acid. Its sodium salt form, methotrexate sodium, is what is used in pharmaceutical preparations due to its higher aqueous solubility.[3][7] The conversion to the salt form does not alter the intrinsic biological activity of the methotrexate molecule.

PropertyMethotrexateMethotrexate Sodium Salt
Molecular Formula C₂₀H₂₂N₈O₅C₂₀H₂₀N₈Na₂O₅
Molecular Weight 454.4 g/mol [8]498.4 g/mol (disodium)
Appearance Yellow to orange crystalline powderYellowish powder[7]
Aqueous Solubility Practically insolubleFreely soluble[3]
Synonyms Amethopterin[9]Methotrexate Disodium[5][6]

Mechanism of Action

The therapeutic effects of methotrexate are complex, involving different primary mechanisms in oncology versus autoimmune diseases.[1]

Primary Antineoplastic Mechanism: Folate Pathway Inhibition

In cancer treatment, methotrexate acts as a folate antagonist.[10] It has a high affinity for and competitively inhibits the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate (DHF) into the biologically active tetrahydrofolate (THF).[1][9][10] THF is a crucial cofactor for the synthesis of thymidylate and purine (B94841) nucleotides, which are essential building blocks for DNA and RNA synthesis.[4][10][11] By blocking THF production, methotrexate disrupts DNA synthesis, repair, and cellular replication, leading to cell death, particularly in rapidly proliferating malignant cells.[2][10]

Once inside the cell, methotrexate is converted into polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthase (FPGS).[12][13][14] These polyglutamated metabolites are not only retained within the cell for longer periods but are also more potent inhibitors of DHFR and other folate-dependent enzymes like thymidylate synthetase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[12][13][15] This intracellular accumulation and enhanced inhibitory activity are critical for the cytotoxic effects of methotrexate.[15][16]

Folate_Pathway_Inhibition cluster_cell Intracellular Space MTX Methotrexate FPGS FPGS MTX->FPGS Polyglutamylation DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Reduction DNA_RNA DNA, RNA, Protein Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA MTX_PG Methotrexate Polyglutamates (MTX-PGs) FPGS->MTX_PG MTX_PG->DHFR Inhibition (Potent) Adenosine_Signaling cluster_cell Intracellular Space MTX_PG Methotrexate Polyglutamates (MTX-PGs) ATIC ATIC MTX_PG->ATIC Inhibition Purine_Synth De Novo Purine Synthesis ATIC->Purine_Synth AICAR AICAR AICAR->ATIC AMP_Deaminase AMP Deaminase AICAR->AMP_Deaminase Inhibition AMP AMP AMP->AMP_Deaminase Adenosine_Intra Adenosine AMP->Adenosine_Intra Adenosine_Extra Extracellular Adenosine Adenosine_Intra->Adenosine_Extra Transport Adenosine_Receptor Adenosine Receptors (e.g., A2A) Adenosine_Extra->Adenosine_Receptor Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_Inflammatory Cellular_Uptake cluster_membrane Cell Membrane cluster_intra Intracellular Space MTX_Extra Extracellular Methotrexate (MTX) RFC1 RFC1 Transporter MTX_Extra->RFC1 Low Conc. Passive Passive Diffusion (High Conc.) MTX_Extra->Passive MTX_Intra Intracellular MTX RFC1->MTX_Intra Passive->MTX_Intra FPGS FPGS MTX_Intra->FPGS MTX_PG MTX-Polyglutamates (Active, Retained Form) FPGS->MTX_PG Polyglutamylation GGH GGH GGH->MTX_Intra MTX_PG->GGH Deglutamylation DHFR_Assay_Workflow A Prepare Reagents (Buffer, NADPH, DHFR, MTX) B Add Buffer, NADPH, and DHFR Enzyme to Plate A->B C Add Methotrexate (Inhibitor) or Vehicle (Control) B->C D Incubate (10-15 min) C->D E Initiate Reaction with DHFR Substrate (DHF) D->E F Measure Absorbance (340 nm) in Kinetic Mode E->F G Calculate Reaction Rate and Percent Inhibition F->G MTT_Assay_Workflow A Seed Cells in 96-Well Plate B Treat with Serial Dilutions of Methotrexate A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (Incubate 2-4 hours) C->D E Add Solubilizing Agent D->E F Measure Absorbance (~570 nm) E->F G Calculate Cell Viability and Determine IC₅₀ F->G

References

The Immunosuppressive Core of Sodium Methotrexate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted immunosuppressive properties of sodium methotrexate (B535133) (MTX). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of action, presents quantitative data on its immunological effects, details key experimental protocols, and visualizes the intricate signaling pathways involved.

Executive Summary

Methotrexate, a folate antagonist, is a cornerstone in the treatment of various autoimmune and inflammatory diseases. Its therapeutic efficacy stems from a complex interplay of mechanisms that extend beyond its classical role as an inhibitor of dihydrofolate reductase (DHFR). This guide dissects the principal pathways through which methotrexate exerts its immunosuppressive effects, including the inhibition of lymphocyte proliferation, modulation of cytokine production, induction of apoptosis in activated T cells, and interference with key inflammatory signaling cascades. By providing a comprehensive overview of its molecular and cellular impacts, this document aims to facilitate a deeper understanding and foster further research into the therapeutic applications of methotrexate.

Core Mechanisms of Immunosuppression

Methotrexate's immunosuppressive activity is not attributed to a single mode of action but rather to a convergence of several interconnected mechanisms.

Inhibition of Dihydrofolate Reductase and Lymphocyte Proliferation

The most well-established mechanism of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] By disrupting nucleotide synthesis, methotrexate effectively curtails the proliferation of rapidly dividing cells, including activated T and B lymphocytes, which are key drivers of autoimmune and inflammatory responses.[2]

Adenosine (B11128) Signaling Pathway

At the low doses typically used in the treatment of inflammatory diseases, a significant portion of methotrexate's anti-inflammatory and immunosuppressive effects are mediated by the release of adenosine.[3] Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[1] This leads to an intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased intracellular and subsequent extracellular levels of adenosine.[3] Extracellular adenosine then binds to its receptors, primarily A2A and A3, on the surface of immune cells, triggering anti-inflammatory signaling cascades.[1]

Modulation of Cytokine Production

Methotrexate has been demonstrated to significantly alter the cytokine profile in inflammatory environments. It is a potent inhibitor of cytokine production by activated T cells.[4] Studies have shown that methotrexate can suppress the production of several pro-inflammatory cytokines, including interleukin-4 (IL-4), IL-13, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α).[4] However, its impact on monocyte-derived cytokines such as IL-1β, IL-6, and IL-8 appears to be less pronounced and can be context-dependent.[5][6] In some instances, methotrexate has even been observed to induce the production of IL-1 and IL-6 in monocytic cell lines.[7]

Induction of Apoptosis in Activated T Cells

A critical component of methotrexate's immunosuppressive arsenal (B13267) is its ability to selectively induce apoptosis, or programmed cell death, in activated T lymphocytes.[8] This clonal deletion of pathogenic T cells contributes to the resolution of inflammation. The induction of apoptosis by methotrexate is linked to the generation of reactive oxygen species (ROS) and the activation of the Jun N-terminal kinase (JNK) signaling pathway.[9][10] This process appears to be independent of the Fas-Fas ligand pathway and is more pronounced in T cells compared to monocytic cells.[8][10]

Inhibition of the JAK/STAT Signaling Pathway

Emerging evidence suggests that methotrexate can also suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is a critical signaling route for a multitude of pro-inflammatory cytokines. The inhibitory effect of methotrexate on the JAK/STAT pathway may be independent of its action on DHFR and contributes to its broad anti-inflammatory effects.[11]

Quantitative Data on Immunological Effects

The following tables summarize the quantitative effects of methotrexate on various immunological parameters as reported in the scientific literature.

Table 1: Effect of Methotrexate on Cytokine Production

CytokineCell Type/SystemMethotrexate ConcentrationPercent Inhibition/EffectReference
IL-17Co-culture of activated PBMCs and RA synoviocytes0.01 µg/mL~22% reduction[5]
IFN-γCo-culture of activated PBMCs and RA synoviocytes0.01 µg/mL~23% reduction[5]
IL-1βCo-culture of activated PBMCs and RA synoviocytes0.01 µg/mL~44% reduction[5]
IL-6Co-culture of activated PBMCs and RA synoviocytes0.01 µg/mL~9.5% reduction (not significant)[5]
TNF-αActivated T-cellsConcentrations achieved in plasma of RA patientsMarked inhibition[4]
IL-4Activated T-cellsConcentrations achieved in plasma of RA patientsMarked inhibition[4]
IL-13Activated T-cellsConcentrations achieved in plasma of RA patientsMarked inhibition[4]
IFN-γWhole blood from RA patients (ex-vivo)10 mg oral doseSignificant inhibition[3]
IL-1βBMMCNot specifiedInhibition of synthesis[6]
IL-1RaBMMCNot specifiedStimulated release[6]

Table 2: Effect of Methotrexate on T-Cell Apoptosis

Cell TypeMethotrexate ConcentrationObservationReference
Activated peripheral blood T cells0.1-10 µMInduces apoptosis[8]
Jurkat T cells>100 nM (16h treatment)Significant induction of apoptosis[10]
Jurkat T cells expressing tmTNF0.1 µM (24h treatment)Increased Annexin V-positive cells[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the immunosuppressive properties of methotrexate.

In Vitro T-Cell Proliferation Assay

Objective: To assess the inhibitory effect of methotrexate on T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.

  • Methotrexate sodium salt solution.

  • Cell proliferation dye (e.g., CellTrace™ Violet).

  • 96-well round-bottom culture plates.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Label the cells with CellTrace™ Violet according to the manufacturer's protocol.

  • Seed the labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add varying concentrations of methotrexate to the wells. Include a vehicle control.

  • Stimulate the cells with soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer and analyze the proliferation of T-cell subsets by measuring the dilution of the CellTrace™ Violet dye.

Measurement of Cytokine Production in Whole Blood Culture

Objective: To measure the effect of methotrexate on cytokine production in a physiologically relevant environment.

Materials:

  • Freshly drawn heparinized whole blood from healthy volunteers.

  • RPMI-1640 medium.

  • Stimulants (e.g., lipopolysaccharide (LPS) for monocytes, or anti-CD3/anti-CD28 for T-cells).

  • Methotrexate sodium salt solution.

  • Sterile 48-well plates.

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IFN-γ, IL-6).

Procedure:

  • Dilute the heparinized whole blood 1:4 with RPMI-1640 medium.

  • Add 500 µL of the diluted blood to each well of a 48-well plate.

  • Add different concentrations of methotrexate to the wells.

  • Add the desired stimulant (e.g., LPS at 100 ng/mL or anti-CD3/CD28 at 1 µg/mL each).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, centrifuge the plate to pellet the blood cells.

  • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Measure the concentration of cytokines in the plasma using specific ELISA kits according to the manufacturer's instructions.

T-Cell Apoptosis Assay using Annexin V Staining

Objective: To quantify the induction of apoptosis in activated T-cells by methotrexate.

Materials:

  • Activated T-cells (e.g., PBMCs stimulated with PHA or anti-CD3/CD28 for 48-72 hours).

  • Methotrexate sodium salt solution.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Culture activated T-cells in the presence or absence of various concentrations of methotrexate for a specified duration (e.g., 24 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[13][14]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by methotrexate.

DHFR_Inhibition cluster_folate_pathway Folate Metabolism and Nucleotide Synthesis Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine Synthesis->DNA_RNA_Synthesis Thymidylate Synthesis->DNA_RNA_Synthesis Proliferation Inhibition of Lymphocyte Proliferation DNA_RNA_Synthesis->Proliferation Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits

Figure 1: Methotrexate's Inhibition of the DHFR Pathway.

Adenosine_Signaling cluster_cell Immune Cell cluster_extracellular Extracellular Space Methotrexate_in Methotrexate (Polyglutamated) ATIC AICAR Transformylase (ATIC) Methotrexate_in->ATIC Inhibits AICAR AICAR (Accumulates) AD Adenosine Deaminase AICAR->AD Inhibits AMP AMP Adenosine_in Adenosine AMP->Adenosine_in Adenosine_out Adenosine Adenosine_in->Adenosine_out Transport A2A_A3_Receptor A2A/A3 Receptors Adenosine_out->A2A_A3_Receptor Binds Anti_inflammatory_Effects Anti-inflammatory & Immunosuppressive Effects A2A_A3_Receptor->Anti_inflammatory_Effects Activates JAK_STAT_Inhibition Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Gene_Expression Pro-inflammatory Gene Expression STAT_P->Gene_Expression Translocates to Nucleus & Induces Transcription Inflammation Inflammation Gene_Expression->Inflammation Methotrexate Methotrexate Methotrexate->JAK Suppresses T_Cell_Apoptosis Methotrexate Methotrexate ROS Reactive Oxygen Species (ROS) Methotrexate->ROS Induces JNK JNK Pathway ROS->JNK Activates Pro_apoptotic_Proteins Pro-apoptotic Proteins (e.g., BIM) JNK->Pro_apoptotic_Proteins Upregulates Mitochondria Mitochondrial Dysfunction Pro_apoptotic_Proteins->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis T-Cell Apoptosis Caspase_Activation->Apoptosis

References

Methotrexate's Cellular Uptake: A Technical Guide to Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for various cancers and treatment for autoimmune diseases, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. The efficacy of MTX is critically dependent on its entry into target cells. This guide provides an in-depth examination of the primary cellular uptake mechanisms of methotrexate, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Methotrexate Uptake

The transport of methotrexate, a folate analog, into mammalian cells is primarily mediated by three distinct systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).

Reduced Folate Carrier (RFC)

The reduced folate carrier, encoded by the SLC19A1 gene, is the principal route of MTX entry into most mammalian cells at physiological pH (around 7.4). It functions as a bidirectional anion exchanger, transporting its substrates in exchange for intracellular organic phosphates. RFC exhibits a high affinity for reduced folates and a comparatively lower affinity for folic acid and MTX. Its expression and activity are critical determinants of MTX efficacy and are often downregulated in MTX-resistant cancer cells.

Proton-Coupled Folate Transporter (PCFT)

The proton-coupled folate transporter (SLC46A1), also known as the heme carrier protein 1, is a high-affinity transporter for both MTX and reduced folates. A key characteristic of PCFT is its pH-dependent activity, with an optimal function at an acidic pH of 5.5. This makes PCFT particularly important for MTX absorption in the acidic microenvironment of the proximal small intestine and in tumors, which often exhibit an acidic extracellular pH.

Folate Receptors (FRs)

Folate receptors, primarily FRα and FRβ, are high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins that bind folic acid and MTX. Unlike RFC and PCFT which are carriers, FRs mediate uptake via receptor-mediated endocytosis. Following binding, the receptor-ligand complex is internalized into an endosome. An acidic environment within the endosome facilitates the release of the ligand, which is then transported into the cytoplasm. FRα is often overexpressed in various carcinomas (e.g., ovarian, lung, and breast), making it a target for selective drug delivery.

Visualization of Uptake Pathways

The following diagram illustrates the primary mechanisms of methotrexate transport into a mammalian cell.

MTX_Uptake_Mechanisms cluster_extracellular Extracellular Space (pH ~7.4 / Tumor pH ~6.5) cluster_cell Intracellular Space (Cytoplasm) cluster_membrane cluster_endocytosis MTX_out Methotrexate (MTX) RFC Reduced Folate Carrier (RFC) SLC19A1 Optimal at pH 7.4 MTX_out->RFC PCFT Proton-Coupled Folate Transporter (PCFT) SLC46A1 Optimal at pH 5.5 MTX_out->PCFT H+ FR Folate Receptor (FRα/β) Endocytosis MTX_out->FR Binds MTX_in Methotrexate (MTX) DHFR DHFR Inhibition MTX_in->DHFR RFC->MTX_in PCFT->MTX_in Endosome Endosome FR->Endosome Internalization Endosome->MTX_in Release (Low pH)

Caption: Primary cellular uptake pathways for methotrexate (MTX).

Quantitative Data on Methotrexate Transport

The kinetic parameters of MTX transport vary significantly between the different transporters and across various cell lines. This data is crucial for understanding drug efficacy and resistance.

TransporterSubstrateCell LineKm (µM)Optimal pHReference
RFC MethotrexateL1210 leukemia1.6 - 57.4
MethotrexateCCRF-CEM cells4.8 ± 1.27.4
(6S)5-CH3-H4PteGlu1CCRF-CEM cells1.9 ± 0.37.4
PCFT MethotrexateHeLa R1-11 cells0.96 ± 0.115.5
Folic AcidIGROV1 cells0.47 ± 0.085.5
PemetrexedR1-11 transfectants0.3 ± 0.045.5
FRα Folic AcidKB cells~0.001 (1 nM)7.4
MethotrexateIGROV-1 cells~0.316 (316 nM)7.4

Note: Km values represent the substrate concentration at half-maximal transport velocity and are indicative of binding affinity (a lower Km suggests higher affinity).

Experimental Protocols for Studying MTX Uptake

The following provides a generalized yet detailed methodology for a standard in vitro methotrexate uptake assay using radiolabeled MTX.

Materials and Reagents
  • Cell Line: A relevant cancer cell line (e.g., HeLa, L1210, or KB cells).

  • Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Uptake Buffer: Krebs-Ringer buffer (or similar physiological buffer) at various pH values (e.g., pH 7.4 for RFC/FR studies, pH 5.5 for PCFT studies).

  • Radiolabeled Substrate: [³H]Methotrexate.

  • Unlabeled ("Cold") Methotrexate: For competition and non-specific binding assays.

  • Stop Solution: Ice-cold phosphate-buffered saline (PBS) or buffer to halt the uptake process.

  • Lysis Buffer: 0.5 M NaOH or a commercial cell lysis buffer.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Instrumentation: Scintillation counter, cell culture incubator, centrifuge.

Experimental Workflow Diagram

MTX_Uptake_Workflow cluster_prep 1. Preparation cluster_assay 2. Uptake Assay cluster_stop 3. Termination & Lysis cluster_quant 4. Quantification & Analysis A1 Seed cells in multi-well plates A2 Allow cells to adhere (24-48h) A1->A2 A3 Prepare uptake buffers (e.g., pH 7.4 & 5.5) A2->A3 A4 Prepare [³H]MTX working solutions A3->A4 B2 Add [³H]MTX solution to initiate uptake A4->B2 B1 Wash cells with warm uptake buffer B1->B2 B3 Incubate for a defined time course (e.g., 1-10 min) B2->B3 B4 Aspirate MTX solution B3->B4 C1 Rapidly wash cells with ice-cold stop buffer (3x) B4->C1 C2 Lyse cells with NaOH or lysis buffer C1->C2 D1 Transfer lysate to scintillation vial C2->D1 D2 Add scintillation cocktail D1->D2 D3 Measure radioactivity (CPM) via scintillation counter D2->D3 D4 Normalize CPM to protein content or cell number D3->D4

Caption: A typical experimental workflow for an in vitro [³H]MTX uptake assay.

Detailed Step-by-Step Protocol
  • Cell Seeding: Plate cells at a predetermined density (e.g., 2 x 10⁵ cells/well) in 24-well plates and culture for 24-48 hours to allow for adherence and exponential growth.

  • Preparation: On the day of the experiment, prepare fresh uptake buffers at the desired pH values. Prepare working solutions of [³H]MTX, often diluted with unlabeled MTX to achieve the desired final concentration.

  • Assay Initiation: Aspirate the culture medium from the wells. Wash the cell monolayer once with pre-warmed uptake buffer (e.g., 37°C).

  • Uptake Incubation: Add the [³H]MTX-containing uptake buffer to each well to start the reaction. Incubate the plate at 37°C for a specific period (e.g., 5 minutes). Time-course experiments are recommended to ensure initial uptake rates are measured.

  • Termination: To stop the transport, rapidly aspirate the radioactive solution and immediately wash the cells three times with an excess of ice-cold stop solution. This removes extracellular [³H]MTX without allowing for significant efflux.

  • Cell Lysis: After the final wash, add a defined volume of lysis buffer (e.g., 500 µL of 0.5 M NaOH) to each well and incubate for at least 1 hour (or until cells are fully lysed).

  • Quantification: Transfer the cell lysate to a scintillation vial. Add an appropriate volume of scintillation cocktail (e.g., 4 mL). Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration of the lysate from parallel wells (e.g., using a BCA protein assay). Normalize the CPM values to the protein content (CPM/mg protein) or cell count to calculate the uptake rate (e.g., pmol/mg protein/min). Non-specific binding can be determined by measuring uptake in the presence of a vast excess (e.g., 1000-fold) of unlabeled MTX.

Conclusion

The cellular uptake of methotrexate is a complex process governed by the interplay of at least three major transport systems. The reduced folate carrier (RFC) is the dominant pathway at physiological pH, while the proton-coupled folate transporter (PCFT) is crucial in acidic environments characteristic of some tumors. Folate receptors contribute via endocytosis, particularly in cancers where they are overexpressed. A thorough understanding of these mechanisms, their kinetic properties, and their regulation is paramount for optimizing MTX-based therapies, overcoming drug resistance, and designing novel drug delivery strategies that exploit these transport pathways. The experimental protocols outlined provide a framework for the quantitative assessment of these systems in a research setting.

Methodological & Application

Application Notes and Protocols for Sodium Methotrexate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of sodium methotrexate (B535133) (MTX), a potent antifolate agent, in cell culture applications. This document outlines the core principles of MTX's mechanism of action, detailed protocols for its use in cytotoxicity assays and as a selection agent, and quantitative data to guide experimental design.

Introduction

Sodium methotrexate is a cornerstone of chemotherapy and immunosuppressive therapy. In the context of cell culture, it serves as a powerful tool for a range of applications, from inducing cell death in cancer cell lines to selecting for cells with amplified expression of a gene of interest. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation.[1][2]

Mechanism of Action

Methotrexate is a structural analog of folic acid and functions as an antimetabolite.[3] Its high affinity for DHFR effectively blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The depletion of these precursors leads to the arrest of the S-phase of the cell cycle and ultimately induces apoptosis in rapidly dividing cells.[4]

Beyond its primary role in DHFR inhibition, methotrexate's effects are multifaceted. Inside the cell, it is converted to polyglutamated forms, which are more potent inhibitors of DHFR and other folate-dependent enzymes and are retained more effectively within the cell.[1] Resistance to methotrexate can arise through several mechanisms, including increased DHFR expression, decreased drug uptake into the cell, and reduced polyglutamylation.[5]

Quantitative Data Summary

The cytotoxic effect of methotrexate is highly dependent on the cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the appropriate concentration range for in vitro experiments.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
DaoyMedulloblastoma0.095144
Saos-2Osteosarcoma0.035144
MCF-7Breast Cancer1.2Not Specified
SH-SY5YNeuroblastoma0.8Not Specified
HCT-116Colorectal Cancer0.1548
A-549Lung Carcinoma0.1048
RH-1Rhabdomyosarcoma0.005756Not Specified
EW-7Ewing's Sarcoma0.006362Not Specified
ML-2Acute Myeloid Leukemia0.007053Not Specified
MONO-MAC-6Acute Myeloid Leukemia0.009083Not Specified
HCT-116Colorectal Cancer0.010104Not Specified
P388Murine Leukemia0.023Not Specified

Note: IC50 values can vary significantly based on experimental conditions such as cell density, medium composition, and the specific assay used. The data presented here are compiled from multiple sources for comparative purposes.[1][6][7][8][9]

Experimental Protocols

Preparation of Methotrexate Stock Solution

Proper preparation and storage of the methotrexate stock solution are crucial for obtaining reproducible results.

Materials:

  • Methotrexate hydrate (B1144303) powder

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of methotrexate powder in a sterile container.

  • Add a minimal volume of 1 M NaOH to completely dissolve the powder.[1]

  • Dilute the dissolved methotrexate to the final desired stock concentration (e.g., 10 mM or 20 mM) with sterile PBS or cell culture medium.[10]

  • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month. For short-term storage, the solution can be kept at 4-8°C for about a week. Protect the solution from light.[10]

Protocol 1: Determining Cytotoxicity using the MTT Assay

This protocol outlines the steps to determine the IC50 of methotrexate in an adherent cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][11]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Methotrexate Treatment:

    • Prepare a series of dilutions of the methotrexate stock solution in complete culture medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 10 µM).[1]

    • Include a "vehicle control" (medium with the same concentration of the solvent used for the stock solution) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the methotrexate dilutions or control solutions. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C.[1]

    • Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the methotrexate concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Selection of High-Producing Cells using the DHFR/Methotrexate System

This protocol describes the use of methotrexate to select for and amplify a gene of interest (GOI) in DHFR-deficient Chinese Hamster Ovary (CHO) cells.[2]

Materials:

  • DHFR-deficient CHO cells (e.g., CHO-DG44)

  • Expression vector containing the GOI and a functional DHFR gene

  • Nucleoside-free culture medium

  • Hypoxanthine/Thymidine (HT) supplement

  • Methotrexate stock solution

Procedure:

  • Transfection and Initial Selection:

    • Culture DHFR-deficient CHO cells in medium supplemented with HT.

    • Transfect the cells with the linearized expression vector containing the GOI and the DHFR gene.

    • Allow the cells to recover for 24-48 hours in HT-containing medium.

    • Wash the cells to remove the HT-containing medium and resuspend them in a selective, nucleoside-free medium.

    • Culture the cells for 2-3 weeks, replacing the selective medium every 3-4 days, until cell viability recovers to >90%. This creates a stable, transfected pool.[2]

  • Stepwise Methotrexate Gene Amplification:

    • Split the stable pool into multiple flasks. Maintain one as a control (0 nM MTX) and add a low starting concentration of methotrexate (e.g., 25-50 nM) to the others.[2]

    • Monitor the culture until cell viability, which will initially drop, recovers to >80-90%. This can take 1-3 weeks.[2]

    • Once the culture is stable, increase the methotrexate concentration, typically by doubling it (e.g., 50 nM → 100 nM → 200 nM).[2]

    • Repeat this stepwise selection process through several increasing concentrations of methotrexate. The optimal final concentration can range from 250 nM to 2000 nM or higher and must be determined empirically.[2]

    • At each stable methotrexate concentration, evaluate the expression level of the GOI to confirm that gene amplification is enhancing protein production.

Visualizations

Methotrexate_Signaling_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Purines Purine Synthesis Thymidylate Thymidylate Synthesis DNA_RNA DNA & RNA Synthesis S_Phase_Arrest S-Phase Arrest Apoptosis Apoptosis

Caption: Methotrexate's mechanism of action.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_mtx Prepare Serial Dilutions of Methotrexate overnight_incubation->prepare_mtx treat_cells Treat Cells with Methotrexate (24, 48, or 72 hours) prepare_mtx->treat_cells add_mtt Add MTT Solution (5 mg/mL) treat_cells->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Solubilize Formazan with DMSO mtt_incubation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

References

Application Notes and Protocols: Preparing Sodium Methotrexate Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX), a folate analog, is a cornerstone antimetabolite used in both cancer chemotherapy and as an immunosuppressant for treating autoimmune diseases.[1][2][3] In cell culture, MTX is widely used as a selective agent, particularly in systems utilizing dihydrofolate reductase (DHFR) as a selectable marker, and to study cellular processes like proliferation, apoptosis, and drug resistance.[4] Its primary mechanism of action is the competitive inhibition of the DHFR enzyme, which is critical for the synthesis of nucleotides and, consequently, DNA and RNA.[1][5] Accurate and consistent preparation of MTX stock solutions is paramount for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of sodium methotrexate stock solutions for cell culture applications.

Mechanism of Action

Methotrexate's primary cytotoxic effect stems from its high affinity for dihydrofolate reductase (DHFR), outcompeting the endogenous substrate, dihydrofolate (DHF). This inhibition blocks the regeneration of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis.[2][6] The resulting depletion of nucleotide pools leads to the cessation of cellular replication and can induce apoptosis. Beyond its anti-folate activity, low-dose MTX also exhibits anti-inflammatory effects by modulating adenosine (B11128) signaling pathways and inhibiting key inflammatory signaling cascades like NF-κB and JAK/STAT.[2][7]

Methotrexate_MoA cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Processes DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis (dTMP) THF->Pyrimidines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA Cell_Prolif Cell Proliferation & Survival DNA_RNA->Cell_Prolif MTX Methotrexate (MTX) Inhibition MTX->Inhibition Inhibition->DHF Inhibition

Caption: Methotrexate's primary mechanism of action via DHFR inhibition.

Data Summary

Quantitative data regarding the solubility and stability of methotrexate are crucial for proper handling and experimental design.

Table 1: Solubility of Methotrexate

Solvent Solubility Notes Reference
Water Insoluble Methotrexate hydrate (B1144303) is practically insoluble in water. [8]
Dilute Alkali Hydroxides (e.g., 1 M NaOH) Soluble Common method for preparing aqueous stock solutions for cell culture. [8][9]
Dilute Mineral Acids Soluble Soluble in solutions of mineral acids. [8]
PBS (pH 7.2) Approx. 1 mg/mL Aqueous solutions in PBS are not recommended for storage beyond one day. [10]
DMSO Soluble (up to ~3.9 g/mL) A common solvent for creating high-concentration stock solutions. [10][]

| Dimethylformamide (DMF) | Soluble (~14 mg/mL) | An alternative organic solvent. |[10] |

Table 2: Recommended Storage and Stability of Methotrexate Stock Solutions | Solution Type | Storage Temperature | Duration | Notes | Reference | | :--- | :--- | :--- | :--- | | Powder | -20°C | ≥ 3 years | Protect from light for long-term storage. |[8] | | Aqueous Stock (in medium or saline) | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |[8][9] | | Aqueous Stock (in medium or saline) | 4-8°C | ~1 week | For short-term use. |[8][9] | | Diluted in D5W or NS | Room Temperature | 24 hours | Admixtures are stable for a short period at room temperature. |[5] |

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution using sodium hydroxide (B78521) to solubilize methotrexate, a common practice for cell culture applications.[9][12]

Materials:

  • Methotrexate hydrate (MW: 454.44 g/mol , anhydrous)[8]

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Precaution: Methotrexate is a hazardous chemical. Handle it with appropriate caution in a designated area, such as a chemical fume hood or biological safety cabinet, following all institutional safety guidelines.[13]

  • Weighing: Weigh out 4.54 mg of methotrexate hydrate powder and place it into a sterile conical tube.

  • Solubilization: Add a minimal volume of 1 M NaOH dropwise to the powder while gently vortexing. Continue adding NaOH until the powder is fully dissolved. A clear, yellow-orange solution should form. For 4.54 mg, this will typically require a small volume (e.g., 20-50 µL).[8][9]

  • Dilution: Add sterile water or PBS to bring the total volume just under 1 mL. Vortex gently to mix thoroughly.

  • Final Volume Adjustment: Carefully adjust the final volume to exactly 1 mL with sterile water or PBS to achieve a final concentration of 10 mM.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C, protected from light, for up to one month.[8][9] Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Quality Control of Methotrexate Stock Solution

Basic quality control ensures the prepared stock solution is suitable for experiments.

Procedure:

  • Visual Inspection: After preparation and filtration, visually inspect the solution for any precipitates or particulates. The solution should be clear.

  • pH Check (Optional): After diluting the stock to a working concentration in your cell culture medium, you can check the pH to ensure that the small amount of NaOH used for solubilization does not significantly alter the medium's pH.

  • Functional Assay (Recommended): The most reliable quality control is a functional assay. Perform a dose-response experiment (e.g., a cell viability assay as described in Protocol 3) using a well-characterized, sensitive cell line to determine the IC50 value. Compare this value to previously established values in your lab or from the literature to confirm the potency of your new stock solution.

Protocol 3: Cell Viability (MTT) Assay for IC50 Determination

This protocol provides a method to assess the cytotoxic effects of methotrexate and determine its half-maximal inhibitory concentration (IC50).[9]

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate Overnight (Allow Adhesion) seed->incubate1 treat 3. Treat with Serial Dilutions of Methotrexate incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4 hours) incubate2->add_mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for a methotrexate cell viability (MTT) assay.

Materials:

  • Cells of interest (e.g., A549, HeLa, Saos-2)[12][15][16]

  • Complete cell culture medium

  • Prepared Methotrexate stock solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[9]

  • Drug Preparation: Prepare serial dilutions of methotrexate from your stock solution in complete culture medium. Final concentrations might range from 0.01 µM to 100 µM, depending on the cell line's expected sensitivity.[9][12]

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of methotrexate. Include appropriate controls: "medium only" (blank) and "cells with medium but no drug" (vehicle control).[9]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the methotrexate concentration and use a non-linear regression model to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
Precipitate in Stock Solution Incomplete dissolution or exceeded solubility limit.Ensure the powder is fully dissolved in NaOH before adding buffer. If precipitate forms after adding buffer, the initial volume of NaOH may have been insufficient.
Low Cell Sensitivity to MTX Presence of thymidine (B127349) and hypoxanthine (B114508) in the medium, which allows cells to bypass the DHFR block.For sensitive assays, consider using a medium depleted of these components.[14]
Cell line has inherent or acquired resistance to MTX.Verify the sensitivity of your cell line. Consider using a different cell line or a higher concentration range.
High Variability Between Replicates Inaccurate pipetting or inconsistent cell seeding.Calibrate pipettes regularly. Ensure a homogenous cell suspension when seeding.[17]
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.

References

Application Notes and Protocols for Sodium Methotrexate Selection of DHFR-Transfected Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to using sodium methotrexate (B535133) (MTX) for the selection and gene amplification of Dihydrofolate Reductase (DHFR)-transfected cells. This powerful technique is widely employed in the development of stable, high-producing mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, for the production of recombinant proteins.

Principle and Mechanism of Action

The DHFR/MTX selection system is based on the essential role of the DHFR enzyme in cellular proliferation and the inhibitory action of methotrexate.[1][2]

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA synthesis and cell replication.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in this pathway.

Methotrexate (MTX): MTX is a folate analog that acts as a potent competitive inhibitor of DHFR.[1][2][3] By binding with high affinity to DHFR, MTX blocks the production of THF, leading to a depletion of nucleotide precursors, which in turn arrests DNA synthesis and causes cell death.[2][3]

Selection and Gene Amplification: The system utilizes a DHFR-deficient host cell line (e.g., CHO-DG44) that is transfected with an expression vector containing two key components: the gene of interest (GOI) and a functional dhfr gene.

  • Initial Selection: After transfection, cells are cultured in a nucleoside-free medium. Only cells that have successfully integrated the plasmid can produce functional DHFR and survive.[1][2][4] Untransfected cells, lacking a functional DHFR enzyme and the ability to synthesize their own nucleosides, will not survive.

  • Gene Amplification: To increase the expression of the GOI, the selective pressure is increased by adding MTX to the culture medium.[1][2] In the presence of MTX, cells can only survive by overproducing the DHFR enzyme to overcome the competitive inhibition. This is typically achieved through the amplification of the genomic region containing the integrated dhfr gene.[1][4] As the GOI is physically linked to the dhfr gene on the expression vector, it is co-amplified, leading to a significant increase in recombinant protein expression.[2][4]

Signaling Pathway and Mechanism of Action

DHFR_Pathway cluster_cell Cell DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate Cofactor for synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Purines_Thymidylate->DNA_Synthesis DHFR->THF Catalyzes reduction MTX Methotrexate (MTX) MTX->DHFR Competitive Inhibition

Caption: Mechanism of Methotrexate (MTX) inhibition of the DHFR pathway.

Experimental Protocols

This section provides a generalized workflow for developing high-producing cell lines using DHFR/MTX selection. It is critical to optimize these protocols based on the specific cell line, vector, and protein of interest.

Materials
  • Cell Line: DHFR-deficient CHO cells (e.g., CHO-DG44).[1]

  • Culture Medium: Chemically defined, nucleoside-free medium (e.g., CD OptiCHO™).[1]

  • Supplements: L-glutamine, Hypoxanthine/Thymidine (HT) supplement.[1]

  • Transfection Reagent: As per manufacturer's protocol.[1]

  • Selection Agent: Methotrexate (MTX) stock solution (e.g., 5 mM in dH₂O, sterile filtered).[1]

  • Dialyzed Fetal Bovine Serum (dFBS): Required if using a serum-containing medium.[1]

Protocol 1: Transfection and Initial Selection
  • Cell Preparation: Culture DHFR-deficient CHO cells in medium supplemented with HT. Ensure cells are in the exponential growth phase with high viability (>95%) before transfection.[1]

  • Transfection: Linearize the expression vector containing the GOI and the dhfr gene. Transfect the CHO cells using an optimized protocol (e.g., electroporation, lipofection).[1][2]

  • Post-Transfection Recovery: Culture cells for 24-48 hours in HT-containing medium to allow for recovery and expression of the DHFR protein.[1]

  • Initial Selection: After recovery, wash the cells to remove the HT-containing medium and resuspend them in a selective, nucleoside-free medium.[1]

  • Pool Generation: Culture the cells for 2-3 weeks, replacing the selective medium every 3-4 days, until the cell viability recovers to >90%. This surviving population is the stable, transfected pool.[1]

Protocol 2: Stepwise MTX Gene Amplification

The goal of this phase is to gradually increase the MTX concentration, allowing the cells to adapt by amplifying the dhfr gene.

  • Initiate Amplification: Split the stable pool into multiple flasks. Maintain one as a control (0 nM MTX) and add MTX to the others at a low starting concentration (e.g., 25-50 nM).[1]

  • Monitor and Adapt: Culture the cells in the MTX-containing medium. Initially, cell viability will drop. Monitor the culture until viability recovers to >80-90%. This process can take 1-3 weeks.[1]

  • Increase MTX Concentration: Once the culture is stable, increase the MTX concentration. A common strategy is to use 4-fold increments.[5]

  • Repeat Stepwise Selection: Repeat this process through several increasing concentrations of MTX. The optimal final concentration must be determined empirically but can range from 250 nM to 2000 nM or higher.[1]

  • Evaluate Expression: At each stable MTX concentration, evaluate the expression level of the GOI (e.g., via ELISA or Western Blot) to determine if amplification is enhancing protein production.[1]

  • Single-Cell Cloning: After each stage of MTX amplification, it is recommended to perform single-cell cloning to isolate high-expressing and stable clones.[2]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection & Initial Selection cluster_amplification Gene Amplification Cell_Culture Culture DHFR-deficient CHO cells in HT medium Transfection Transfect CHO cells Cell_Culture->Transfection Vector_Prep Linearize expression vector (GOI + DHFR) Vector_Prep->Transfection Recovery Recover in HT medium (24-48h) Transfection->Recovery Initial_Selection Select in nucleoside-free medium (2-3 weeks) Recovery->Initial_Selection Stable_Pool Generate stable pool (Viability >90%) Initial_Selection->Stable_Pool Start_MTX Initiate MTX selection (e.g., 25-50 nM) Stable_Pool->Start_MTX Monitor Monitor until viability recovers (>80-90%) Start_MTX->Monitor Increase_MTX Increase MTX concentration (stepwise) Monitor->Increase_MTX Increase_MTX->Monitor Repeat cycle Evaluate Evaluate GOI expression Increase_MTX->Evaluate High_Producer Isolate high-producing clones Evaluate->High_Producer

Caption: General workflow for DHFR/MTX cell line development.

Data Presentation

The following tables summarize quantitative data related to MTX selection and gene amplification.

Table 1: Methotrexate Concentration for Selection and Amplification

StageMTX Concentration RangePurposeReference
Initial Amplification25 - 50 nMTo begin the selection pressure for gene amplification.[1]
Stepwise Amplification0.02 - 80 µMTo gradually increase selective pressure and enrich for cells with higher gene copy numbers.[5]
Final Concentration250 - 2000+ nMEmpirically determined concentration for stable, high-level expression.[1]
Jurkat T-cell Selection0.05 - 0.1 µMEffective concentrations for selecting transduced human T-cells.[6]

Table 2: Effects of MTX-Mediated Gene Amplification on Protein Expression and Gene Copy Number

Cell Line/SystemMTX ConcentrationFold Increase in mAb ConcentrationFold Increase in Gene Copy NumberReference
Recombinant CHO cells200 nM~3-fold (24.3–37.4 mg/L)1.9–2.3 fold (DHFR and heavy/light chain)[7]
DHFR-KO CHO-K1200 nMNot specified1.23–3.16 fold (DHFR), 1.23–2.28 fold (EGFP)[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High cell death after increasing MTX concentration - Cells have not fully recovered from the previous step.- Impurity in MTX stock.- Ensure viability is >90% before increasing MTX.- Start with a lower MTX concentration (e.g., 25 nM).- Use a fresh, sterile-filtered MTX stock.[1]
Protein expression does not increase with MTX concentration - The GOI and dhfr gene have integrated into a region of the chromosome that is not amenable to amplification.- The protein is toxic to the cell at high concentrations.- Screen a larger number of initial stable pools.- Consider using a different expression vector or host cell line.[1]
High expression is unstable and lost without MTX - Gene amplification is maintained in extrachromosomal elements (double minute chromosomes).- Genomic instability of the selected clone.- Maintain selective pressure during all culture phases.- Perform extensive stability studies during clone selection to identify clones with stable, integrated amplicons.[1]

Conclusion

The DHFR/MTX system remains a robust and effective platform for generating high-yield recombinant protein-producing cell lines.[1] The mechanism of MTX-induced gene amplification allows for the selection of clones with significantly enhanced productivity. A successful outcome requires careful optimization of the selection strategy, including the stepwise increase of MTX concentration, and rigorous single-cell cloning and stability testing.[1] The use of destabilized DHFR markers can also be considered to potentially shorten the timeline and reduce the amount of MTX needed for generating high-expressing clones.[2][8][9]

References

Application Notes and Protocols for Sodium Methotrexate Dosage Calculation in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of sodium methotrexate (B535133) (MTX) in mouse models, a critical component in preclinical studies for oncology, autoimmune diseases, and inflammatory conditions. Accurate dosing is paramount for obtaining reproducible and reliable data while ensuring animal welfare.

Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate is a key cofactor in the synthesis of purine (B94841) nucleotides and thymidylate, which are vital for DNA synthesis, repair, and cellular replication.[1] By disrupting this pathway, methotrexate preferentially targets rapidly proliferating cells, such as cancerous cells and activated immune cells.[1][2] In the context of autoimmune diseases, MTX is also thought to exert anti-inflammatory effects by promoting the release of adenosine, which can suppress T-cell activation and B-cell function.[1][2]

digraph "Methotrexate_Signaling_Pathway" { rankdir="LR"; graph [fontname="Arial", fontsize=12, size="7.5,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead="normal", color="#202124"];

subgraph "cluster_Cell" { label="Cell"; bgcolor="#F1F3F4"; "MTX" [label="Methotrexate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHFR" [label="Dihydrofolate\nReductase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DHF" [label="Dihydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; "THF" [label="Tetrahydrofolate", fillcolor="#FBBC05", fontcolor="#202124"]; "Purine_Synthesis" [label="Purine Synthesis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thymidylate_Synthesis" [label="Thymidylate\nSynthesis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA_Synthesis" [label="DNA Synthesis &\nCell Proliferation", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

} }

Caption: Simplified diagram of Methotrexate's mechanism of action.

Dosage and Administration in Murine Models

The optimal dosage and administration schedule for methotrexate can vary significantly depending on the mouse strain, age, disease model, and experimental objectives. The following tables summarize common dosage ranges reported in preclinical studies. It is crucial to consult relevant literature and institutional guidelines when designing experiments.

Table 1: Methotrexate Dosage in Autoimmune and Inflammatory Mouse Models

Mouse ModelStrainDosage (mg/kg)Administration RouteDosing ScheduleReference
Collagen-Induced Arthritis (CIA)DBA/1J2, 10, 20, or 50Subcutaneous (s.c.)Once weekly for 6 weeks[1][3]
Collagen-Induced Arthritis (CIA)(Balb/c x B10.Q)F1 and B10.QTitrated dosesNot specifiedStarted 1 day after disease onset for 14 days[1]
Experimental Autoimmune Encephalomyelitis (EAE)BALB/cTitrated dosesNot specifiedStarted 1 day after disease onset for 14 days[1]
Experimental Systemic Lupus Erythematosus (SLE)Not specified2Not specifiedOnce a week for 10 months[1]

Table 2: Methotrexate Dosage in Oncology Mouse Models

Mouse ModelStrainDosage (mg/kg)Administration RouteDosing ScheduleReference
General Anticancer StudiesNot specified2.5 - 1000Intraperitoneal (i.p.)Bolus or infusion (24, 72, 168 h)[4]
Pharmacokinetic StudyFemale mice (mean weight 24g)1 (days 1-4), 2 (days 5-8), 4 (duration of experiment)Intraperitoneal (i.p.)Daily[5]

Table 3: Toxicity Data for Methotrexate in Mice

ParameterValueRouteStrainReference
LD5094 mg/kgIntraperitoneal (i.p.)Not specified[6][7]
LD50146 mg/kgOralNot specified[8]
LD50 (5-week-old mice)59 mg/kgNot specifiedNot specified[9]
LD50 (16-week-old mice)284 mg/kgNot specifiedNot specified[9]
Maximally Tolerated Dose (10% body weight loss)760 mg/kg (bolus) vs. 3.8 mg/kg (72h infusion)Intraperitoneal (i.p.)Not specified[4]

Experimental Protocols

Preparation of Methotrexate for Injection

Materials:

  • Methotrexate sodium salt powder

  • Sterile, preservative-free 0.9% Sodium Chloride Injection, USP

  • Sterile vials

  • Sterile syringes and needles (e.g., 27-gauge)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Reconstitution: For most applications, use preservative-free methotrexate.[1] Reconstitute the methotrexate sodium salt powder with sterile, preservative-free 0.9% Sodium Chloride Injection to a desired stock concentration. A common stock concentration is 1 mg/mL.[1][6] If necessary, the pH can be adjusted to approximately 8.5 with sodium hydroxide (B78521) or hydrochloric acid.[1]

  • Dilution: Based on the individual mouse's body weight and the desired dosage, calculate the required volume of the methotrexate stock solution. Further dilute the stock solution with sterile 0.9% Sodium Chloride Injection to a final volume suitable for the chosen administration route (typically 100-200 µL for intraperitoneal or subcutaneous injection).[1]

  • Storage: Protect the reconstituted methotrexate solution from light. For short-term storage, refrigeration at 2-8°C is recommended.[1] For longer-term storage, consult the manufacturer's instructions; some preparations can be stored at -20°C.[10]

Dosage Calculation

Formula:

Volume to inject (mL) = (Desired dose (mg/kg) x Mouse weight (kg)) / Concentration of MTX solution (mg/mL)

Example Calculation:

  • Desired dose: 10 mg/kg

  • Mouse weight: 25 g (0.025 kg)

  • Concentration of MTX solution: 1 mg/mL

Volume to inject (mL) = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL

Administration of Methotrexate to Mice

Pre-Administration Checklist:

  • Accurately weigh each mouse before administration.[1]

  • Properly restrain the mouse to minimize stress and ensure accurate injection.[1]

  • Use a new sterile syringe and needle for each animal to prevent cross-contamination.[1]

Administration Routes:

  • Intraperitoneal (i.p.) Injection: Hold the mouse firmly by the scruff of the neck, allowing its hindquarters to rest on a firm surface. Tilt the mouse slightly head-down and inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Gently aspirate to ensure no fluid or blood is drawn back before slowly injecting the solution.[1]

  • Subcutaneous (s.c.) Injection: Grasp a fold of skin over the back, between the shoulder blades, to form a "tent." Insert the needle at the base of the tented skin, parallel to the spine. Gently aspirate to check for blood, then inject the solution.[1]

  • Intravenous (i.v.) Injection (Tail Vein): This route requires significant skill and proper restraint. Warming the tail with a heat lamp or warm water can help dilate the veins. Place the mouse in a suitable restrainer and clean the tail with an alcohol wipe. Insert the needle into one of the lateral tail veins and slowly inject the solution.[1]

digraph "Experimental_Workflow" { rankdir="TB"; graph [fontname="Arial", fontsize=12, size="7.5,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [color="#202124"];

A [label="Prepare MTX Solution\n(e.g., 1 mg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Accurately Weigh Mouse", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Calculate Dosage Volume", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Administer MTX\n(i.p., s.c., or i.v.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Monitor Mouse\n(Body Weight, Clinical Signs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Data Collection & Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Generalized workflow for Methotrexate administration in mice.

Monitoring for Toxicity

Close monitoring of animals is essential, as methotrexate can cause significant toxicity.

  • Body Weight: Body weight loss is a primary indicator of MTX-induced toxicity. Mice should be weighed daily or at regular intervals. A significant drop in body weight (e.g., >15-20%) may require a dose reduction or euthanasia.[1][4]

  • Clinical Signs: Observe mice for signs of distress, including lethargy, ruffled fur, hunched posture, and diarrhea.[1]

  • Hematological Effects: Methotrexate can suppress hematopoiesis, leading to anemia, leukopenia, and thrombocytopenia.[6]

Conclusion

The successful administration of methotrexate in mouse models hinges on meticulous preparation, accurate dosing, and diligent monitoring. The protocols and data presented here offer a comprehensive guide for researchers. However, it is imperative to adapt these guidelines to the specific experimental context and to adhere to all institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols: Use of Sodium Methotrexate in Experimental Arthritis Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: It is a common misconception that sodium methotrexate (B535133) (MTX) is used to induce arthritis in animal models. The scientific literature demonstrates that MTX, a folate antagonist, is not an arthritis-inducing agent. Instead, it is widely employed as a reference therapeutic drug to study its effects on experimentally induced arthritis in rats.[1] The most common models for this purpose are Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA), which mimic many aspects of human rheumatoid arthritis (RA).[2][3]

These application notes provide detailed protocols for inducing arthritis in rats using established methods and subsequently administering sodium methotrexate to evaluate its therapeutic efficacy. The protocols cover arthritis induction, treatment regimens, and various assessment parameters.

Experimental Protocols

Protocol 1: Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a well-established method for inducing polyarthritis in rats and is frequently used for the preclinical evaluation of anti-arthritic drugs.[2]

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or M. butyricum (e.g., 10 mg/ml).[4]

  • Female Lewis rats (other susceptible strains can also be used).[5][6]

  • Tuberculin syringe with a 26-gauge needle.

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.[7]

  • Adjuvant Preparation: Thoroughly vortex the CFA suspension to ensure a uniform distribution of mycobacteria.

  • Induction: Anesthetize the rat. Inject 0.1 mL of the CFA suspension intradermally or subcutaneously into the base of the tail or into the footpad of a rear paw.[4][7]

    • Note: Injection at the base of the tail allows for arthritis assessment in all four paws.[4]

  • Disease Development: The primary inflammatory response appears at the injection site within days. A secondary, systemic polyarticular inflammation typically develops between days 9 and 14 post-injection.[2][4]

  • Monitoring: Monitor the animals daily for clinical signs of arthritis, including paw swelling, redness, and joint immobility.

Protocol 2: Collagen-Induced Arthritis (CIA) Model

The CIA model is another widely used model of autoimmune arthritis that shares significant pathological and immunological features with human RA.[3][8]

Materials:

  • Type II Collagen (e.g., porcine or bovine).[3][8]

  • Incomplete Freund's Adjuvant (IFA) or Complete Freund's Adjuvant (CFA).

  • 0.05 M Acetic Acid.

  • Male Lewis or Wistar rats.[3][8]

  • Syringes and needles.

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Emulsion Preparation: Prepare an emulsion by mixing Type II collagen (dissolved in 0.05 M acetic acid) with an equal volume of IFA or CFA.

  • Primary Immunization (Day 0): Inject approximately 0.1 mL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7 or 21): Administer a second injection of the collagen emulsion to enhance the arthritic response.[8][9]

  • Disease Development: Arthritis typically becomes apparent 10-14 days after the primary immunization, characterized by erythema and swelling of the paws.

  • Monitoring: Regularly assess animals for the onset and severity of arthritis using a clinical scoring system.

Protocol 3: Administration of this compound (MTX)

MTX is administered after the onset of clinical arthritis to evaluate its therapeutic effects.

Materials:

  • This compound (MTX) powder.[10]

  • Vehicle (e.g., sterile saline, 0.5% w/v carboxymethylcellulose sodium, or 0.1 M sodium bicarbonate solution).[7][10][11]

  • Oral gavage needles or syringes for subcutaneous injection.

Procedure:

  • Preparation of MTX Solution: Dissolve MTX powder in the appropriate vehicle to the desired concentration. For example, to prepare a 3 mg/mL solution, dissolve 3 mg of MTX in 1 mL of 0.1 M sodium bicarbonate solution.[11]

  • Dosing Regimen: The dosage and route of administration can vary significantly. Dosing can be initiated prophylactically (at the time of induction) or therapeutically (after disease onset).[6][12] Common therapeutic regimens begin around day 11-12 post-immunization, upon the first signs of inflammation.[10]

  • Administration: Administer the prepared MTX solution to the rats. Common routes include:

    • Oral (p.o.): Using an animal feeding needle.[7][11]

    • Subcutaneous (s.c.): Injection under the skin.[10]

    • Intravenous (i.v.): Injection into a vein, typically the tail vein.[12]

  • Control Group: An arthritic control group should be administered the vehicle only, following the same schedule as the MTX-treated group.[7][10]

Data Presentation: MTX Dosing Regimens

The following table summarizes various this compound dosing regimens used in published studies on experimental arthritis in rats.

Dose Route of Administration Frequency Rat Strain Arthritis Model Reference
150-600 µg/kgOralWeeklyNot SpecifiedAdjuvant-Induced[13]
0.225 mg/kgOralDailyWistarAdjuvant-Induced[7]
0.3 - 10 mg/kgNot SpecifiedWeeklyFemale LewisAdjuvant-Induced[5]
1 mg/kgSubcutaneous (s.c.)WeeklyNot SpecifiedAdjuvant-Induced[10][14]
1 mg/kgOral6-day therapeuticFemale LewisAdjuvant-Induced[6]
2 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedAdjuvant-Induced[15]
3 mg/kgOralWeeklyMale WistarMIA-Induced OA[11]
0.3 or 1.5 mg/kgSubcutaneous (s.c.)Every 2 daysMale LewisCollagen-Induced[3]
1.5 mg/kgOralDaily (Day 21-42)Male WistarCollagen-Induced[8]
1.5 mg/kgNot SpecifiedDaily (Day 14-28)Not SpecifiedCollagen-Induced[9]
Note: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis (OA) is a different model but provides relevant dosing information.

Protocols for Assessment of Arthritis

Clinical Assessment
  • Arthritis Score: Visually score each paw based on the severity of erythema and swelling. A common scale is 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis), resulting in a maximum score of 16 per animal.[10]

  • Paw Volume/Ankle Width: Measure the volume of the hind paws using a plethysmometer or the width of the ankle joint with digital calipers. Measurements are taken periodically throughout the study.[5]

  • Body Weight: Monitor body weight regularly as a general indicator of health and systemic inflammation.[15]

Radiological and Micro-CT Analysis
  • Objective: To quantify bone and joint destruction.

  • Procedure: At the end of the study, anesthetize the animals and perform X-ray or micro-computed tomography (micro-CT) scans of the hind paws and knee joints.

  • Parameters: Analyze images for bone volume, trabecular number, bone erosion, and joint space narrowing.[8][9]

Histopathological Examination
  • Objective: To assess tissue-level changes in the joints.

  • Procedure:

    • At necropsy, dissect the ankle and knee joints and fix them in 10% neutral buffered formalin.

    • Decalcify the tissues, process, and embed them in paraffin.

    • Section the joints and stain with Hematoxylin & Eosin (H&E) for general morphology and inflammatory cell infiltration.[8]

    • Use Safranin O-fast green staining to specifically assess cartilage degradation (cartilage stains red).[8]

  • Scoring: Score sections for synovial hyperplasia, inflammatory infiltration, pannus formation, cartilage degradation, and bone destruction.[8][9]

Biochemical and Molecular Markers
  • Objective: To quantify systemic and local inflammation.

  • Procedure: Collect blood samples for serum or plasma analysis. Joint tissues can be homogenized to measure local cytokine levels.

  • Markers:

    • Pro-inflammatory Cytokines: Measure levels of TNF-α, IL-1β, and IL-6 using ELISA.[6][10][14]

    • Liver Enzymes: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess potential MTX-induced hepatotoxicity.[15][16]

    • Kidney Function: Measure Blood Urea Nitrogen (BUN) and creatinine (B1669602) to monitor renal function.[16]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_main Phase 2: Disease & Treatment cluster_assess Phase 3: Assessment A Animal Acclimatization (≥ 1 week) B Arthritis Induction (AIA or CIA Model) A->B C Onset of Clinical Symptoms (Day 9-14) B->C D Randomization & Grouping C->D E Treatment Initiation (MTX vs. Vehicle Control) D->E F Ongoing Monitoring (Arthritis Score, Body Weight) E->F G Terminal Procedures (Sacrifice at Study End) F->G H Final Analysis (Histology, Micro-CT, Biomarkers) G->H

Caption: General experimental workflow for testing MTX in rat arthritis models.

Arthritis_Pathology_Assessment cluster_pathology Key Pathological Features cluster_assessment Assessment Methods P1 Synovial Hyperplasia A1 Histopathology (H&E, Safranin O) P1->A1 P2 Inflammatory Cell Infiltration P2->A1 A2 Biochemical Assays (Cytokines: TNF-α, IL-1β) P2->A2 P3 Cartilage Degradation P3->A1 A3 Micro-CT / X-ray P3->A3 P4 Bone Erosion P4->A3 Induction Arthritis Induction Induction->P1 Induction->P2 Induction->P3 Induction->P4

Caption: Relationship between pathological features and assessment methods.

MTX_Mechanism MTX This compound Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MTX->Cytokines reduces levels of Inflammation Inflammation (Cell Infiltration) Cytokines->Inflammation promotes Destruction Joint Destruction (Bone & Cartilage Erosion) Cytokines->Destruction promotes Inflammation->Destruction leads to

Caption: Simplified mechanism of action for MTX in suppressing arthritis.

References

Application Notes and Protocols for In Vivo Sodium Methotrexate Administration with Leucovorin Rescue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo administration of sodium methotrexate (B535133) (MTX) with leucovorin (LV) rescue. This combination therapy is a cornerstone in cancer chemotherapy and a valuable tool in preclinical research for evaluating novel anti-cancer agents and studying mechanisms of drug resistance and toxicity.

Introduction

Methotrexate is a potent antifolate agent that inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids. This inhibition leads to the disruption of DNA synthesis and cell death, particularly in rapidly proliferating cancer cells. However, the non-selective nature of methotrexate can lead to significant toxicity in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.

Leucovorin, a reduced folate, serves as a rescue agent by bypassing the DHFR enzyme block. It replenishes the intracellular pool of reduced folates, allowing for the resumption of DNA and RNA synthesis in normal cells. The differential uptake and utilization of methotrexate and leucovorin between normal and tumor cells form the basis of high-dose methotrexate with leucovorin rescue therapy, aiming to maximize anti-tumor efficacy while minimizing systemic toxicity.

Mechanism of Action

Methotrexate competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF). THF is a crucial cofactor for thymidylate synthase, which is involved in the synthesis of pyrimidines, and for enzymes required for de novo purine (B94841) synthesis. Leucovorin is administered after a specific duration of methotrexate exposure to rescue normal cells from the cytotoxic effects.

MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death Inhibition leads to Leucovorin Leucovorin Reduced_Folates Reduced Folates Leucovorin->Reduced_Folates Bypasses DHFR to provide Reduced_Folates->THF Normal_Cell_Rescue Normal Cell Rescue Reduced_Folates->Normal_Cell_Rescue Enables

Methotrexate and Leucovorin Signaling Pathway.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize quantitative data from preclinical studies utilizing methotrexate with leucovorin rescue in various murine models.

Table 1: Efficacy of High-Dose Methotrexate with Leucovorin Rescue in Murine Tumor Models

Animal ModelTumor TypeMethotrexate (MTX) Dose & ScheduleLeucovorin (LV) Rescue Dose & ScheduleEfficacy OutcomeReference
MiceL1210 Leukemia (ascites)400 mg/kg s.c., single dose12 mg/kg s.c., every 2h for 5 doses, starting 16-20h after MTX2-fold greater antitumor effect than MTX alone[1]
MiceSarcoma 180 (ascites)400 mg/kg s.c., single dose12 mg/kg s.c., every 2h for 5 doses, starting 16-20h after MTX4-fold greater antitumor effect than MTX alone[1]
MiceSarcoma 180 (ascites)400 mg/kg s.c., two courses with 8-day interval24 mg/kg s.c. at 16, 20, and 24h after MTXDoubled total antitumor effect; long-term survivors[1]
Murine ModelsE0771 Mammary AdenocarcinomaHigh-dose MTX with delayed LV rescueLow-dose LVModest increase in life span (20-80%)[2]
Murine ModelsT241 FibrosarcomaHigh-dose MTX with delayed LV rescueLow-dose LVModest increase in life span (20-80%)[2]
Murine ModelsLewis Lung CarcinomaHigh-dose MTX with delayed LV rescueLow-dose LVModest increase in life span (20-80%)[2]
Murine ModelsB16 MelanomaHigh-dose MTX with delayed LV rescueLow-dose LVModest increase in life span (20-80%)[2]
Murine ModelsC38 Colon CarcinomaHigh-dose MTX with delayed LV rescueLow-dose LVModest increase in life span (20-80%)[2]

Table 2: Toxicity Profile of Methotrexate in Animal Models

Animal ModelMethotrexate (MTX) Dose & ScheduleMonitored Toxicity ParametersKey FindingsReference
Wistar Rats5 mg/kg i.p.Hematological parametersSignificant decrease in hemoglobin, total erythrocyte count, total leukocyte count, and platelet count.[3]
Adult Female Albino Mice50 µg/ml and 75 µg/ml i.p. for 35 daysLiver enzymes and lipid profileSignificant increase in serum GOT, GPT, and ALP.[4]
C57BL/6, DBA/2, C3H Mice3-6 mg/kg daily (5x/week)General health and histologyAcute to subacute hematopoietic and gastrointestinal damage leading to early death in young mice. Older mice showed cellular depression of lymphoid tissues, testes, and skin, and osteoporosis.[1]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with methotrexate and leucovorin rescue. Dosages and schedules should be optimized for the specific animal model and research question.

Animal Models and Husbandry
  • Animal Selection: Commonly used models include BALB/c or C57BL/6 mice for syngeneic tumor models, and athymic nude or SCID mice for human tumor xenografts. Wistar or Sprague-Dawley rats are also utilized for toxicity studies.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and controlled temperature and humidity.

  • Diet: Provide standard laboratory chow and water ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Monitoring: Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).

Drug Preparation
  • Sodium Methotrexate:

    • Reconstitute lyophilized methotrexate powder with a sterile, isotonic saline solution (0.9% NaCl).

    • The concentration should be calculated based on the desired dose and the injection volume suitable for the animal (e.g., 10 mg/mL for mice).

    • Prepare fresh on the day of administration.

  • Leucovorin (Calcium Folinate):

    • Reconstitute leucovorin powder with sterile water for injection or isotonic saline.

    • Protect the solution from light.

    • Prepare fresh on the day of administration.

Experimental Workflow for an Efficacy Study

Start Start Tumor_Implantation Tumor Cell Implantation (e.g., s.c. or i.v.) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., to 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization MTX_Admin Administer High-Dose Methotrexate Randomization->MTX_Admin LV_Rescue Administer Leucovorin Rescue (Delayed) MTX_Admin->LV_Rescue Monitoring Monitor Tumor Growth & Animal Health LV_Rescue->Monitoring Endpoint Endpoint Reached (e.g., tumor size limit, study duration) Monitoring->Endpoint Data_Analysis Data Collection & Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Experimental Workflow for an In Vivo Efficacy Study.

Protocol Steps:

  • Tumor Cell Implantation: Inoculate tumor cells into the appropriate site (e.g., subcutaneously in the flank for solid tumors, or intravenously for metastatic models).

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., vehicle control, methotrexate alone, methotrexate with leucovorin rescue).

  • Drug Administration:

    • Administer methotrexate via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).

    • After the specified time interval, administer leucovorin according to the planned schedule.

  • Efficacy and Toxicity Monitoring:

    • Continue to monitor tumor growth and body weight.

    • Observe for clinical signs of toxicity.

    • At the end of the study, or at predetermined time points, collect blood for hematological and biochemical analysis, and harvest tumors and organs for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Analyze tumor growth inhibition, survival data, and toxicity parameters.

Key Experimental Endpoints
  • Efficacy:

    • Tumor growth delay or inhibition.

    • Tumor regression.

    • Increase in lifespan or overall survival.

  • Toxicity:

    • Body weight loss.

    • Hematological parameters (e.g., white blood cell count, platelet count, hemoglobin).

    • Serum biochemical markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

    • Histopathological changes in major organs.

    • Clinical signs of distress.

Conclusion

The in vivo administration of this compound with leucovorin rescue is a critical experimental model for cancer research. Careful planning of the experimental design, including the choice of animal model, drug dosages and schedules, and comprehensive monitoring of both efficacy and toxicity, is essential for obtaining reliable and reproducible results. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies.

References

Application of Sodium Methotrexate in Lymphoma Xenograft Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sodium methotrexate (B535133) in preclinical lymphoma xenograft models. This document outlines the essential experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes relevant biological pathways and experimental workflows.

Introduction

Sodium methotrexate is a folate analog metabolic inhibitor that has been a cornerstone in the treatment of various cancers, including lymphoma.[1] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2] This inhibition leads to the disruption of purine (B94841) and thymidylate synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][3] In the context of lymphoma, methotrexate has shown activity against various subtypes, and its efficacy is often evaluated in preclinical xenograft models to inform clinical trial design.[4]

Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunocompromised mice, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of the original tumor compared to traditional cell line-derived xenografts.[5][6] This document will detail the protocols for establishing such models and for the subsequent treatment with this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of methotrexate in non-Hodgkin's lymphoma (NHL) xenograft models from a comparative study. This data highlights the modest single-agent activity of methotrexate at its maximum tolerated dose in these specific models.

Lymphoma ModelCell Line OriginTreatmentDosage and ScheduleOutcomeReference
HTDiffuse Large B-cell LymphomaThis compound40 mg/kg, intraperitoneal, twice weekly for 2 weeksModest growth delays[4]
RLTransformed Follicular LymphomaThis compound40 mg/kg, intraperitoneal, twice weekly for 2 weeksMinor growth inhibition, no regressions[4]
SKI-DLBCL-1Diffuse Large B-cell LymphomaThis compound40 mg/kg, intraperitoneal, twice weekly for 2 weeksMinor growth inhibition, no regressions[4]

Experimental Protocols

Establishment of Lymphoma Xenograft Models

This protocol describes the establishment of a patient-derived xenograft (PDX) model, which is a robust method for preclinical drug evaluation.[4][7]

Materials:

  • Fresh human lymphoma tissue (obtained with appropriate ethical approval)

  • Immunocompromised mice (e.g., NOD/SCID, NSG)

  • Sterile phosphate-buffered saline (PBS)

  • Gentle cell dissociation reagent or mechanical homogenizer

  • 70 µm and 40 µm cell strainers

  • Red blood cell lysis buffer (optional)

  • Matrigel (or other basement membrane extract)

  • Sterile surgical instruments

  • 27-gauge needles and syringes

Protocol:

  • Tumor Processing:

    • Place the fresh lymphoma tissue in a sterile petri dish with cold PBS.

    • Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.

    • To obtain a single-cell suspension, either incubate the fragments with a gentle cell dissociation reagent according to the manufacturer's instructions or mechanically dissociate using a homogenizer.

    • Filter the cell suspension through a 70 µm cell strainer followed by a 40 µm cell strainer to remove clumps.

    • If the sample is bloody, treat with red blood cell lysis buffer.

    • Wash the cells with PBS and determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Xenograft Implantation (Subcutaneous):

    • Resuspend the single lymphoma cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-10 x 10⁶ viable cells per 100-200 µL.

    • Anesthetize the immunocompromised mouse.

    • Using a 27-gauge needle, inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Palpable tumors usually develop within 2-8 weeks.

    • Once tumors are established, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of overall health and treatment-related toxicity.[2]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Preparation and Administration of this compound

Materials:

  • This compound powder for injection

  • Sterile, preservative-free 0.9% Sodium Chloride Injection, USP

  • Sterile vials

  • Sterile syringes and needles (e.g., 27-gauge)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol:

  • Reconstitution:

    • Reconstitute the this compound powder with sterile 0.9% Sodium Chloride Injection to a stock concentration (e.g., 10 mg/mL).[2] Ensure complete dissolution.

    • The solution should be protected from light.

  • Dosing and Administration:

    • Calculate the required dose based on the individual mouse's body weight (e.g., 40 mg/kg).[4]

    • Dilute the stock solution with sterile 0.9% Sodium Chloride Injection to a final volume suitable for the chosen administration route (typically 100-200 µL for intraperitoneal injection).[2]

    • Intraperitoneal (i.p.) Injection:

      • Properly restrain the mouse.

      • Insert a 27-gauge needle into the lower quadrant of the abdomen, avoiding the midline.

      • Gently aspirate to ensure the needle has not entered the bladder or intestines.

      • Slowly inject the methotrexate solution.[2]

    • Administer the treatment according to the planned schedule (e.g., twice weekly for 2 weeks).[4]

Evaluation of Treatment Efficacy

Methods:

  • Tumor Growth Inhibition (TGI):

    • Continue to measure tumor volumes and body weights throughout the study.

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Analysis:

    • Monitor mice for signs of morbidity (e.g., >20% body weight loss, tumor ulceration, impaired mobility) and euthanize them when they reach a predetermined endpoint.

    • Plot a Kaplan-Meier survival curve to compare the survival of the different treatment groups.

  • Histopathological and Molecular Analysis:

    • At the end of the study, tumors can be excised for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to assess the cellular response to treatment.

Visualizations

Experimental Workflow

G cluster_0 Xenograft Model Establishment cluster_1 Tumor Growth and Grouping cluster_2 Methotrexate Treatment cluster_3 Efficacy Evaluation A Process Human Lymphoma Tissue B Prepare Single Cell Suspension A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Monitor Tumor Growth C->D E Randomize Mice into Treatment & Control Groups D->E G Administer via Intraperitoneal Injection E->G F Prepare Sodium Methotrexate Solution F->G H Measure Tumor Volume & Body Weight G->H I Survival Monitoring G->I J Endpoint Analysis (TGI, Histology) H->J I->J G cluster_Cell Lymphoma Cell MTX_in Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to

References

Application Notes and Protocols for Long-Term Stability of Sodium Methotrexate Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of sodium methotrexate (B535133) solutions for laboratory use. This document includes quantitative stability data, detailed experimental protocols for stability assessment, and visual representations of degradation and signaling pathways.

Introduction

Methotrexate, a folate antagonist, is widely used in cancer chemotherapy and as an immunosuppressant. For laboratory applications, particularly in drug development and research, the stability of methotrexate solutions is critical to ensure the accuracy and reproducibility of experimental results. This document outlines the factors affecting the stability of sodium methotrexate solutions and provides protocols for their preparation, storage, and analysis.

Factors Affecting Stability

The primary factors influencing the stability of this compound solutions are:

  • Temperature: Higher temperatures accelerate degradation.

  • Light: Exposure to light, particularly UV light, can cause significant degradation.

  • pH: Methotrexate is more stable in neutral to slightly alkaline solutions. Acidic conditions can lead to hydrolysis.[1]

  • Solvent: The choice of solvent can impact stability. 0.9% sodium chloride is a common and suitable diluent.[2][3][4]

  • Concentration: The stability of methotrexate can be concentration-dependent in certain diluents.[2][3][4]

  • Oxygen: Oxidative degradation can occur.

Quantitative Stability Data

The following table summarizes the stability of this compound solutions under various storage conditions.

ConcentrationSolventStorage TemperatureLight ConditionsStability DurationReference
0.2 mg/mL and 20 mg/mL0.9% Sodium Chloride25°CProtected from light28 days[2][3][4]
20 mg/mL5% Dextrose25°CProtected from light28 days[2][3][4]
0.2 mg/mL5% Dextrose25°CProtected from light3 days[2][3][4]
25 mg/mL (in original vial)Not ApplicableRoom TemperatureNot Specified56 days[5]
0.1 mg/mL and 20 mg/mL0.9% Sodium Chloride or 5% Glucose2°C - 8°CProtected from light56 days[5]
0.1 mg/mL0.9% Sodium Chloride or 5% GlucoseRoom TemperatureNormal room light2 days[5]
2 mg/mLElliott's B Solution4°CNot Specified48 hours[6][7]
2 mg/mLElliott's B Solution23°CNot Specified< 24 hours[6]

Degradation Pathways

Methotrexate can degrade through several pathways, primarily hydrolysis and photolysis.

  • Hydrolysis: At pH values above 7, methotrexate can hydrolyze to form N10-methylpteroylglutamic acid.[8]

  • Photodegradation: Exposure to light can lead to the formation of several degradation products, including 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[8] This process can involve N-demethylation, glutamic acid oxidation, and C-N cleavage.[9]

G Methotrexate Degradation Pathways cluster_hydrolysis Hydrolysis (pH > 7) cluster_photolysis Photodegradation (Light Exposure) MTX Methotrexate N10_methyl N10-Methylpteroylglutamic Acid MTX->N10_methyl Heat Pteridine_aldehyde 2,4-diamino-6-pteridinecarbaldehyde MTX->Pteridine_aldehyde Light Pteridine_acid 2,4-diamino-6-pteridinecarboxylic Acid MTX->Pteridine_acid Light PABA_glu p-aminobenzoylglutamic Acid MTX->PABA_glu Light

Caption: Major degradation pathways of methotrexate.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • Methotrexate sodium salt (powder)

  • 0.9% Sodium Chloride Injection, USP

  • Sterile, amber vials

  • Calibrated analytical balance

  • Sterile filters (0.22 µm)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses[10]

Procedure:

  • Safety Precautions: Handle methotrexate in a designated area, such as a chemical fume hood or biological safety cabinet, while wearing appropriate PPE.[10]

  • Weighing: Accurately weigh the desired amount of methotrexate sodium powder.

  • Dissolution: Dissolve the powder in a known volume of 0.9% Sodium Chloride to achieve the target concentration.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile, amber vial to protect from light.

  • Labeling: Clearly label the vial with the concentration, date of preparation, and storage conditions.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Stability Testing Protocol using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general stability-indicating HPLC method. The specific parameters may need to be optimized for your system.

Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[11]

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (e.g., 92:8 v/v) with the pH adjusted to 6.0.[12]

  • Methotrexate reference standard

  • Prepared methotrexate solutions for stability testing

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and 55 mM potassium dihydrogen phosphate buffer (pH 3.5) in a 65:30 (v/v) ratio.[11]

  • Flow Rate: 0.8 - 1.4 mL/min[11][12]

  • Column Temperature: Ambient

  • Detection Wavelength: 303 nm[12]

  • Injection Volume: 20 µL[12]

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 7, 14, 21, 28 days), withdraw an aliquot of the stored methotrexate solution. Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase as the diluent.

  • Standard Preparation: Prepare a series of standard solutions of methotrexate in the mobile phase at known concentrations to generate a calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Determine the concentration of methotrexate in the samples by comparing the peak area to the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Visually inspect the chromatograms for the appearance of new peaks, which may indicate degradation products.

G Stability Testing Workflow prep Prepare Methotrexate Solution store Store under Defined Conditions (Temperature, Light) prep->store sample Withdraw Aliquots at Time Points (T0, T1, T2...) store->sample hplc Analyze by HPLC sample->hplc data Data Analysis hplc->data report Report Stability data->report G Methotrexate Mechanism of Action MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits AICAR_T AICAR Transformylase MTX->AICAR_T Inhibits DNA_RNA DNA and RNA Synthesis DHFR->DNA_RNA Required for Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Leads to AICAR AICAR Accumulation AICAR_T->AICAR Leads to Adenosine Extracellular Adenosine AICAR->Adenosine Increases Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory Mediates

References

Application Notes and Protocols for the Long-Term Stability of Sodium Methotrexate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone of chemotherapy and is widely used in cell culture for research purposes, including cancer studies and the selection of transfected cells. The stability of methotrexate in cell culture media is critical for the reproducibility and accuracy of experimental results. Degradation of methotrexate can lead to a decrease in its effective concentration, potentially resulting in misleading data on cell viability, proliferation, and drug resistance. These application notes provide a comprehensive overview of the stability of sodium methotrexate in cell culture media, factors influencing its degradation, and protocols for its proper handling, storage, and analysis.

Factors Influencing Methotrexate Stability

Several factors can impact the chemical stability of methotrexate in solution:

  • pH: Methotrexate is most stable in solutions with a pH between 6.0 and 8.0.[1] Acidic conditions can lead to degradation.[2]

  • Light Exposure: Methotrexate is susceptible to photodegradation, particularly at lower concentrations.[1] It is advisable to protect methotrexate solutions from light, especially during long-term storage.[3]

  • Temperature: Temperature plays a significant role in the long-term stability of methotrexate. While stock solutions are best stored at -20°C, the stability in working solutions at 4-8°C or 37°C (in an incubator) is considerably shorter.

  • Media Components: While specific long-term stability data in complete cell culture media is limited, the complex mixture of amino acids, vitamins, salts, and serum proteins could potentially influence methotrexate stability. It is also important to note that some media components, like thymidine (B127349) and hypoxanthine (B114508) present in standard RPMI-1640, can allow cells to bypass the cytotoxic effects of methotrexate, which is a biological interaction rather than chemical instability.[4]

  • Phenol (B47542) Red: The pH indicator phenol red, present in many cell culture media, can interfere with fluorescence-based assays due to its spectral properties.[5] While direct evidence of it causing methotrexate degradation is scarce, its potential for assay interference should be considered.

Data Presentation: Stability of Methotrexate in Various Solutions

The following tables summarize the available quantitative data on the stability of methotrexate under different conditions. Note that direct long-term stability data in complete cell culture media is not extensively published; the data below is derived from studies in simpler aqueous solutions and biological matrices, which can serve as a guideline.

Table 1: Stability of Methotrexate Stock and Working Solutions

ConcentrationDiluentStorage TemperatureDurationStabilityReference
Undiluted Powder--20°CAt least 3 yearsActive[3]
Diluted StockSaline or Medium-20°CAbout 1 monthActive[3][4]
Diluted StockSaline or Medium4-8°CAbout 1 weekActive[3][4]
0.2 and 20 mg/mL0.9% Sodium Chloride25°C (protected from light)28 daysStable
20 mg/mL5% Dextrose25°C (protected from light)28 daysStable
0.2 mg/mL5% Dextrose25°C (protected from light)3 daysStable
25 mg/mL (in original vial)-Room Temperature56 daysPhysicochemically stable[6]
0.1 and 20 mg/mL0.9% NaCl or 5% Glucose2-8°C (light protected)56 daysPhysicochemically stable[6]

Table 2: Stability of Methotrexate in Biological Samples

Sample TypeConcentrationStorage TemperatureDurationStabilityReference
Whole Blood0.6 and 2.5 µg/mL4°C6 daysStable[7]
Whole Blood0.6 and 2.5 µg/mLRoom Temperature2 daysStable[7]
PlasmaNot specified4°CAt least 6 daysNo significant loss (<17%)[7]
SerumNot specified23°C, 4°C, or -20°CAt least 5 daysStable[8]

Experimental Protocols

Protocol for Preparation of Methotrexate Stock Solution

This protocol describes the preparation of a methotrexate stock solution for use in cell culture.

Materials:

  • Methotrexate hydrate (B1144303) powder (e.g., Sigma-Aldrich A6770)

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weigh out the desired amount of methotrexate hydrate powder in a sterile microcentrifuge tube.

  • Add a minimal amount of 1 M NaOH dropwise to dissolve the powder.[3] Methotrexate is poorly soluble in water but dissolves in alkaline solutions.

  • Once dissolved, immediately dilute the methotrexate with sterile PBS or cell culture medium to the desired stock concentration (e.g., 10 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (stable for about a month).[3][4] For short-term use, a diluted stock can be stored at 4-8°C for up to a week.[3][4]

Protocol for Assessing Methotrexate Stability in Cell Culture Medium

This protocol outlines a method to determine the long-term stability of methotrexate in a complete cell culture medium under typical incubation conditions.

Materials:

  • Methotrexate stock solution (prepared as in Protocol 4.1)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • Sterile conical tubes or flasks

  • Cell culture incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • HPLC column (e.g., C18)

  • Appropriate mobile phase (e.g., phosphate (B84403) buffer and an organic solvent)[9]

  • Sterile centrifuge tubes for sample collection

Procedure:

  • Prepare a working solution of methotrexate in the complete cell culture medium at the desired final concentration (e.g., 1 µM).

  • Place the solution in a sterile, loosely capped flask or tube to allow for gas exchange and incubate under standard cell culture conditions (37°C, 5% CO₂).

  • At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), aseptically remove an aliquot of the medium.

  • If the medium contains serum, precipitate the proteins. A common method is to add a cold organic solvent like methanol (B129727) or acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.[10]

  • Collect the supernatant for HPLC analysis.

  • Analyze the concentration of methotrexate in the supernatant using a validated HPLC method. A typical method uses a C18 column with a mobile phase of phosphate buffer and an organic solvent, with UV detection around 303-307 nm.[10]

  • Compare the methotrexate concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation over time.

Visualizations

Methotrexate's Mechanism of Action

The primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.

Methotrexate Mechanism of Action cluster_0 Folate Metabolism cluster_1 Methotrexate Action Folate Folate DHF DHF Folate->DHF Dihydrofolate Synthase THF THF DHF->THF DHFR Purine & Pyrimidine\nSynthesis Purine & Pyrimidine Synthesis THF->Purine & Pyrimidine\nSynthesis One-Carbon Metabolism DNA & RNA\nSynthesis DNA & RNA Synthesis Purine & Pyrimidine\nSynthesis->DNA & RNA\nSynthesis Building Blocks Cell\nProliferation Cell Proliferation DNA & RNA\nSynthesis->Cell\nProliferation MTX Methotrexate MTX->DHF Inhibition

Caption: Methotrexate inhibits dihydrofolate reductase (DHFR).

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for determining the stability of methotrexate in cell culture media.

Methotrexate Stability Workflow start Prepare Methotrexate Working Solution in Complete Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ start->incubate sample Aseptically Collect Aliquots at Various Time Points incubate->sample precipitate Protein Precipitation (if serum is present) sample->precipitate centrifuge Centrifuge to Remove Precipitate precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis to Quantify Methotrexate supernatant->hplc analyze Analyze Data: Compare Concentrations to Time 0 hplc->analyze Factors Influencing Methotrexate Stability MTX Methotrexate Stability pH pH MTX->pH Light Light Exposure MTX->Light Temp Temperature MTX->Temp Media Media Components MTX->Media

References

Application Notes and Protocols for the Stability of Sodium Methotrexate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a summary of the known stability of methotrexate (B535133) in aqueous solutions, best practices for the preparation and storage of methotrexate solutions in DMSO, and a generalized protocol for researchers to validate the stability of their own DMSO stock solutions.

Best Practices for Preparation and Storage of Sodium Methotrexate in DMSO

Given the hygroscopic nature of DMSO and the potential for compound degradation, adherence to best practices for the preparation and storage of this compound stock solutions is paramount.

2.1. Materials

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO, ≥99.9% purity)

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

2.2. Protocol for Stock Solution Preparation

  • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to minimize water absorption.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Methotrexate is highly soluble in DMSO.[][2] For example, a stock solution of 10 mM is commonly used.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to atmospheric moisture.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

2.3. Recommended Storage Conditions

  • Long-term storage (months to years): Store aliquots at -80°C. For storage periods up to a year, -20°C is also acceptable.[3]

  • Short-term storage (days to weeks): Storage at 4°C is not generally recommended for DMSO stock solutions due to the potential for precipitation and water absorption. If short-term storage is necessary, ensure the container is tightly sealed.

  • Working solutions: It is recommended to prepare fresh dilutions of the DMSO stock into aqueous buffers or cell culture media for each experiment. Do not store aqueous dilutions for more than one day.[4]

Quantitative Stability Data (in Aqueous Solutions)

While specific long-term stability data for methotrexate in DMSO is not extensively published, the following table summarizes its stability in aqueous solutions, which can provide some context. Note: This data should not be directly extrapolated to stability in DMSO.

ConcentrationSolvent/DiluentStorage TemperatureDurationStability (% Remaining)Reference
0.2 and 20 mg/mL0.9% Sodium Chloride Injection25°C (protected from light)28 daysStable[5]
20 mg/mL5% Dextrose Injection25°C (protected from light)28 daysStable[5]
0.2 mg/mL5% Dextrose Injection25°C (protected from light)3 daysStable[5]
Not specifiedAqueous solution (pH > 7)85°CNot specifiedHydrolyzed to N10-Methylpteroylglutamic acid[6]
Not specifiedAqueous solutionLaboratory fluorescent lightNot specifiedDegrades to 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid[6]

Experimental Protocol for Stability Validation of Methotrexate in DMSO

To ensure the integrity of experimental results, it is highly recommended that researchers validate the stability of their this compound-DMSO stock solutions under their specific storage conditions. The following is a generalized protocol using High-Performance Liquid Chromatography (HPLC).

4.1. Objective To determine the stability of this compound in DMSO at various storage temperatures over a defined period.

4.2. Materials and Equipment

  • This compound-DMSO stock solution (prepared as described in section 2.2)

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

4.3. Experimental Design

  • Prepare a fresh stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM). This will serve as the "time zero" reference.

  • Aliquot the stock solution into multiple tubes for storage at different temperatures:

    • -80°C

    • -20°C

    • 4°C

    • Room temperature (e.g., 25°C)

  • Define the time points for analysis (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, 6 months, 1 year).

  • At each time point, retrieve one aliquot from each storage temperature.

4.4. HPLC Method (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 3.0) and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 303 nm or 305 nm[5]

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-40°C[5]

4.5. Sample Preparation for HPLC Analysis

  • Thaw the stored aliquot to room temperature.

  • Dilute a small volume of the DMSO stock solution with the mobile phase to a concentration within the linear range of the HPLC method (e.g., 10-100 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Prepare a fresh standard curve of methotrexate in the mobile phase for quantification.

4.6. Data Analysis

  • At each time point, calculate the concentration of methotrexate in the stored samples using the standard curve.

  • Compare the concentration of the stored samples to the "time zero" sample.

  • A common stability criterion is the retention of ≥90% of the initial concentration.

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Methotrexate-DMSO Stability Validation prep Prepare fresh this compound stock solution in anhydrous DMSO aliquot Aliquot into single-use tubes prep->aliquot storage Store aliquots at different temperatures (-80°C, -20°C, 4°C, Room Temp) aliquot->storage timepoint Define time points for analysis (e.g., D0, D7, D14, M1, M3, M6, M12) sample At each time point, retrieve one aliquot from each temperature timepoint->sample hplc_prep Prepare samples for HPLC analysis (thaw, dilute, filter) sample->hplc_prep hplc_analysis Analyze samples by HPLC hplc_prep->hplc_analysis data_analysis Quantify methotrexate concentration and assess for degradation products hplc_analysis->data_analysis conclusion Determine stability based on pre-defined criteria (e.g., ≥90% recovery) data_analysis->conclusion

Caption: Workflow for validating the stability of this compound in DMSO.

methotrexate_pathway Simplified Signaling Pathway of Methotrexate cluster_cell Cell cluster_inflammation Inflammatory Signaling MTX_in Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibits JAK_STAT JAK/STAT Pathway MTX_in->JAK_STAT Inhibits NF_kB NF-κB Pathway MTX_in->NF_kB Inhibits Adenosine Adenosine Release MTX_in->Adenosine Promotes THF Tetrahydrofolate (THF) DHFR->THF Produces Purine_Synth Purine Synthesis THF->Purine_Synth Required for Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth Required for DNA_RNA DNA and RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inflammation Inflammation JAK_STAT->Inflammation NF_kB->Inflammation Adenosine->Inflammation Inhibits

References

Application Notes: Flow Cytometry Analysis of Methotrexate-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methotrexate (B535133) (MTX) is a folate antagonist widely used in the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[1][2] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides required for DNA and RNA replication.[1][3] By disrupting this pathway, methotrexate interferes with cellular replication and can selectively induce apoptosis, or programmed cell death, in rapidly proliferating cells such as cancer cells and activated T lymphocytes.[1][2][3] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level, making it an indispensable tool for studying the cytotoxic effects of therapeutic agents like methotrexate.[4][5]

Mechanism of Methotrexate-Induced Apoptosis

Methotrexate triggers apoptosis through a complex network of signaling pathways. A primary effect of DHFR inhibition is the depletion of tetrahydrofolate, which leads to increased production of reactive oxygen species (ROS).[6][7] This oxidative stress activates stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[6][8][9] These kinases, in turn, modulate the activity of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) pathway of apoptosis.[8][9] An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[9][10]

Methotrexate_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Mitochondrial Pathway cluster_2 Execution Phase MTX Methotrexate DHFR DHFR Inhibition MTX->DHFR inhibits ROS Reactive Oxygen Species (ROS) Generation DHFR->ROS JNK JNK / p38 MAPK Activation ROS->JNK Bax Bax (Pro-apoptotic) Upregulation JNK->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation JNK->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Methotrexate-induced apoptosis.[10]

Application Protocol: Quantifying Apoptosis by Flow Cytometry

The most common method for quantifying apoptosis via flow cytometry is the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI).[10][11]

  • Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10] When conjugated to a fluorochrome (e.g., FITC), Annexin V can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells with intact membranes.[10] It can only enter and stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity has been compromised.[12]

This dual-staining strategy allows for the differentiation of four distinct cell populations:

  • Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[12]

Experimental_Workflow A 1. Cell Seeding & Culture (e.g., Jurkat T cells) B 2. Treatment Induce apoptosis with various concentrations of Methotrexate A->B C 3. Cell Harvesting Collect both adherent and suspension cells B->C D 4. Washing Wash cells with cold PBS C->D E 5. Staining Resuspend in Binding Buffer. Add Annexin V-FITC and PI D->E F 6. Incubation 15 minutes at room temperature in the dark E->F G 7. Flow Cytometry Analysis Acquire and analyze data F->G

Caption: General experimental workflow for apoptosis analysis.

Data Presentation

Quantitative data from flow cytometry should be summarized in a clear, tabular format to facilitate comparison between different treatment conditions.

Table 1: Example Results of Annexin V-FITC/PI Staining Data is illustrative and based on typical results reported in the literature.

TreatmentLive Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control (Untreated)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Methotrexate (10 µM)60.1 ± 3.525.8 ± 2.914.1 ± 1.7

(Data adapted from representative results.[10])

Detailed Experimental Protocols

Protocol: Annexin V & Propidium Iodide Staining for Flow Cytometry

This protocol provides a step-by-step guide for inducing apoptosis with methotrexate and staining cells for flow cytometric analysis.

I. Materials

  • Cell line of interest (e.g., Jurkat, human T lymphocyte cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methotrexate (MTX) stock solution

  • 6-well or 12-well cell culture plates

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

II. Cell Preparation and Apoptosis Induction

  • Seed Cells: Plate cells (e.g., Jurkat cells at 2 x 10⁵ cells/mL) in culture plates and allow them to grow overnight.

  • Treat with Methotrexate: Treat the cells with the desired concentrations of methotrexate (e.g., 0.1 µM, 1 µM, 10 µM). Include an untreated vehicle control.

  • Incubate: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[11]

  • Wash Cells: Discard the supernatant and wash the cells twice with ice-cold PBS to remove any remaining medium. Centrifuge after each wash.

III. Staining Procedure

  • Prepare Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. You will need 500 µL of 1X Binding Buffer per sample.[13]

  • Resuspend Cells: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The recommended cell density is 1 x 10⁵ to 1 x 10⁶ cells/mL.[10][12]

  • Add Stains: To the 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[10][11]

  • Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[11][12]

  • Final Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10][11]

IV. Flow Cytometry Analysis

  • Analyze Promptly: Analyze the stained cells on a flow cytometer within one hour to ensure data accuracy.[10][11]

  • Set up Controls: Use unstained cells to set the baseline fluorescence and single-stained cells (Annexin V-FITC only and PI only) to set up proper compensation.

  • Data Acquisition: Acquire data for typically 10,000-20,000 events per sample.

  • Data Interpretation: Gate the cell populations on a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to quantify the percentage of cells in each of the four quadrants.

Quadrant_Interpretation Q3 Q3: Live Annexin V (-) / PI (-) Q4 Q4: Early Apoptosis Annexin V (+) / PI (-) Q2 Q2: Necrosis Annexin V (-) / PI (+) Q1 Q1: Late Apoptosis Annexin V (+) / PI (+) X_Axis Annexin V-FITC → Y_Axis Propidium Iodide →

Caption: Interpretation of flow cytometry quadrant analysis.

References

Application Note: Quantification of Sodium Methotrexate Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methotrexate (B535133) (MTX), an antimetabolite and antifolate drug, is widely used as a chemotherapy agent and an immune system suppressant for treating cancer and autoimmune diseases.[1] Accurate and reliable quantification of methotrexate in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety and efficacy.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for this purpose.[2] This application note details a simple, rapid, and robust isocratic RP-HPLC method for the determination of sodium methotrexate, validated according to the International Council for Harmonisation (ICH) guidelines.[3]

Principle of the Method The method employs reversed-phase chromatography to separate methotrexate from potential impurities or endogenous components in a sample. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile). Methotrexate and other components are separated based on their differential partitioning between the two phases, driven by their relative hydrophobicity.[2] The separated methotrexate is then detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 303-307 nm.[3]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1100).[4]

  • Analytical Column: C18 reversed-phase column (e.g., Thermo C-18, 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Chemicals and Reagents:

  • Equipment: Analytical balance, pH meter, sonicator, volumetric flasks, and pipettes.[2]

Preparation of Solutions
  • Mobile Phase Preparation (Example):

    • Prepare a 50 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water.

    • Adjust the pH to 3.6 with acetic acid.[3][6]

    • Mix the buffer with acetonitrile in a ratio of 90:10 (v/v).[3]

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication before use.[2]

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the Methotrexate reference standard and transfer it to a 25 mL volumetric flask.[2]

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[2]

  • Working Standard Solutions (e.g., 5-150 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 50 µg/mL to 150 µg/mL).

  • Sample Solution Preparation (Bulk Drug):

    • Accurately weigh about 25 mg of the methotrexate sample and prepare a 100 µg/mL solution following the same procedure as for the standard solution.[2]

  • Sample Solution Preparation (Biological Matrix - Plasma/Serum):

    • To 200 µL of the plasma sample, add 40 µL of trichloroacetic acid (2 M in ethanol) to precipitate proteins.[7]

    • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 15 minutes.[7]

    • Collect the supernatant and inject an aliquot into the HPLC system.[7]

Chromatographic Conditions

The chromatographic parameters should be set as described in the table below. The column should be equilibrated with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

ParameterCondition
Stationary Phase (Column) C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase 50 mM Sodium Acetate Buffer (pH 3.6) : Acetonitrile (90:10, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient (~25°C)
Detection Wavelength 307 nm[3][6]
Run Time ~10-12 minutes[6][8]
Assay and Quantification
  • Inject equal volumes (20 µL) of a blank (mobile phase), the standard solutions, and the sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area response for methotrexate. The retention time for methotrexate is expected to be around 4.5 to 5.5 minutes under these conditions.[4]

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of methotrexate in the sample solutions by interpolating their peak areas from the linear regression equation of the calibration curve.

Data Presentation

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3] The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 0.05 - 150 µg/mL[8]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.006 - 0.04 µg/mL[3][8]
Limit of Quantification (LOQ) 0.02 - 0.12 µg/mL[3][8]
Accuracy (% Recovery) 97.5% - 100.8%[4][8]
Precision (% RSD) Intra-day: < 6.19%, Inter-day: < 5.89%[8]
Specificity No interference from endogenous components or common excipients[6][8]

Visualizations

G Experimental Workflow for Methotrexate Quantification prep_mobile 1. Prepare Solutions (Mobile Phase, Standards, Samples) hplc_setup 2. HPLC System Setup & Equilibration (Column, Flow Rate, Wavelength) prep_mobile->hplc_setup injection 3. Inject Sample Sequence (Blank, Standards, Samples) hplc_setup->injection separation 4. Chromatographic Separation (C18 Column) injection->separation detection 5. UV Detection (307 nm) separation->detection data_acq 6. Data Acquisition & Integration (Peak Area) detection->data_acq quant 7. Quantification (Calibration Curve) data_acq->quant

Caption: HPLC workflow from solution preparation to final quantification.

G Key HPLC Method Validation Parameters (ICH Q2(R1)) validated_method Validated HPLC Method accuracy Accuracy (% Recovery) accuracy->validated_method precision Precision (% RSD) precision->validated_method specificity Specificity specificity->validated_method linearity Linearity (r²) linearity->validated_method range Range range->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method

Caption: Logical relationship of core analytical method validation parameters.

Conclusion The RP-HPLC method described provides a simple, accurate, and precise tool for the routine quantification of this compound.[3] The short analysis time allows for a high throughput of samples, making it suitable for quality control testing, pharmacokinetic studies, and therapeutic drug monitoring.[3][5] The method is specific and robust, ensuring reliable results for both bulk drug analysis and determination in complex matrices.[6]

References

Application Notes and Protocols for Quality Control of Sodium Methotrexate for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methotrexate (B535133), a folic acid antagonist, is a cornerstone therapy in the treatment of various cancers and autoimmune diseases.[1][2] For research and drug development purposes, ensuring the quality and consistency of sodium methotrexate is paramount to obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the quality control of this compound, covering its identity, purity, potency, and stability.

Physicochemical Properties and Identification

A fundamental step in quality control is the confirmation of the identity and basic physicochemical properties of the this compound raw material.

Table 1: Physicochemical Properties of this compound

ParameterSpecificationAnalytical Method
Appearance Yellow or orange, crystalline powderVisual Inspection[3][4]
Solubility Freely soluble in water, practically insoluble in ethanol (B145695) (96%)USP/EP General Chapters
Identification A Infrared (IR) Absorption SpectrophotometryComparison with reference standard
Identification B Ultraviolet (UV) AbsorbanceMaxima at approximately 242 nm and 303 nm in 0.1 M HCl
Identification C High-Performance Liquid Chromatography (HPLC)Retention time matches that of the reference standard[5]

Purity and Impurity Profiling

The presence of impurities can significantly impact the biological activity and toxicity of methotrexate.[6] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of methotrexate and its impurities.[7][8]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a reversed-phase HPLC method for the separation and quantification of methotrexate and its potential impurities.[5][6]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Phosphate buffer (e.g., 0.05 M potassium dihydrogen orthophosphate), pH adjusted to 6.0 with sodium hydroxide (B78521) solution[5]

  • Mobile Phase B: Acetonitrile[5]

  • This compound Reference Standard

  • This compound Sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 92:8 v/v).[5] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[5]

  • Sample Solution Preparation: Prepare the sample solution by dissolving the this compound powder in the mobile phase to achieve a similar concentration as the standard solution.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.4 mL/min[5]

    • Wavelength: 303 nm[5]

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C[]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the percentage purity of the methotrexate sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. The acceptance criteria for purity should be established based on pharmacopeial standards or internal specifications.

Table 2: Typical HPLC Method Validation Parameters for Methotrexate Purity Analysis

ParameterTypical Value/Range
Linearity Range 1.204 - 40.13 µM[10]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3150 µM[7]
Limit of Quantitation (LOQ) 1.050 µM[7]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow: HPLC Purity Analysis

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) hplc_system HPLC System Setup (Column, Mobile Phase, Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Standard & Sample hplc_system->inject chromatogram Generate Chromatograms inject->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Potency Determination (Assay)

The potency of this compound is a critical quality attribute that ensures its therapeutic efficacy. The assay is typically performed using a validated HPLC or UV-Visible spectrophotometry method.

Experimental Protocol: Potency Assay by UV-Visible Spectrophotometry

This method provides a simple and rapid determination of methotrexate concentration.

Instrumentation and Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • This compound Reference Standard

  • This compound Sample

  • 0.1 M Sodium Bicarbonate solution

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound Reference Standard in 0.1 M sodium bicarbonate. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 2-10 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in 0.1 M sodium bicarbonate to obtain a concentration within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 372 nm in sodium bicarbonate.[10]

  • Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve and calculate the potency as a percentage of the stated content.

Table 3: Quantitative Data for UV-Visible Spectrophotometric Assay

ParameterTypical Value/Range
Wavelength (λmax) 372 nm (in 0.1 M NaHCO₃)[10]
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.9987

Stability Indicating Studies

Stability studies are essential to determine the shelf-life of this compound solutions under various storage conditions.

Experimental Protocol: Stability Study of Methotrexate Solutions

This protocol describes a stability study for methotrexate solutions in different diluents.[11][12]

Materials:

  • This compound

  • 0.9% Sodium Chloride Injection[11]

  • 5% Dextrose Injection[11]

  • Sterile infusion bags or vials

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation: Prepare methotrexate solutions at different concentrations (e.g., 0.2 mg/mL and 20 mg/mL) in both 0.9% sodium chloride and 5% dextrose injection under aseptic conditions.[11]

  • Storage: Store the prepared solutions at controlled temperature and humidity (e.g., 25 °C / 60% RH) and protected from light.[11]

  • Sampling: Withdraw samples at specified time points (e.g., day 0, 3, 7, 14, 21, and 28).[11]

  • Analysis: For each sample, perform the following tests:

    • Visual Inspection: Check for any changes in color, clarity, or for the presence of particulate matter.

    • pH Measurement: Measure the pH of the solution.

    • HPLC Assay: Determine the concentration of methotrexate and the presence of any degradation products using a stability-indicating HPLC method.

  • Data Evaluation: A significant loss of potency is often defined as a decrease to less than 90% of the initial concentration.

Table 4: Stability of Methotrexate Solutions

DiluentConcentrationStorage ConditionStability Period
0.9% Sodium Chloride0.2 mg/mL25 °C, protected from light28 days[11]
0.9% Sodium Chloride20 mg/mL25 °C, protected from light28 days[11]
5% Dextrose0.2 mg/mL25 °C, protected from light3 days[11]
5% Dextrose20 mg/mL25 °C, protected from light28 days[11]

Mechanism of Action and Relevant Signaling Pathways

Understanding the mechanism of action of methotrexate is crucial for interpreting experimental data. Methotrexate's anti-inflammatory and anti-proliferative effects are mediated through multiple pathways.[1][13]

Adenosine (B11128) Signaling Pathway

A primary mechanism of low-dose methotrexate is the promotion of adenosine release, which has potent anti-inflammatory effects.[1][14]

Adenosine_Signaling MTX Methotrexate MTX_PG MTX Polyglutamates MTX->MTX_PG Polyglutamation ATIC ATIC (AICAR Transformylase) MTX_PG->ATIC Inhibits AICAR Intracellular AICAR ATIC->AICAR Inhibition leads to accumulation of AMP_Deaminase AMP Deaminase AICAR->AMP_Deaminase Inhibits ADA Adenosine Deaminase AICAR->ADA Inhibits AMP AMP AMP_Deaminase->AMP Adenosine_Intra Intracellular Adenosine ADA->Adenosine_Intra AMP->Adenosine_Intra Increased Adenosine_Extra Extracellular Adenosine Adenosine_Intra->Adenosine_Extra Transport Adenosine_Receptor Adenosine Receptor Adenosine_Extra->Adenosine_Receptor Activates Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_Inflammatory

Caption: Methotrexate-induced adenosine signaling pathway.[1]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The classical mechanism of methotrexate involves the inhibition of DHFR, which is crucial for DNA and RNA synthesis.[2][15]

DHFR_Inhibition MTX_PG Methotrexate Polyglutamates DHFR DHFR MTX_PG->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Required for Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Required for DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Inhibition of Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inhibition of

Caption: Inhibition of DHFR by methotrexate.[2]

JAK/STAT Signaling Pathway Inhibition

Recent evidence suggests that methotrexate can inhibit the JAK/STAT signaling pathway, contributing to its anti-inflammatory effects.[2][13]

JAK_STAT_Inhibition Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activates STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces MTX Methotrexate MTX->JAK Inhibits

Caption: Methotrexate inhibition of the JAK/STAT pathway.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Methotrexate Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sodium methotrexate (B535133) (MTX) treatment in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for methotrexate in cell lines?

A1: Methotrexate is a folate antagonist. Its primary mechanism involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This inhibition depletes intracellular pools of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][2][4] This disruption of nucleotide synthesis ultimately inhibits cell division, particularly in rapidly proliferating cells like cancer cells.[2]

Q2: What are methotrexate polyglutamates and why are they important?

A2: Inside the cell, methotrexate is metabolized into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2][3][5] This process involves adding multiple glutamate (B1630785) residues to the methotrexate molecule.[2][5][6] These polyglutamated forms are more potent inhibitors of DHFR and other folate-dependent enzymes.[3][5] Furthermore, polyglutamation enhances the intracellular retention of the drug, as the longer polyglutamate tails are less readily transported out of the cell, prolonging its cytotoxic effects.[3][6][7]

Q3: What is a typical IC50 value for methotrexate?

A3: The half-maximal inhibitory concentration (IC50) for methotrexate can vary widely depending on the cell line, exposure time, and the specific assay conditions used.[3] Values can range from the nanomolar (nM) to the micromolar (µM) range.[3][8][9] It is crucial to determine the IC50 empirically for your specific cell system.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell culture experiments involving methotrexate and provides actionable solutions.

Issue Possible Cause Recommended Solution
1. High Variability Between Replicate Wells Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.[3] Edge Effects: Wells on the perimeter of the microplate are prone to evaporation.[3] Pipetting Errors: Inaccurate dispensing of cells, media, or drug solutions.[3]Standardize Seeding: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. Calibrate Pipettes: Regularly check and calibrate pipettes. Use fresh tips for each replicate.
2. Lower-Than-Expected Sensitivity to MTX (High IC50) Inherent or Acquired Resistance: The cell line may have intrinsic resistance or may have developed it. Mechanisms include impaired drug uptake (e.g., reduced Reduced Folate Carrier - RFC expression), increased drug efflux (e.g., overexpression of ABC transporters), or DHFR gene amplification/mutation.[10][11][12][13][14] Salvage Pathways: Standard media (e.g., RPMI-1640) contain thymidine (B127349) and hypoxanthine, which can be used by cells to bypass the metabolic block induced by MTX.[14] Insufficient Incubation Time: The cytotoxic effects of MTX are time-dependent and may require longer exposure to become apparent.[15][16]Verify Cell Line: Confirm the identity and characteristics of your cell line. If acquired resistance is suspected, perform molecular assays to check for resistance mechanisms (see FAQ on resistance). Use Folate-Depleted Media: For sensitive assays, consider using a medium depleted of thymidine and hypoxanthine.[3] Optimize Exposure Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[15][17]
3. Excessive Cell Death Even at Low Concentrations High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to MTX. For example, T-lymphocytic cell lines can be more susceptible than monocytic lines.[8][15] Overwhelming Oxidative Stress: MTX can induce significant oxidative stress through the generation of reactive oxygen species (ROS).[1][15] Incorrect Stock Concentration: Errors in the preparation of the stock solution can lead to unintended high concentrations.Perform Dose-Response: Conduct a pilot experiment with a broad range of concentrations (e.g., 0.001 µM to 100 µM) to determine the IC50 for your specific cell line.[3][15][17] Consider Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate ROS-induced apoptosis.[8][15] Prepare Fresh Stock: Prepare a fresh stock solution of MTX, carefully verifying all calculations and measurements.[3]
4. Inconsistent Results Between Experiments Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Reagent Variability: Lot-to-lot variations in serum and other reagents can impact results.[3] MTX Stock Solution Stability: MTX is light-sensitive, and repeated freeze-thaw cycles can degrade the compound.[3][14][17]Use Low Passage Cells: Maintain a consistent and low passage number for your experiments.[3] Test New Reagent Lots: When starting with a new batch of critical reagents like fetal bovine serum, test it against the previous lot to ensure consistency.[3] Proper Stock Handling: Prepare single-use aliquots of the MTX stock solution to avoid freeze-thaw cycles. Store protected from light at -20°C.[14][17]

Quantitative Data Summary

The following table summarizes typical experimental parameters for methotrexate treatment in various cell lines. Note that these values are illustrative and optimal conditions should be determined empirically for each specific experimental system.

Cell Line Assay Type MTX Concentration Range Incubation Time Reported IC50 Reference
Daoy (Medulloblastoma)MTT1x10⁻⁴ to 1x10² µM6 days9.5x10⁻² µM[9]
Saos-2 (Osteosarcoma)MTT1x10⁻⁴ to 1x10² µM6 days3.5x10⁻² µM[9]
Jurkat (T-lymphocyte)MTT / Trypan Blue0.001 to 10 µM24 hoursSignificant cytotoxicity at 0.1-1 µM[8]
Human Melanoma LinesCytoTox-Glo1 µM72 hoursSignificant reduction in viability[18]
Rheumatoid Arthritis FLSMTT0.01 to 10 µM48 hoursDose-dependent decrease in viability[19]
HEp-2 (Laryngeal Cancer)Flow Cytometry5, 50, 500 µg/ml48 hoursDose-dependent cell cycle arrest[20]

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of methotrexate on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • DMSO (Dimethyl sulfoxide)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[17] Allow cells to adhere overnight.[17]

  • Drug Treatment: Prepare serial dilutions of methotrexate in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[17]

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of methotrexate.[17] Include wells with medium only (blank) and cells with medium but no drug (vehicle control).[17]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[17]

  • MTT Addition: At each time point, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][17] Gently shake the plate for 15 minutes.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.[17]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies apoptosis in cells treated with methotrexate using flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • 6-well cell culture plates

  • PBS (Phosphate-Buffered Saline), cold

  • Annexin V-FITC/PI Staining Kit (containing 1X Binding Buffer)[17]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentration of methotrexate for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.[17]

  • Washing: Wash the cells twice with cold PBS.[17]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Analysis: Analyze the cells by flow cytometry within 1 hour of staining.[17] Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of methotrexate on cell cycle progression.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • 6-well cell culture plates

  • PBS, cold

  • 70% ice-cold ethanol[17]

  • Propidium Iodide (PI) staining solution (containing RNase A)[17]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of methotrexate for a specific duration (e.g., 24 or 48 hours).[17]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[17]

  • Washing: Wash the cells with ice-cold PBS.[17]

  • Fixation: Fix the cells by adding 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[17]

  • Washing: Centrifuge the cells to remove the ethanol and wash with PBS.[17]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[17]

  • Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[17] Methotrexate typically causes an arrest in the S phase.[2][22]

Visualizations

Methotrexate Mechanism of Action and Folate Pathway cluster_cell Cell Interior MTX Methotrexate (MTX) DHFR DHFR (Dihydrofolate Reductase) MTX->DHFR Inhibits FPGS FPGS MTX->FPGS Folate Folic Acid Folate->DHFR Substrate DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis (dATP, dGTP) THF->Purines Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate DHFR->THF Product DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA CellCycleArrest S-Phase Arrest & Apoptosis DNA_RNA->CellCycleArrest RFC1 RFC1 Transporter RFC1->MTX Uptake MTX_PG MTX Polyglutamates (MTX-PGs) MTX_PG->DHFR Inhibits (Potent) FPGS->MTX_PG MTX_ext Extracellular MTX MTX_ext->RFC1 Uptake

Methotrexate's inhibition of the folate pathway.

Workflow for Determining MTX IC50 via MTT Assay A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with Serial Dilutions of Methotrexate B->C D 4. Incubate for Desired Duration (e.g., 48h) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (% Viability vs. Conc.) G->H I 9. Calculate IC50 Value H->I

Experimental workflow for an MTT-based cell viability assay.

Common Mechanisms of Methotrexate Resistance Resistance Cellular Resistance to Methotrexate Uptake 1. Impaired Drug Uptake Resistance->Uptake Efflux 2. Increased Drug Efflux Resistance->Efflux Target 3. DHFR Target Modification Resistance->Target Metabolism 4. Decreased Polyglutamation Resistance->Metabolism Uptake_detail Reduced expression or mutation of RFC1 (SLC19A1) Uptake->Uptake_detail Efflux_detail Overexpression of ABC transporters (e.g., ABCG2, ABCC1) Efflux->Efflux_detail Target_detail DHFR gene amplification or mutations reducing MTX binding affinity Target->Target_detail Metabolism_detail Reduced activity or expression of FPGS Metabolism->Metabolism_detail

Key cellular mechanisms leading to MTX resistance.

References

Technical Support Center: Troubleshooting Inconsistent IC50 Values for Sodium Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium methotrexate (B535133). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro experiments, particularly focusing on inconsistent half-maximal inhibitory concentration (IC50) values.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for sodium methotrexate inconsistent across experiments, even with the same cell line?

Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and the composition of the culture medium can significantly impact results.[1][2] Standard media often contain folic acid, which competes with methotrexate and can lead to artificially high IC50 values.[1][2] The presence of metabolites like thymidine (B127349) and hypoxanthine (B114508) in some media can also allow cells to bypass the metabolic block induced by methotrexate.[2][3]

  • Reagent Variability: Differences between lots of media, serum, and other reagents can introduce variability.[1]

  • Methotrexate Stability: Methotrexate is sensitive to light and pH.[1][2] Improper storage or handling of stock solutions can lead to degradation and reduced potency.

  • Experimental Execution: Inconsistent cell seeding, pipetting errors, and edge effects in microplates are common sources of variability.[1]

Q2: What is a typical IC50 value for this compound?

The IC50 value for methotrexate can vary widely, from nanomolar to micromolar ranges, depending on the cell line, incubation time, and specific assay conditions.[1] It is crucial to determine the IC50 empirically for your specific experimental system.

Q3: My dose-response curve is poor or non-existent. What are the possible causes?

A poor or absent dose-response curve can be due to several reasons:

  • Incorrect Dose Range: The selected concentration range may be too high, causing maximum toxicity at all doses, or too low, showing no effect.[1]

  • Drug Inactivity: The methotrexate solution may have degraded due to improper storage.[1] It is recommended to prepare fresh dilutions for each experiment.

  • Cell Resistance: The cell line may have inherent or acquired resistance to methotrexate.[4]

  • Insufficient Incubation Time: The cytotoxic effects of methotrexate are cell-cycle dependent, and a longer incubation period may be necessary to observe an effect.[1][4]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inconsistent Cell SeedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge EffectsTo minimize evaporation, avoid using the outer wells of the microplate or fill them with sterile PBS or media.
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cell ClumpingEnsure complete cell dissociation during harvesting and resuspend cells thoroughly.

Caption: Troubleshooting high variability in replicate wells.

Issue 2: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Cell Culture VariationsUse cells within a consistent and narrow range of passage numbers. Standardize seeding density and confluency.
Media CompositionFor sensitive assays, consider using a folate-depleted medium to avoid competition with methotrexate.[1][4]
Reagent Lot VariabilityTest new lots of critical reagents like serum to ensure consistency with previous batches.
Methotrexate DegradationPrepare fresh methotrexate dilutions for each experiment from a validated stock solution stored protected from light at -20°C.[1]

Caption: Troubleshooting inconsistent results between experiments.

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of methotrexate on adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium (consider folate-depleted medium for higher sensitivity)

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]

  • Drug Treatment:

    • Prepare a stock solution of methotrexate (e.g., 10 mM in a minimal amount of 1 M NaOH, then diluted with sterile PBS or media).[1]

    • Perform serial dilutions of methotrexate in the appropriate culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells.[2] Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.[2]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[1]

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Table 1: Exemplary IC50 Values of Methotrexate in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
DaoyMedulloblastoma1440.095[1]
Saos-2Osteosarcoma1440.035[1]
HTC-116Colon Carcinoma480.15[1][6]
A-549Lung Carcinoma480.10[1][6]
HEP3BHepatocellular Carcinoma2418.34[1][7]

Note: These values are illustrative and can vary significantly based on experimental conditions.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Methotrexate_Signaling_Pathway cluster_cell Cell Membrane MTX_ext Methotrexate (Extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Transport MTX_int Methotrexate (Intracellular) RFC1->MTX_int MTX_PG Methotrexate Polyglutamates MTX_int->MTX_PG Polyglutamation DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition ATIC AICAR Transformylase MTX_PG->ATIC Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion Cell_Proliferation Cell Proliferation DHFR->Cell_Proliferation Inhibition blocks DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA_RNA DNA/RNA Synthesis THF->DNA_RNA Required for DNA_RNA->Cell_Proliferation Leads to AICAR AICAR ATIC->AICAR Inhibits conversion Adenosine Adenosine AICAR->Adenosine Accumulation leads to Adeno_Receptor Adenosine Receptor Adenosine->Adeno_Receptor Binds to Anti_Inflammatory Anti-inflammatory Effects Adeno_Receptor->Anti_Inflammatory

Caption: Simplified signaling pathway of methotrexate.

IC50_Workflow start Start cell_culture 1. Cell Culture (Exponential Growth Phase) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep 3. Methotrexate Serial Dilution cell_seeding->drug_prep treatment 4. Drug Treatment (Incubate 48-72h) drug_prep->treatment mtt_addition 5. Add MTT Reagent (Incubate 3-4h) treatment->mtt_addition solubilization 6. Solubilize Formazan Crystals mtt_addition->solubilization read_plate 7. Read Absorbance solubilization->read_plate data_analysis 8. Data Analysis (Calculate % Viability, Plot Dose-Response) read_plate->data_analysis ic50_determination 9. Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for IC50 determination using MTT assay.

Troubleshooting_Logic start Inconsistent IC50 Values check_replicates High variability between replicates? start->check_replicates check_experiments Inconsistent between experiments? check_replicates->check_experiments No sol_replicates Troubleshoot: - Cell Seeding Technique - Edge Effects - Pipetting check_replicates->sol_replicates Yes check_curve Poor dose-response curve? check_experiments->check_curve No sol_experiments Troubleshoot: - Cell Culture Practices - Reagent Consistency - Drug Stability check_experiments->sol_experiments Yes sol_curve Troubleshoot: - Dose Range - Drug Activity - Incubation Time - Cell Resistance check_curve->sol_curve Yes end Consistent IC50 Values check_curve->end No sol_replicates->check_experiments sol_experiments->check_curve sol_curve->end

Caption: Logical relationship for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Troubleshooting Methotrexate Resistance in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering methotrexate (B535133) (MTX) resistance in MCF-7 breast cancer cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My MCF-7 cells are showing decreased sensitivity to methotrexate. How can I confirm that they have developed resistance?

A1: The primary method to confirm methotrexate resistance is to determine the half-maximal inhibitory concentration (IC50) and compare it to the parental, sensitive MCF-7 cell line. A significant increase in the IC50 value indicates acquired resistance.[1] This is typically done using a cell viability assay.

Q2: What are the common molecular mechanisms of methotrexate resistance in MCF-7 cells?

A2: Acquired resistance to methotrexate in MCF-7 cells can be multifactorial. The most common mechanisms include:

  • Increased expression of the target enzyme: Overexpression of dihydrofolate reductase (DHFR), often due to gene amplification, is a primary resistance mechanism.[2][3]

  • Altered drug transport: This can involve reduced uptake of methotrexate due to decreased expression of the reduced folate carrier (RFC) or increased efflux of the drug out of the cell by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRP1, and BCRP (ABCG2).[2][4][5]

  • Defective polyglutamylation: Methotrexate is retained within cells through the addition of glutamate (B1630785) residues, a process catalyzed by folylpolyglutamate synthetase (FPGS). Reduced FPGS activity leads to decreased intracellular drug concentrations and subsequent resistance.[2][6][7]

  • Alterations in signaling pathways: Activation of pro-survival signaling pathways, such as the MAPK/ERK pathway, can contribute to methotrexate resistance.[4]

Q3: I have confirmed methotrexate resistance in my MCF-7 cell line. What are the initial steps to investigate the underlying mechanism?

A3: A tiered approach is recommended for investigating the mechanism of resistance:

  • Tier 1: Analyze the Drug Target: The initial and most common mechanism to investigate is the overexpression of DHFR.

  • Tier 2: Investigate Drug Transport: If DHFR levels are normal, the next step is to examine cellular uptake and efflux of methotrexate.

  • Tier 3: Examine Drug Metabolism: If transport mechanisms appear unaltered, assess the cell's ability to retain methotrexate through polyglutamylation.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.
Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are in the logarithmic growth phase with high viability. Use cells within a consistent and low passage number range to avoid issues with genetic drift.[8]
Inconsistent Seeding Density Optimize and maintain a consistent cell seeding density for each experiment, as confluency can affect drug response.
Drug Stability Prepare fresh methotrexate stock solutions regularly and store them protected from light at the appropriate temperature to prevent degradation.[1]
Assay-Specific Variability For colorimetric assays like MTT, ensure complete and consistent solubilization of the formazan (B1609692) product. For luminescence-based assays, ensure consistent incubation times with the reagent.
Issue 2: No significant increase in DHFR expression in my resistant MCF-7 cells.
Potential Cause Troubleshooting Steps
Alternative Resistance Mechanisms The resistance may be driven by mechanisms other than DHFR overexpression. Proceed to investigate drug transport and metabolism (see Tier 2 and 3 in Q3).
Subtle Changes in DHFR Levels A small (2- to 4-fold) increase in DHFR protein levels can be sufficient to confer resistance. Ensure your Western blot analysis is quantitative and sensitive enough to detect such changes.[5]
Post-Transcriptional Regulation DHFR levels could be elevated due to increased mRNA stability or translational efficiency, which may not be reflected in gene copy number.
Issue 3: Inconsistent results in cellular methotrexate uptake assays.
Potential Cause Troubleshooting Steps
Temperature Fluctuations Methotrexate transport is an active, energy-dependent process. Maintain a constant temperature of 37°C during the incubation. Include a 4°C control to measure passive diffusion and surface binding, which should be subtracted from the 37°C results.[5]
Inefficient Washing When stopping the uptake, washing must be rapid and with ice-cold phosphate-buffered saline (PBS) to efficiently remove extracellular radiolabeled methotrexate without causing significant efflux.[5]
Lack of Specificity Control Include a control with a high concentration of unlabeled methotrexate or folic acid to determine the specific, carrier-mediated uptake.[5]

Quantitative Data Summary

Table 1: Example of IC50 Values for Methotrexate in Sensitive and Resistant MCF-7 Cells.

Cell LineMethotrexate IC50 (nM)Resistance Factor
MCF-7/S (Sensitive)44 ± 4.251
MCF-7/MTX (Resistant)2818 ± 97.964

Data adapted from a study by Chen et al., 2014.[4]

Table 2: Changes in mRNA Expression of Key Genes in Methotrexate-Resistant MCF-7 Cells.

GeneFunctionFold Change in MCF-7/MTX vs. MCF-7/S
MDR1 (ABCB1)Drug Efflux PumpIncreased
MRP1 (ABCC1)Drug Efflux PumpIncreased
BCRP (ABCG2)Drug Efflux PumpIncreased
RFC (SLC19A1)Drug Influent TransporterDecreased
DHFRMethotrexate TargetIncreased

This table summarizes typical findings reported in the literature.[4]

Key Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed MCF-7 cells (both sensitive and resistant lines) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[3]

  • Drug Treatment: Prepare serial dilutions of methotrexate in complete culture medium. The concentration range should be broad enough to achieve both minimal and complete cell death.[3]

  • Incubation: Remove the overnight culture medium and replace it with the medium containing various concentrations of methotrexate. Include a vehicle-only control. Incubate the plates for 72 hours.[3][4]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis for DHFR and ABC Transporters
  • Protein Extraction: Lyse the sensitive and resistant MCF-7 cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHFR, P-gp, BCRP, or other proteins of interest overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Workflow for Investigating Methotrexate Resistance in MCF-7 Cells start MCF-7 cells show decreased sensitivity to Methotrexate confirm_resistance Confirm Resistance: Determine IC50 via cell viability assay (e.g., MTT) start->confirm_resistance tier1 Tier 1: Analyze Target Enzyme - qPCR for DHFR gene amplification - Western blot for DHFR protein expression confirm_resistance->tier1 dhfr_increased DHFR Overexpressed tier1->dhfr_increased Yes tier2 Tier 2: Investigate Drug Transport - qPCR/Western for RFC, ABC transporters - [3H]MTX uptake/efflux assays tier1->tier2 No conclusion Identify primary resistance mechanism(s) dhfr_increased->conclusion transport_altered Transport Altered tier2->transport_altered Yes tier3 Tier 3: Examine Drug Metabolism - Measure FPGS activity - Analyze MTX polyglutamates tier2->tier3 No transport_altered->conclusion fpgs_decreased FPGS Activity Decreased tier3->fpgs_decreased Yes tier3->conclusion Other mechanisms fpgs_decreased->conclusion

Caption: A stepwise workflow for troubleshooting and identifying the mechanisms of methotrexate resistance in MCF-7 cells.

Key Signaling Pathways in Methotrexate Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RFC RFC (SLC19A1) (Reduced Uptake) MTX_in Methotrexate RFC->MTX_in Reduced Influx ABC ABC Transporters (P-gp, BCRP, MRP1) (Increased Efflux) MTX_in->ABC Increased Efflux MTX_poly MTX-Polyglutamates MTX_in->MTX_poly FPGS DHFR DHFR (Overexpression) MTX_in->DHFR Inhibits FPGS FPGS (Reduced Activity) FPGS->MTX_poly Reduced Polyglutamylation DHFR->MTX_in Target Overexpression THF THF DHFR->THF Reduces Purine_Synth Purine/Pyrimidine Synthesis THF->Purine_Synth DHF DHF DHF->DHFR DNA_Replication DNA Replication & Cell Proliferation Purine_Synth->DNA_Replication MAPK_pathway MAPK/ERK Pathway (Activation) MAPK_pathway->DNA_Replication Promotes

References

Technical Support Center: Overcoming Methotrexate Resistance in Jurkat T Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying methotrexate (B535133) (MTX) resistance in Jurkat T cells.

Frequently Asked Questions (FAQs)

Q1: My Jurkat T cells have developed resistance to methotrexate. What are the most common underlying mechanisms?

A1: Methotrexate resistance in Jurkat T cells, a common model for T-cell acute lymphoblastic leukemia (T-ALL), is multifactorial. The primary mechanisms include:

  • Impaired Drug Transport : This can be due to either decreased uptake or increased efflux of the drug. The primary influx transporter for MTX is the reduced folate carrier (RFC; gene SLC19A1). A reduction in its expression or function is a frequent cause of resistance.[1][2][3] Conversely, an increase in the expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (breast cancer resistance protein), can actively pump MTX out of the cell.

  • Alterations in the Target Enzyme : The direct target of MTX is dihydrofolate reductase (DHFR). Resistance can arise from the amplification of the DHFR gene, leading to overexpression of the DHFR protein.[4][5][6] Mutations in the DHFR gene that reduce its binding affinity for MTX can also confer resistance.

  • Defective Polyglutamylation : For MTX to be retained within the cell and exert its maximum effect, it must be polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS).[7][8] Decreased FPGS activity, due to mutations or altered splicing, leads to poor drug retention and subsequent resistance.[8][9]

Q2: How can I experimentally determine the mechanism of MTX resistance in my Jurkat cell line?

A2: A systematic approach is recommended to pinpoint the resistance mechanism. Start by investigating the most common causes and proceed to more complex analyses if needed. A general workflow is outlined below.

Q3: Are there alternative therapeutic strategies to overcome MTX resistance in T-ALL?

A3: Yes, several strategies are being investigated to circumvent MTX resistance. These include:

  • Novel Antifolates : Newer generations of antifolates are designed to be less reliant on the mechanisms that confer resistance to MTX. For example, some may not require RFC for uptake or polyglutamylation for retention.

  • Combination Therapies : Using MTX in conjunction with inhibitors of other key cellular pathways, such as the PI3K/AKT/mTOR or JAK/STAT pathways, can enhance its efficacy and overcome resistance.[10][11]

  • Targeting Efflux Pumps : The use of ABC transporter inhibitors can block the efflux of MTX, thereby increasing its intracellular concentration and restoring sensitivity.

  • Gene Therapy Approaches : For resistance caused by deficient FPGS, introducing a functional FPGS gene can restore sensitivity to MTX.[7]

Troubleshooting Guides

Issue 1: My Jurkat cells show a significant increase in MTX IC50, but DHFR levels are normal.

Possible Cause 1: Altered Drug Transport

  • Troubleshooting Steps:

    • Assess MTX Uptake: Perform a cellular uptake assay using radiolabeled [3H]MTX to determine if the influx of the drug is impaired.

    • Quantify RFC Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of the SLC19A1 gene and Western blotting to assess the protein levels of the Reduced Folate Carrier (RFC). A significant decrease in either suggests impaired uptake as the resistance mechanism.

    • Investigate Drug Efflux: Measure the expression of relevant ABC transporter genes (e.g., ABCG2) using qPCR. Increased expression may indicate enhanced drug efflux.

Possible Cause 2: Defective Polyglutamylation

  • Troubleshooting Steps:

    • Measure FPGS Activity: An enzyme activity assay for folylpolyglutamate synthetase (FPGS) can directly assess the cell's ability to polyglutamylate MTX.

    • Analyze MTX Polyglutamate Formation: Use high-performance liquid chromatography (HPLC) to analyze the intracellular formation of MTX polyglutamates. A reduction in the levels of polyglutamylated MTX compared to sensitive cells points to a defect in this pathway.

Issue 2: I am having difficulty with the [3H]MTX uptake assay, leading to inconsistent results.
  • Troubleshooting Tips:

    • Cell Health and Density: Ensure that your Jurkat cells are in the logarithmic growth phase with high viability. Use a consistent cell density for all experiments, as this can affect transporter activity.

    • Temperature Control: MTX transport is an active process that is temperature-dependent. Maintain a constant 37°C during the incubation. Include a control at 4°C to measure passive diffusion and non-specific binding, which should be subtracted from your 37°C measurements.

    • Incubation Time: Optimize the incubation time to be within the linear range of uptake. A time-course experiment is recommended to determine this.

    • Washing Steps: After incubation with [3H]MTX, it is crucial to perform rapid and thorough washing with ice-cold buffer to remove extracellular label without causing significant efflux of intracellular MTX.

Quantitative Data Summary

ParameterParental Jurkat CellsMTX-Resistant Jurkat CellsFold ChangeReference
MTX IC50 ~0.05 µMUp to 15 µMUp to 300-fold[5][12]
DHFR Gene Copy Number NormalAmplified4-fold or higher[4][5]
RFC (SLC19A1) mRNA Expression HighSignificantly DecreasedVariable[1][2][13]
FPGS Activity NormalSignificantly Decreased>95% reduction[8]

Key Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[14][15][16]

Materials:

  • Jurkat cell lysate

  • DHFR Assay Buffer (50 mM Tris, 50 mM NaCl, pH 7.4)

  • Dihydrofolate (DHF) substrate

  • NADPH

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Cell Lysate: Lyse Jurkat cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and determine the protein concentration.

  • Reaction Setup: In a 96-well plate, prepare the following reactions:

    • Sample: Cell lysate, DHFR Assay Buffer, DHF, and NADPH.

    • Negative Control (No Enzyme): DHFR Assay Buffer, DHF, and NADPH.

    • Blank: DHFR Assay Buffer and NADPH.

  • Initiate Reaction: Add NADPH to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 15-30 seconds.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). DHFR activity is proportional to this rate.

Protocol 2: Western Blot for DHFR and RFC in Jurkat Cells

This protocol provides a general guideline for detecting DHFR and RFC protein levels.[17][18][19][20][21]

Materials:

  • Jurkat cell lysates

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-DHFR, anti-RFC, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Visualize the protein bands using an ECL substrate and an appropriate imaging system. Use β-actin as a loading control.

Visualizations

Caption: Troubleshooting workflow for MTX resistance.

Folate_Metabolism_Pathway cluster_cell Jurkat T Cell MTX_in MTX RFC RFC (SLC19A1) MTX_in->RFC Uptake MTX_intra Intracellular MTX RFC->MTX_intra FPGS FPGS MTX_intra->FPGS MTX_PG MTX Polyglutamates (Active Form) FPGS->MTX_PG DHFR DHFR MTX_PG->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Syn Nucleotide Synthesis THF->Nucleotide_Syn DHFR->THF DNA_Rep DNA Replication & Cell Division Nucleotide_Syn->DNA_Rep

Caption: Simplified folate metabolism and MTX action.

Resistance_Signaling_Pathways cluster_resistance Pathways Contributing to MTX Resistance PI3K_AKT PI3K/AKT/mTOR Pathway Proliferation Increased Proliferation PI3K_AKT->Proliferation Survival Enhanced Cell Survival PI3K_AKT->Survival JAK_STAT JAK/STAT Pathway JAK_STAT->Survival NFkB NF-κB Pathway Apoptosis Inhibition of Apoptosis NFkB->Apoptosis

Caption: Key signaling pathways in MTX resistance.

References

Technical Support Center: Mitigating Sodium Methotrexate Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies involving sodium methotrexate (B535133).

Frequently Asked Questions (FAQs)

Q1: What are the common clinical signs of methotrexate (MTX) toxicity in rodents?

A1: Common signs of MTX toxicity in rodents (rats and mice) are dose-dependent and can include:

  • General: Lethargy, dullness, ruffled fur, hunched posture, and significant body weight loss (>15-20%).[1][2][3]

  • Gastrointestinal: Diarrhea, loss of appetite, nausea, and vomiting.[1][2]

  • Hematopoietic: Myelosuppression, leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count).[1]

  • Other: Mild alopecia (hair loss) and fever have also been reported.[1]

Q2: Which organs are most commonly affected by MTX toxicity in animal models?

A2: The primary target organs for MTX toxicity are those with rapidly replicating cells. These include:

  • Bone Marrow: Leading to hematopoietic suppression.[1][4]

  • Gastrointestinal Tract: Causing mucositis and enteritis.[1][5]

  • Kidneys (Nephrotoxicity): A frequent complication, especially with high-dose MTX, due to the precipitation of MTX and its metabolites in the renal tubules.[1][6][7]

  • Liver (Hepatotoxicity): Can manifest as elevated liver enzymes, and with chronic administration, may lead to fibrosis and cirrhosis.[1][8][9]

Q3: What is the primary mechanism of action for leucovorin rescue?

A3: Leucovorin (folinic acid) is a reduced form of folic acid. It bypasses the dihydrofolate reductase (DHFR) enzyme, which is inhibited by MTX. By providing a downstream source of folate, leucovorin replenishes the intracellular folate pool, allowing for the resumption of DNA synthesis and cell replication in normal cells, thereby "rescuing" them from MTX-induced toxicity.[10][11][12] Leucovorin does not, however, reduce the plasma concentration of methotrexate.[11]

Q4: When is glucarpidase a more appropriate rescue agent than leucovorin?

A4: Glucarpidase is a recombinant bacterial enzyme that rapidly hydrolyzes methotrexate into inactive metabolites.[13][14] It is primarily indicated in cases of dangerously high plasma MTX levels resulting from impaired renal function, where leucovorin alone may not be sufficient.[11][14] Glucarpidase provides an alternative, non-renal pathway for MTX elimination.[14] It should be noted that leucovorin is a substrate for glucarpidase, so their administration should be staggered (at least 2 hours apart).[13]

Q5: Are there alternative strategies to mitigate MTX toxicity besides leucovorin and glucarpidase?

A5: Yes, several studies have investigated the protective effects of other agents, often with antioxidant and anti-inflammatory properties. These include:

  • Nutritional Support: Improved nutritional status has been shown to significantly reduce MTX-related morbidity and mortality in tumor-bearing rats.[15]

  • Plant Extracts and Nutraceuticals: Agents like garlic extract[6], quercetin[2], crocin (B39872) (from saffron)[9][16], and others have demonstrated protective effects against MTX-induced organ damage in animal models.[17]

  • Hydration and Urinary Alkalinization: Adequate hydration and maintaining an alkaline urine pH (≥7) are crucial to prevent the precipitation of MTX in the renal tubules, thus reducing the risk of nephrotoxicity.[18][19]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Excessive body weight loss (>20%) and severe lethargy in animals. - MTX dose is too high for the specific strain, age, or health status of the animal.[20] - Inadequate supportive care (e.g., hydration, nutrition).[15]- Review and potentially lower the MTX dosage in a pilot study. - Ensure ad libitum access to food and water. Consider providing nutritional supplements. - Implement a leucovorin rescue protocol if not already in use.
High mortality rate early in the study. - Acute MTX toxicity. - Improper drug administration (e.g., accidental overdose).- Verify all dosage calculations and administration techniques. - For high-dose MTX studies, a delayed, low-dose leucovorin rescue schedule may be more effective at preventing toxicity while maintaining antitumor effects.[21]
Elevated serum creatinine (B1669602) and BUN levels, indicating kidney injury. - MTX-induced nephrotoxicity, possibly due to precipitation in renal tubules.[6][7]- Ensure adequate hydration before, during, and after MTX administration.[19] - Consider urinary alkalinization with sodium bicarbonate.[18] - Evaluate the co-administration of nephroprotective agents.[6][22] - In cases of severe renal impairment, consider glucarpidase as a rescue agent.[14]
Significant elevation in liver enzymes (ALT, AST). - MTX-induced hepatotoxicity.[8][9]- Conduct a time-course study to determine the peak of enzyme elevation for your model. - Consider co-administration of hepatoprotective agents.[2][9]
Inconsistent or unexpected toxicity results between animals. - Variation in animal age, weight, or health status. - Inconsistent drug administration. - Genetic variability within the animal strain.- Use animals within a narrow age and weight range. - Ensure all personnel are proficient in the chosen administration route. - Increase the number of animals per group to improve statistical power.

Data on Mitigating MTX Toxicity

Table 1: Leucovorin Rescue Protocols and Outcomes in Rodent Models

Animal Model MTX Dose & Route Leucovorin (LV) Rescue Protocol Key Outcomes Reference
Mice (L1210 leukemia & Sarcoma 180)400 mg/kg s.c.12 mg/kg s.c. every 2 hours for 5 doses, starting 16-20 hours after MTX.Highly effective in preventing toxicity with a pronounced antitumor effect.[21]
Mice (L1210 leukemia & Sarcoma 180)400 mg/kg s.c. (two courses, 8-day interval)24 mg/kg s.c. at 16, 20, and 24 hours after MTX.Doubled the total antitumor effect with no substantial increase in toxicity.[21]
Rats (Tumor-bearing)20 mg/kg i.m.0.6 mg i.m. at 6 and 24 hours after MTX.100% mortality in protein-depleted rats vs. 0% in well-nourished rats.[15]

Table 2: Effects of Alternative Protective Agents on MTX-Induced Nephrotoxicity in Rats

Protective Agent MTX Dose & Route Protective Agent Protocol Effect on Renal Biomarkers (Urea & Creatinine) Reference
Garlic Extract20 mg/kg i.p.1 mL/100 g b.w. orally for 7 days before and after MTX.Significantly improved renal function compared to MTX alone.[6]
Alogliptin (ALO)20 mg/kg i.p.20 mg/kg orally for 10 days (MTX on day 7).Significant reductions in serum creatinine and urea (B33335) compared to MTX alone.[22]
Infliximab (INF)20 mg/kg i.p.7 mg/kg i.p. single dose 72 hours prior to MTX.Markedly reversed the MTX-induced increase in serum urea and creatinine.[7]
CrocinNot specified12.5, 25, and 50 mg/kg i.p. for 28 days with MTX.Significant reduction in BUN and creatinine at all doses compared to MTX alone.[16]
Quercetin0.25 mg/kg orally for 14 days500 mg/kg orally for 14 days with MTX.Significantly improved renal markers compared to MTX alone.[2]

Experimental Protocols

Protocol 1: High-Dose Methotrexate Administration with Leucovorin Rescue in Mice

This protocol is adapted from studies demonstrating effective mitigation of high-dose MTX toxicity.[21]

  • Animal Model: Inbred mouse strains (e.g., BALB/c, C57BL/6), age and weight matched.

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to standard chow and water.

  • Methotrexate Preparation:

    • Reconstitute sodium methotrexate powder in sterile 0.9% saline.

    • The pH may be adjusted to ~8.5 with sodium hydroxide (B78521) if necessary.[3]

    • Prepare fresh on the day of administration.

  • MTX Administration:

    • Administer a single dose of 400 mg/kg methotrexate via subcutaneous (s.c.) injection.

  • Leucovorin Rescue:

    • Prepare calcium leucovorin in sterile 0.9% saline.

    • 16 to 20 hours after MTX administration, begin the rescue protocol.

    • Administer 12 mg/kg leucovorin s.c. every 2 hours for a total of 5 doses.

  • Monitoring:

    • Monitor body weight daily. A weight loss of >15-20% is a sign of significant toxicity.[3]

    • Observe for clinical signs of toxicity (lethargy, ruffled fur, diarrhea) daily.

    • At predetermined endpoints, collect blood samples for complete blood count (CBC) and serum biochemistry (e.g., creatinine, ALT, AST).

    • Collect tissues of interest (e.g., kidney, liver, bone marrow) for histopathological analysis.

Protocol 2: Induction and Mitigation of MTX-Induced Nephrotoxicity in Rats

This protocol is a composite based on studies investigating nephroprotective agents.[6][22]

  • Animal Model: Wistar or Sprague-Dawley rats, male, weight matched (e.g., 150-200g).

  • Acclimatization: House animals in standard conditions for at least one week before the study.

  • Group Allocation:

    • Control Group: Receives vehicle only.

    • MTX Group: Receives MTX and vehicle for the protective agent.

    • Protective Agent Group: Receives the protective agent only.

    • MTX + Protective Agent Group: Receives both treatments.

  • Treatment Administration:

    • Protective Agent: Administer the protective agent according to the specific study design (e.g., daily oral gavage for a set number of days before and/or after MTX).

    • MTX Induction: Administer a single intraperitoneal (i.p.) injection of methotrexate at 20 mg/kg.

  • Sample Collection:

    • At a predetermined time point after MTX injection (e.g., 24-72 hours), anesthetize the animals.

    • Collect blood via cardiac puncture for serum analysis of renal function markers (creatinine, urea).

    • Perfuse and collect kidneys for histopathological examination and analysis of tissue biomarkers (e.g., oxidative stress markers like MDA and GSH).

Visualizations

Signaling Pathway: Methotrexate Action and Leucovorin Rescue

MTX_Pathway cluster_Extracellular Extracellular cluster_Cell Cell MTX_out Methotrexate MTX_in Methotrexate MTX_out->MTX_in LV_out Leucovorin LV_in Leucovorin (Folinic Acid) LV_out->LV_in DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA DNA Synthesis (Purines & Thymidylate) THF->DNA Toxicity Cellular Toxicity DNA->Toxicity MTX_in->DHFR Inhibition LV_in->THF Bypasses DHFR

Caption: Mechanism of MTX toxicity and leucovorin rescue.

Experimental Workflow: MTX Toxicity Study

Experimental_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Random Group Allocation acclimatize->grouping pretreatment Pre-treatment (Protective Agent/Vehicle) grouping->pretreatment mtx_admin Methotrexate Administration pretreatment->mtx_admin rescue Rescue Agent (Leucovorin/Glucarpidase) mtx_admin->rescue If applicable monitoring Daily Monitoring (Weight, Clinical Signs) mtx_admin->monitoring rescue->monitoring endpoint Endpoint Reached monitoring->endpoint collection Sample Collection (Blood, Tissues) endpoint->collection analysis Biochemical & Histological Analysis collection->analysis end End analysis->end

Caption: Generalized workflow for an in vivo MTX study.

Logical Relationship: Troubleshooting Nephrotoxicity

Troubleshooting_Nephrotoxicity start Elevated Serum Creatinine/BUN? adequate_hydration Is hydration adequate? (Pre- and Post-MTX) start->adequate_hydration Yes monitor Continue to monitor renal function and clinical signs. start->monitor No increase_hydration Action: Increase fluid intake. Implement IV fluids if necessary. adequate_hydration->increase_hydration No urine_ph Is urine pH > 7.0? adequate_hydration->urine_ph Yes increase_hydration->urine_ph alkalinize Action: Administer Sodium Bicarbonate to achieve urinary alkalinization. urine_ph->alkalinize No rescue_protocol Is a rescue protocol in place? urine_ph->rescue_protocol Yes alkalinize->rescue_protocol implement_lv Action: Implement Leucovorin Rescue. Adjust dose based on MTX levels. rescue_protocol->implement_lv No severe_toxicity Are MTX levels dangerously high due to renal impairment? rescue_protocol->severe_toxicity Yes implement_lv->severe_toxicity glucarpidase Action: Consider Glucarpidase administration. severe_toxicity->glucarpidase Yes severe_toxicity->monitor No glucarpidase->monitor

Caption: Troubleshooting guide for MTX-induced nephrotoxicity.

References

Technical Support Center: Managing Methotrexate-Induced Hepatotoxicity in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating methotrexate (B535133) (MTX)-induced hepatotoxicity in rat models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common rat strain for studying MTX-induced hepatotoxicity?

A1: Wistar and Sprague-Dawley rats are the most frequently used strains for studying MTX-induced liver injury.[1]

Q2: What is a typical dosage and administration route for inducing hepatotoxicity with MTX in rats?

A2: A common method is a single intraperitoneal (i.p.) injection of 20 mg/kg MTX.[2][3][4] Another approach involves repeated oral administration of lower doses, such as 100-200 µg/kg/day for several weeks, to model chronic hepatotoxicity.[5] Some studies have also used subcutaneous injections of 5 mg/kg for four consecutive days.[6]

Q3: What are the primary mechanisms of MTX-induced hepatotoxicity?

A3: The mechanisms are multifactorial and include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation and depletion of antioxidant defenses.[1][2][7] This is often followed by inflammation, apoptosis (programmed cell death), and in chronic models, the development of liver fibrosis.[1][2] MTX can also inhibit mitochondrial enzymes dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is crucial for maintaining reduced glutathione (B108866) levels, an important antioxidant.[2]

Q4: How soon after MTX administration can I expect to see changes in liver function tests?

A4: Significant elevations in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) can be observed within a few days of a single high-dose MTX injection.[1] With high-dose intravenous methotrexate, serum ALT levels can rise within 12 to 48 hours.[1]

Q5: Is folic acid supplementation necessary in my animal model?

A5: In clinical settings, folic acid is often co-administered with MTX to mitigate its side effects.[1] In animal models, concurrent folate therapy has been shown to reduce the elevation of serum enzymes.[1] However, if the primary goal is to study the direct toxic effects of MTX, folic acid may be omitted. The decision should be based on the specific research question.[1]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High mortality rate in the MTX-treated group. - The MTX dose is too high for the chosen animal strain or species.- Dehydration or poor animal health status.- Systemic toxicity affecting other organs, such as the kidneys.[1]- Conduct a dose-response study to determine the optimal toxic, but non-lethal, dose.- Ensure animals have free access to food and water.- Monitor for signs of distress and provide supportive care if necessary.- Consider a different, less sensitive animal strain.[1]
No significant elevation in liver enzymes (ALT/AST) after MTX administration. - The MTX dose is too low.- The time point for sample collection is too early or too late.- Species or strain resistance to MTX-induced hepatotoxicity.- Improper sample handling or storage leading to enzyme degradation.[1]- Increase the MTX dose or the duration of treatment.- Conduct a time-course study to identify the peak of liver enzyme elevation.- Review the literature for appropriate models and expected responses.- Ensure blood samples are processed promptly and serum is stored correctly (e.g., at -80°C).[1]
Inconsistent or highly variable results between animals in the same group. - Inconsistent MTX administration (e.g., subcutaneous vs. intraperitoneal injection).- Genetic variability within the animal strain.- Differences in age, weight, or sex of the animals.- Underlying health conditions in some animals.[1]- Standardize the administration route and technique.- Use animals from a reputable supplier with a homogenous genetic background.- Ensure all animals are of the same sex and within a narrow age and weight range.[1]
Histopathological analysis does not show significant liver damage. - Similar to the lack of enzyme elevation, the dose or duration may be insufficient.- Incorrect tissue fixation or processing.- Subjectivity in histological scoring.[1]- Increase the MTX dose or duration of exposure.- Ensure liver tissue is fixed in 10% neutral buffered formalin immediately after collection and for an adequate duration.- Use a standardized, blinded scoring system for histological evaluation to minimize bias.[1]

Quantitative Data Summary

The following tables summarize key biochemical markers reported in studies of MTX-induced hepatotoxicity in rats.

Table 1: Liver Function Enzymes

Treatment Group ALT (U/L) AST (U/L) ALP (U/L) Reference
Control45.3 ± 3.2128.7 ± 8.5189.4 ± 15.1[8]
MTX (20 mg/kg)135.8 ± 11.6289.4 ± 21.3412.7 ± 35.8[8]
Control35.6 ± 2.185.4 ± 5.3-[6]
MTX (5 mg/kg)89.7 ± 6.8154.2 ± 11.9-[6]

Table 2: Oxidative Stress Markers

Treatment Group MDA (nmol/mg protein) GSH (µmol/g tissue) SOD (U/mg protein) CAT (U/mg protein) Reference
Control1.2 ± 0.15.8 ± 0.4125.6 ± 9.745.2 ± 3.1[8]
MTX (20 mg/kg)3.9 ± 0.32.1 ± 0.278.4 ± 6.521.7 ± 1.9[8]
Control0.47 ± 0.0312.80 ± 0.8--[6]
MTX (5 mg/kg)2.11 ± 0.252.73 ± 1.49--[6]

Table 3: Inflammatory and Apoptotic Markers

Treatment Group TNF-α (pg/mg protein) IL-1β (pg/mg protein) Caspase-3 (relative expression) Reference
Control15.2 ± 1.38.9 ± 0.71.0 ± 0.1[9]
MTX (20 mg/kg)48.6 ± 4.225.4 ± 2.13.8 ± 0.4[9]

Experimental Protocols

Induction of Hepatotoxicity with Methotrexate

Objective: To induce acute liver injury in rats using a single high dose of methotrexate.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Methotrexate (pharmaceutical grade)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, free access to food and water).[6]

  • Divide the animals into a control group and an MTX-treated group.

  • Prepare a fresh solution of MTX in sterile saline.

  • Administer a single intraperitoneal injection of MTX (20 mg/kg body weight) to the rats in the treatment group.[3]

  • Administer an equivalent volume of sterile saline to the control group.

  • Monitor the animals daily for clinical signs of toxicity.

  • Euthanize the animals at a predetermined time point (e.g., 4-7 days post-injection) for sample collection.

Histopathological Examination (H&E Staining)

Objective: To assess the morphological changes in the liver tissue.

Procedure:

  • Immediately after euthanasia, excise the liver and wash it with cold saline.

  • Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.[1]

  • Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 95%, 100%).

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin (B1166041) wax.

  • Cut 4-5 µm thick sections using a microtome.

  • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

  • Stain with Harris hematoxylin (B73222) for 5-8 minutes and rinse in running tap water.

  • Differentiate in 1% acid alcohol for a few seconds.

  • Counterstain with eosin (B541160) for 1-2 minutes.

  • Dehydrate, clear, and mount the sections.

  • Examine under a light microscope for signs of hepatocyte degeneration, necrosis, inflammation, sinusoidal dilatation, and steatosis.[2][4]

Measurement of Malondialdehyde (MDA)

Objective: To quantify lipid peroxidation in the liver.

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.[1]

Procedure:

  • Homogenize a weighed portion of liver tissue in cold potassium chloride solution.

  • Add the liver homogenate supernatant to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid).

  • Incubate the mixture at 95°C for 60 minutes.

  • Cool the tubes and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol/mg of protein.[1]

Measurement of Reduced Glutathione (GSH)

Objective: To measure the level of a key non-enzymatic antioxidant.

Procedure:

  • Deproteinize the liver homogenate supernatant using an acid like 5% sulfosalicylic acid.

  • Centrifuge and collect the acid-soluble supernatant.

  • Add the supernatant to a reaction mixture containing DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), NADPH, and glutathione reductase.

  • Monitor the change in absorbance at 405-412 nm over time.

  • Calculate the GSH concentration from a standard curve. Results are typically expressed as µmol/g of tissue.[1]

Visualizations

Experimental Workflow

G cluster_acclimatization Acclimatization (1 week) cluster_grouping Grouping cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_collection Sample Collection (Day 7) cluster_analysis Analysis acclimatize Animal Acclimatization grouping Randomly divide into groups (e.g., Control, MTX) acclimatize->grouping control Control Group (Saline i.p.) grouping->control mtx MTX Group (20 mg/kg i.p.) grouping->mtx monitor Daily observation for clinical signs control->monitor mtx->monitor euthanasia Euthanasia monitor->euthanasia blood Blood Collection (for serum biochemistry) euthanasia->blood liver Liver Excision euthanasia->liver biochem Biochemical Analysis (ALT, AST, MDA, GSH) blood->biochem liver->biochem histo Histopathology (H&E Staining) liver->histo G MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS induces NFkB NF-κB MTX->NFkB activates Keap1 Keap1 ROS->Keap1 oxidizes Hepatotoxicity Hepatotoxicity ROS->Hepatotoxicity causes Nrf2 Nrf2 Keap1->Nrf2 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes upregulates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Hepatocyte Protection Antioxidant_Enzymes->Cell_Protection leads to Inflammation Inflammation NFkB->Inflammation promotes Inflammation->Hepatotoxicity contributes to

References

Technical Support Center: Strategies to Reduce Methotrexate Side Effects in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the common side effects of methotrexate (B535133) (MTX) in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What are the most common organ toxicities observed with methotrexate administration in research animals?

A1: Methotrexate can induce a range of toxicities in research animals. The most frequently reported adverse effects target rapidly dividing cells and organs with high metabolic activity. These include hepatotoxicity (liver damage), nephrotoxicity (kidney damage), gastrointestinal toxicity (such as mucositis and diarrhea), and bone marrow suppression, leading to leucopenia and thrombocytopenia.[1][2] Long-term or high-dose administration can also lead to pulmonary and reproductive system toxicity.[2][3]

Q2: What is leucovorin rescue and how does it work to reduce methotrexate toxicity?

A2: Leucovorin (folinic acid) is a reduced form of folic acid that can be readily converted to tetrahydrofolate, the active form of folate, without the action of dihydrofolate reductase (DHFR), the enzyme inhibited by methotrexate. By providing an alternative source of reduced folates, leucovorin selectively rescues normal cells from the toxic effects of MTX, such as myelosuppression and gastrointestinal issues, without compromising its anticancer efficacy.[4][5] It is most effective when administered within 24 to 48 hours after methotrexate exposure.[6][7]

Q3: Can folic acid supplementation be used to mitigate methotrexate side effects?

A3: Yes, folic acid supplementation can help reduce the side effects of methotrexate therapy.[8][9] It is thought to work by replenishing folate stores in the body, which are depleted by methotrexate. This can lessen the severity of side effects, particularly those affecting the liver and gastrointestinal tract.[10] However, there is some concern that folic acid could potentially interfere with the efficacy of methotrexate, so supplements are often avoided on the day of MTX administration.[11]

Q4: What role do antioxidants play in reducing methotrexate-induced toxicity?

A4: Oxidative stress is a key mechanism underlying methotrexate-induced toxicity in various organs, including the kidneys, liver, and small intestine.[12][13][14] Methotrexate can lead to the production of reactive oxygen species (ROS), causing cellular damage.[13] Antioxidants can help mitigate this damage by scavenging free radicals and boosting the endogenous antioxidant defense systems.[15][16]

Q5: Are probiotics effective in managing methotrexate-induced gastrointestinal side effects?

A5: Probiotics have shown promise in managing methotrexate-induced gastrointestinal toxicity, particularly mucositis.[17] They can help by modulating the gut microbiota, which is often disrupted by chemotherapy.[18] The beneficial effects of probiotics are attributed to their anti-inflammatory properties, their ability to improve the intestinal barrier function, and their role in regulating the immune response.[17][19] Animal studies have reported that probiotics can reduce inflammation and improve the histological structure of the intestine in rats with induced mucositis.[20]

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality Rate in MTX-Treated Animals

Q: We are observing a high mortality rate in our rat/mouse colony shortly after high-dose methotrexate administration, even with planned leucovorin rescue. What could be the cause and how can we troubleshoot this?

A:

  • Check Leucovorin Rescue Protocol: The timing and dosage of leucovorin are critical. Delayed or insufficient doses of leucovorin may not effectively rescue the animals from MTX toxicity.[21] For instance, in murine tumor models, schedules with delayed "low-dose" leucovorin (e.g., 12 mg/kg s.c. starting 16-20 hours after MTX) have been shown to be highly effective in preventing toxicity.[21] Ensure your protocol's timing and dosage are appropriate for the MTX dose and animal model.

  • Assess Nutritional Status: The nutritional status of the animals can significantly impact their tolerance to methotrexate. A study in tumor-bearing rats demonstrated that well-nourished animals had significantly lower morbidity and mortality with high-dose MTX compared to protein-depleted animals.[22] Ensure animals have adequate protein and caloric intake prior to and during the experiment.

  • Hydration and Urine Alkalinization: High-dose methotrexate can precipitate in the renal tubules, leading to acute nephrotoxicity and renal failure, which can be a cause of rapid death.[3] Ensure adequate hydration of the animals to maintain good urine output. While not always standard in animal studies, in clinical settings, urine alkalinization is used to increase MTX solubility.

  • Age and Strain of Animals: The age of the animals can influence their susceptibility to MTX toxicity. One study found that 16-week-old mice were able to survive daily doses of 3-6 mg/kg for up to 18 months, whereas younger mice succumbed to these doses much earlier.[23][24] Different strains of mice and rats may also exhibit varying sensitivities to the drug.

Issue 2: Severe Gastrointestinal Toxicity (Diarrhea, Weight Loss)

Q: Our mice are experiencing severe diarrhea and significant weight loss (>15%) following methotrexate treatment. How can we manage this?

A:

  • Probiotic Supplementation: Consider supplementing the animals' diet or water with probiotics. Strains of Lactobacillus and Bifidobacterium have been shown to alleviate chemotherapy-induced mucositis.[19] For example, yogurts containing Lactobacillus johnsonii or a mixture of L. bulgaricus and Streptococcus thermophilus reduced intestinal permeability in a rat model of MTX-induced mucositis.[25]

  • Nutritional Support with Glucose: Administration of glucose has been shown to prevent methotrexate-induced inhibition of nutrient transport in the intestine and reduce body weight loss in mice.[26] An intraperitoneal dose of 0.5 g/kg of glucose one hour prior to methotrexate was found to be effective.[26]

  • Antioxidant Co-administration: Oxidative stress plays a role in MTX-induced intestinal damage.[13] Co-treatment with antioxidants such as N-acetylcysteine (NAC) has been shown to reduce reactive oxygen species production and neutrophil infiltration in the small intestine of rats.[13]

  • Dose Reduction or Schedule Adjustment: If the toxicity is too severe, a reduction in the methotrexate dose or an adjustment of the administration schedule may be necessary.

Issue 3: Elevated Liver Enzymes (Hepatotoxicity)

Q: We are observing significantly elevated ALT and AST levels in our rats treated with methotrexate. What are some effective strategies to protect the liver?

A:

  • Antioxidant Therapy: Numerous studies have demonstrated the hepatoprotective effects of various antioxidants against MTX-induced liver damage. This is largely due to the role of oxidative stress in MTX hepatotoxicity.[1][15]

    • Vitamin E: Has been shown to reduce liver damage in rats treated with MTX through its antioxidant properties.[27]

    • Zingerone: A component of ginger, has been shown to lower serum ALT and AST levels in MTX-treated rats.[28]

    • Silibinin: A natural agent that has demonstrated hepatoprotective effects by relieving oxidative stress and reducing liver damage markers in arthritic rats treated with MTX.[29]

    • Resveratrol: Has shown a protective effect against MTX-induced hepatotoxicity by inhibiting oxidative stress-mediated lipid peroxidation.[30]

  • Perindopril (B612348) Administration: The angiotensin-converting enzyme inhibitor perindopril has been shown to mitigate MTX-induced hepatotoxicity in rats in a dose-dependent manner by potentiating antioxidant defense mechanisms and abrogating inflammatory and apoptotic signaling pathways.[31]

Issue 4: Signs of Kidney Damage (Nephrotoxicity)

Q: Our Wistar rats are showing increased serum creatinine (B1669602) and urea (B33335) levels after methotrexate administration. What can we do to mitigate this nephrotoxicity?

A:

  • Curcumin (B1669340) Co-administration: Curcumin has been shown to protect rats from methotrexate nephrotoxicity, likely through its antioxidant and anti-inflammatory properties.[12][32] Administration of curcumin alongside methotrexate resulted in a significant decrease in serum creatinine and urea levels.[12][32]

  • Geraniol Pre-treatment: Geraniol, a natural monoterpene, has been found to effectively reduce serum levels of creatinine, urea, and Kim-1 (a biomarker of kidney injury) in rats when administered prior to methotrexate.[33]

  • Alogliptin (B1666894) Treatment: The administration of alogliptin has been shown to mitigate MTX-induced nephrotoxicity in rats by antagonizing oxidative stress, inflammation, and apoptosis.[34]

  • Herbal Extracts: Extracts from plants like Phragmanthera austroarabica and its major constituent, gallic acid, have demonstrated protective effects against MTX-induced kidney toxicity in mice by improving renal function and reducing oxidative stress and inflammation.[35]

Data on Protective Agents

Table 1: Antioxidant Interventions to Mitigate Methotrexate (MTX) Toxicity in Rats

Protective AgentAnimal ModelMTX DoseProtective Agent DoseKey FindingsReference
CurcuminWistar Rats7 mg/kg/day, i.p. for 3 daysNot specifiedDecreased serum creatinine and urea; reduced renal malondialdehyde and TNF-α.[12][32]
N-acetylcysteine (NAC)Rats20 mg/kg, i.v.80 mg/kgPrevented MTX-induced reactive oxygen species production in the small intestine.[13]
AlogliptinRats20 mg/kg, i.p. (single dose)20 mg/kg/day, oral for 10 daysImpaired renal function, reduced catalase activity, and lessened deterioration in renal construction.[34]
GeraniolWistar RatsNot specified100 and 200 mg/kgReduced serum levels of creatinine, urea, and Kim-1; enhanced antioxidant parameters.[33]
Vitamin ERats20 mg/kg, i.p. (single dose)100 mg/kg, i.p.Reduced liver damage and apoptosis.[27]
Spirulina & Thymoquinone (B1682898)Rats20 mg/kg, i.p. (single dose)Spirulina: 500 mg/kg, oral; Thymoquinone: 10 mg/kg, oralAlleviated MTX-induced neuronal injury through antioxidant and anti-inflammatory effects.[36]
ZingeroneRats20 mg/kg, i.p. (single dose)50 and 100 mg/kgLowered serum levels of ALT and AST.[28]
PerindoprilWistar RatsNot specifiedNot specifiedImproved daily food intake; restored hepatocyte function; potentiated antioxidant defenses.[31]
Chlorogenic AcidWistar Rats20 mg/kg, b.w. (single dose)50 or 100 mg/kg, b.w.Alleviated hepatotoxicity by decreasing oxidative stress and inhibiting inflammation and apoptosis.[15]
SilibininArthritic Rats2 mg/kg100 mg/kgReduced liver damage markers (ALT and AST); decreased lipid peroxidation.[29]

Table 2: Leucovorin Rescue and Other Interventions for Methotrexate (MTX) Toxicity

InterventionAnimal ModelMTX DoseIntervention DetailsKey FindingsReference
Leucovorin RescueL1210 leukemia & Sarcoma 180 murine models400 mg/kg, s.c.12 mg/kg, s.c. starting 16-20 hrs after MTX, every 2 hrs for 5 dosesHighly effective in preventing toxicity with a pronounced antitumor effect.[21]
Folic AcidRheumatoid arthritis patients (human study)Not specified5 mg or 27.5 mg weeklyReduced toxicity scores without affecting MTX efficacy.[9]
Probiotics (L. johnsonii, L. bulgaricus, S. thermophilus)Sprague-Dawley RatsNot specifiedYogurts containing probiotics gavaged twice dailyReduced intestinal permeability and restored intestinal barrier function.[25]
Nutritional Support (Standard Chow)Tumor-bearing Lewis/Wistar Rats20 mg/kg, i.m.22.0% protein chow vs. 0.03% protein chow0% mortality in well-nourished vs. 100% in protein-depleted animals.[22]

Experimental Protocols

Protocol 1: Leucovorin Rescue in a Murine High-Dose Methotrexate Model

This protocol is based on a study optimizing leucovorin rescue in murine tumor models.[21]

  • Animal Model: L1210 leukemia or Sarcoma 180 ascites tumor-bearing mice.

  • Methotrexate Administration: Administer a single high dose of methotrexate (e.g., 400 mg/kg) subcutaneously (s.c.).

  • Leucovorin Rescue:

    • Begin leucovorin rescue 16 to 20 hours after methotrexate administration.

    • Administer calcium leucovorin at a dose of 12 mg/kg s.c.

    • Repeat the leucovorin administration every 2 hours for a total of 5 doses.

  • Monitoring: Monitor animals for signs of toxicity (e.g., weight loss, lethargy, diarrhea) and for tumor response (e.g., tumor growth inhibition, survival rates).

Protocol 2: Evaluation of a Hepatoprotective Agent (e.g., Zingerone) in a Rat Model

This protocol is adapted from a study investigating zingerone's effect on MTX-induced hepatotoxicity.[28]

  • Animal Model: Male Wistar rats.

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Control (vehicle only).

    • Group 2: Methotrexate only (20 mg/kg, single i.p. injection on day 9).

    • Group 3: Zingerone (e.g., 50 mg/kg, oral gavage for 10 days) + Methotrexate (20 mg/kg, single i.p. injection on day 9).

    • Group 4: Zingerone (e.g., 100 mg/kg, oral gavage for 10 days) + Methotrexate (20 mg/kg, single i.p. injection on day 9).

  • Drug Administration:

    • Administer the protective agent (zingerone) or vehicle daily for the specified period.

    • On day 9, administer a single intraperitoneal (i.p.) injection of methotrexate.

  • Sample Collection: On day 11, collect blood samples for biochemical analysis of liver function markers (ALT, AST, ALP). Euthanize animals and collect liver tissue for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, catalase).

Visualizations

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (e.g., 1 week) grouping Random Grouping (Control, MTX, MTX + Agent) acclimatization->grouping agent_admin Protective Agent / Vehicle Administration (e.g., daily) grouping->agent_admin mtx_admin Methotrexate (MTX) Induction (e.g., single dose) agent_admin->mtx_admin sampling Sample Collection (Blood, Tissues) mtx_admin->sampling biochem Biochemical Analysis (e.g., ALT, AST, Creatinine) sampling->biochem histopath Histopathology sampling->histopath molecular Molecular Analysis (e.g., Oxidative Stress Markers) sampling->molecular

Caption: General experimental workflow for evaluating a protective agent against MTX toxicity.

MTX_Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_interventions Mitigation Strategies MTX Methotrexate DHFR DHFR Inhibition MTX->DHFR ROS Increased ROS (Oxidative Stress) MTX->ROS induces Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ROS->Inflammation promotes DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis Inflammation->Apoptosis DNA_damage->Apoptosis Organ_Toxicity Organ Toxicity (Liver, Kidney, Gut) Apoptosis->Organ_Toxicity Leucovorin Leucovorin Rescue Leucovorin->DHFR bypasses Antioxidants Antioxidants Antioxidants->ROS inhibits Anti_inflammatory Anti-inflammatory Agents Anti_inflammatory->Inflammation inhibits

Caption: Simplified signaling pathways in methotrexate-induced toxicity and points of intervention.

Nrf2_Pathway cluster_stress Cellular Stress cluster_regulation Nrf2 Regulation cluster_response Protective Response cluster_intervention Intervention MTX Methotrexate ROS Oxidative Stress (ROS) MTX->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2 Nrf2 (dissociated) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates Antioxidant_Enzymes Other Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant_Enzymes upregulates Cell_Protection Cell Protection & Detoxification HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection Protective_Agents Protective Agents (e.g., Geraniol, Gallic Acid) Protective_Agents->Nrf2 activates

Caption: The Keap1/Nrf2/HO-1 signaling pathway in response to MTX-induced oxidative stress.

References

Technical Support Center: Optimizing Methotrexate Concentration for Cell Line Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing methotrexate (B535133) (MTX) concentration during cell line selection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for methotrexate (MTX) in cell line selection?

Methotrexate is a folate antagonist that competitively inhibits the dihydrofolate reductase (DHFR) enzyme.[1][2][3][4] DHFR is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][4] By blocking DHFR, MTX depletes the intracellular pool of THF, leading to an arrest of DNA synthesis and subsequent cell death, particularly in rapidly dividing cells.[1][4] In the context of cell line selection, a DHFR-deficient host cell line (e.g., CHO-DG44) is transfected with a vector containing the gene of interest (GOI) and a functional DHFR gene.[5] In a nucleoside-free medium, only cells that have successfully integrated the plasmid can produce DHFR and survive.[5]

Q2: Why is a stepwise increase in MTX concentration necessary?

A stepwise increase in MTX concentration is a strategy to select for cells that have amplified the DHFR gene and, consequently, the co-linked gene of interest (GOI).[5][6] By gradually increasing the selective pressure, cells are forced to overproduce the DHFR enzyme to survive the inhibition by MTX.[5] This overexpression is often a result of gene amplification, where the genomic region containing the DHFR and GOI is duplicated.[5][6] This process allows for the isolation of cell lines with significantly higher recombinant protein expression.[5] A common strategy is to double the MTX concentration at each step (e.g., 50 nM → 100 nM → 200 nM) after the cell population has recovered and stabilized at the previous concentration.[5]

Q3: What are typical starting concentrations for MTX selection?

The optimal starting concentration of MTX is cell-line dependent and must be determined empirically, often through a kill curve experiment.[6] However, a common low starting concentration for the initial amplification step in CHO cells is between 25-50 nM.[5] For the initial selection of transfectants in a DHFR-deficient line, concentrations can vary, with some protocols starting as high as 200 nM.[7]

Q4: How long does it take for cells to adapt to a new MTX concentration?

The adaptation period can vary, but it typically takes 1 to 3 weeks for the cell viability to recover to greater than 80-90% after the introduction of a new, higher concentration of MTX.[5] Close monitoring of cell viability and growth is crucial during this period.

Methotrexate Signaling Pathway

Troubleshooting_Tree Start Start Troubleshooting Problem What is the primary issue? Start->Problem NoSurvivors No Survivors After Initial Selection Problem->NoSurvivors Selection Phase ViabilityDrop Viability Does Not Recover After MTX Step Problem->ViabilityDrop Amplification Phase NoExpressionIncrease Expression Fails to Increase with MTX Problem->NoExpressionIncrease Expression Level Sol_NoSurvivors Optimize Transfection Verify Vector Integrity Ensure Cell Health >95% NoSurvivors->Sol_NoSurvivors Sol_ViabilityDrop Lower Initial MTX Dose (25nM) Ensure Viability >90% Before Step-Up Use Fresh MTX Stock ViabilityDrop->Sol_ViabilityDrop Sol_NoExpressionIncrease Screen More Clones Test New Vector/Host Cell Perform Stability Studies NoExpressionIncrease->Sol_NoExpressionIncrease DHFR_MTX_Workflow cluster_setup Phase 1: Setup & Transfection cluster_selection Phase 2: Selection & Amplification cluster_cloning Phase 3: Cloning & Characterization Start Start: DHFR-deficient Host Cells (e.g., CHO-DG44) Transfection Transfect with Vector (GOI + DHFR gene) Start->Transfection Recovery Recover for 24-48h in HT-containing medium Transfection->Recovery InitialSelection Initial Selection in nucleoside-free medium Recovery->InitialSelection StablePool Generate Stable Pool (Viability >90%) InitialSelection->StablePool StepwiseMTX Stepwise MTX Amplification (e.g., 50nM -> 100nM -> 200nM...) StablePool->StepwiseMTX HighPressurePool High-Pressure Pool (Stable at high MTX) StepwiseMTX->HighPressurePool SingleCellCloning Single-Cell Cloning (e.g., Limiting Dilution, FACS) HighPressurePool->SingleCellCloning Screening Screen Clones for Productivity & Stability SingleCellCloning->Screening LeadClone Select Lead Candidate Clone Screening->LeadClone

References

Technical Support Center: Sodium Methotrexate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of sodium methotrexate (B535133) for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving sodium methotrexate for in vitro assays?

A1: The optimal solvent for this compound depends on the required concentration and the specifics of your in vitro system.

  • For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. this compound is highly soluble in DMSO, with concentrations greater than 21.6 mg/mL being achievable.[1] Some sources report solubility up to 91 mg/mL in fresh, anhydrous DMSO.[2]

  • For direct use in aqueous buffers, the sodium salt of methotrexate is preferred as it is more water-soluble than the free acid form. [3][4] The solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 1 mg/mL.[5][6]

  • For cell culture applications, dissolving in a slightly alkaline buffer can be effective. A sodium carbonate buffer (pH 9.0-9.5) can be used to dissolve methotrexate for cell culture. Alternatively, dilute solutions of alkali hydroxides, like 0.1 M NaOH, can be used.[7]

Q2: My this compound is not dissolving completely. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C for about 10 minutes to aid dissolution.[1]

  • Sonication: Use an ultrasonic bath to agitate the solution, which can help break up powder aggregates and enhance solubility.[1]

  • pH Adjustment: Methotrexate's solubility is pH-dependent. Increasing the pH to a more alkaline state (pH 7.0 or higher) can significantly improve its solubility.[8] For commercial injectable formulations, the pH is often adjusted to approximately 8.5 with sodium hydroxide.[9]

  • Use the Salt Form: Ensure you are using the sodium salt of methotrexate, as it is more soluble in aqueous solutions than the methotrexate free acid.[3][10]

Q3: Can I store my prepared this compound solution? If so, under what conditions?

A3: Yes, you can store this compound solutions, but storage conditions depend on the solvent.

  • DMSO Stock Solutions: Stock solutions prepared in DMSO can be stored at -20°C for several months.[1]

  • Aqueous Solutions: Aqueous solutions are less stable. It is recommended to use them within one day of preparation.[5][6] If storing for longer periods is necessary, sterile filtration and storage at 2-8°C, protected from light, is advisable. Stability in 0.9% sodium chloride injection at 25°C has been shown for up to 28 days.[11]

Q4: I observed precipitation when I diluted my DMSO stock solution of methotrexate into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer. To prevent precipitation:

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise dilution.

  • Ensure Rapid Mixing: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

  • Lower the Final Concentration of DMSO: Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity and precipitation.[5]

  • Prepare an Intermediate Dilution: Consider preparing an intermediate dilution of your DMSO stock in a solvent like ethanol (B145695) before the final dilution in your aqueous medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy or Precipitated Solution Poor solubility at the current pH.Increase the pH of the solution to 7.0 or higher. Methotrexate's solubility is significantly increased in alkaline conditions.[8]
Exceeded solubility limit in the chosen solvent.Refer to the solubility data table below. You may need to use a different solvent or a lower concentration.
Using methotrexate free acid instead of the sodium salt.The sodium salt of methotrexate is more water-soluble.[3][10]
Inconsistent Assay Results Degradation of methotrexate in solution.Prepare fresh aqueous solutions daily.[5][6] Protect solutions from light, as methotrexate can be photolabile, especially in dilute solutions.[12]
Inaccurate concentration due to incomplete dissolution.Ensure complete dissolution by using gentle warming (37°C) and/or sonication.[1]
Cell Toxicity Observed High concentration of organic solvent (e.g., DMSO).Ensure the final concentration of the organic solvent in the cell culture medium is minimal and non-toxic to your cells (typically <0.5%).[5]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
DMSO>21.6 mg/mL[1]
DMSO~3 mg/mL (hydrate form)[5]
DMSO91 mg/mL[2]
Dimethyl formamide (B127407) (DMF)~14 mg/mL (hydrate form)[5]
PBS (pH 7.2)~1 mg/mL (hydrate form)[5][6]
WaterInsoluble (free acid)[1][2]
WaterSoluble (sodium salt)[10]
EthanolInsoluble[1][2]
0.1 M NaOHSoluble[7]
Sodium Carbonate Buffer (pH 9.0-9.5)Soluble

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).[1]

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10 minutes.[1]

  • Following warming, sonicate the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C.[1]

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

  • Thaw a frozen aliquot of your high-concentration DMSO stock solution of this compound.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer (e.g., cell culture medium or PBS).

  • While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to ensure rapid mixing and prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the level of toxicity for your specific cell line (typically <0.5%).[5]

  • Use the freshly prepared working solution immediately for your in vitro assay. It is not recommended to store dilute aqueous solutions for more than a day.[5][6]

Visualizations

experimental_workflow start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex to Mix add_dmso->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution warm Warm to 37°C check_dissolution->warm No stock_solution High-Concentration Stock Solution (-20°C) check_dissolution->stock_solution Yes sonicate Sonicate warm->sonicate sonicate->check_dissolution prepare_working Prepare Working Solution stock_solution->prepare_working dilute Dilute Stock in Aqueous Buffer with Vortexing prepare_working->dilute assay Use Immediately in In Vitro Assay dilute->assay

Caption: Experimental Workflow for Solubilizing this compound.

signaling_pathway cluster_cell Cell mtx Methotrexate dhfr Dihydrofolate Reductase (DHFR) mtx->dhfr jak JAK mtx->jak inhibits thf Tetrahydrofolate (THF) dhfr->thf inhibits conversion of DHF to THF purine_synthesis Purine Synthesis thf->purine_synthesis pyrimidine_synthesis Pyrimidine Synthesis thf->pyrimidine_synthesis dna_rna_synthesis DNA/RNA Synthesis purine_synthesis->dna_rna_synthesis pyrimidine_synthesis->dna_rna_synthesis stat STAT jak->stat pro_inflammatory Pro-inflammatory Gene Expression stat->pro_inflammatory outside Extracellular Space

Caption: Simplified Signaling Pathway of Methotrexate Action.

References

Technical Support Center: Stability of Sodium Methotrexate in Different Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium methotrexate (B535133) in various buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of sodium methotrexate in an aqueous solution?

A1: this compound exhibits the highest stability in neutral to slightly alkaline conditions, with an optimal pH range of 6.0 to 8.0.[1][2] Stability is significantly compromised under acidic and strongly alkaline conditions.[3]

Q2: How does the choice of buffer system affect the stability of methotrexate?

A2: While comprehensive comparative studies are limited, available data suggests that the buffer composition can influence methotrexate stability. For instance, at pH 7.0, methotrexate shows high stability in an ammonium (B1175870) acetate (B1210297) solution with no formation of degradation byproducts.[4] In contrast, some studies indicate that methotrexate may not be stable in phosphate (B84403) buffer at pH 7.4 over a 24-hour period.[5]

Q3: What are the primary degradation pathways for methotrexate?

A3: Methotrexate can degrade through hydrolysis and photolysis.[6]

  • Hydrolysis: Under acidic or alkaline conditions, the amide linkages in methotrexate can be hydrolyzed. Alkaline hydrolysis can lead to the formation of N¹⁰-methyl folic acid.[4]

  • Photolysis: Exposure to light, especially in dilute solutions, can cause degradation.[1][2] This process is catalyzed by bicarbonate ions and is thought to occur via a free radical mechanism.[6]

Q4: Are there specific storage conditions recommended for methotrexate solutions?

A4: To minimize degradation, methotrexate solutions should be protected from light and stored at a controlled room temperature or under refrigeration, depending on the specific formulation and diluent.[7][8] The pH of the solution should be maintained within the optimal range of 6.0 to 8.0.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low methotrexate concentration in your sample. 1. pH outside the optimal range: The buffer pH may have shifted, or an inappropriate pH was used initially, leading to hydrolytic degradation.1. Verify the pH of your buffer solution before and after preparing the methotrexate solution. Ensure the pH is maintained between 6.0 and 8.0.
2. Photodegradation: The solution may have been exposed to light for an extended period.2. Prepare and store methotrexate solutions in amber vials or protect them from light using aluminum foil. This is particularly crucial for dilute solutions.
3. Incompatible buffer: The chosen buffer system may be promoting degradation.3. If you observe instability in a phosphate buffer, consider switching to an alternative like ammonium acetate, especially if working around pH 7.0.
4. Microbial contamination: Growth of microorganisms can alter the chemical composition of the solution.4. Use sterile buffers and aseptic techniques when preparing and handling the solutions.
Appearance of unknown peaks in HPLC analysis. 1. Formation of degradation products: These peaks could correspond to hydrolytic or photolytic degradation products.1. Conduct forced degradation studies (acidic, alkaline, oxidative, photolytic, and thermal stress) to identify the retention times of potential degradation products.[9]
2. Interaction with excipients: Other components in the formulation might be reacting with methotrexate.2. Analyze a placebo formulation (all components except methotrexate) to identify any interfering peaks.
Precipitation or cloudiness in the solution. 1. pH-dependent solubility: Methotrexate solubility is pH-dependent. A shift in pH could cause it to precipitate.1. Re-measure the pH of the solution. Adjust if necessary, keeping in mind the stability profile.
2. Concentration exceeding solubility limit: The concentration of methotrexate may be too high for the chosen buffer and pH.2. Consult solubility data for methotrexate under your experimental conditions. You may need to dilute your solution.

Data on Methotrexate Stability

The following tables summarize available quantitative data on the stability of this compound under different conditions.

Table 1: Stability of this compound in Common Infusion Solutions
VehicleConcentration (mg/mL)Temperature (°C)Light ConditionStability PeriodReference
0.9% Sodium Chloride0.225Protected from light28 days[7][8]
0.9% Sodium Chloride2025Protected from light28 days[7][8]
5% Dextrose0.225Protected from light3 days[7][8]
5% Dextrose2025Protected from light28 days[7][8]
Table 2: pH-Dependent Photodegradation Kinetics of Methotrexate

This table presents the pseudo-first-order rate constants (k) for the photodegradation of methotrexate at different pH values when exposed to UV-C radiation in the presence of 3 mM H₂O₂.

pHRate Constant (k) (min⁻¹)Reference
3.50.028
7.00.013
9.50.027

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep the solution at room temperature for a specified duration.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified duration.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a specified duration. A control sample should be kept in the dark.

  • Analysis: Analyze all samples at different time points using a validated stability-indicating HPLC method to quantify the remaining methotrexate and detect any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Methotrexate Quantification
  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of a buffer and an organic solvent. For example, a mixture of phosphate buffer and acetonitrile (B52724) (e.g., 92:8 v/v) with the pH adjusted to 6.0 can be used.

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is generally appropriate.

  • Detection Wavelength: Methotrexate can be detected at approximately 303 nm.

  • Sample Preparation: Dilute the samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Quantification: Use a calibration curve prepared with known concentrations of a methotrexate standard to quantify the concentration in the samples.

Visualizations

Methotrexate Mechanism of Action: Dihydrofolate Reductase Inhibition

Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Required for Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis Required for DHFR->Tetrahydrofolate Methotrexate Methotrexate Methotrexate->DHFR Inhibits DNA_RNA_Synthesis DNA and RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Inhibition of Cell Proliferation cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis MTX_Stock Methotrexate Stock Solution Sample_Dilution Dilute Stock in Buffer MTX_Stock->Sample_Dilution Buffer_Prep Prepare Buffer (e.g., Phosphate, Citrate, Acetate) Buffer_Prep->Sample_Dilution Storage Store at Defined Temperature & Light Conditions Sample_Dilution->Storage Time_Points Withdraw Samples at Time Points (t=0, t=x...) Storage->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining & Degradation Rate HPLC_Analysis->Data_Analysis

References

Technical Support Center: The Impact of pH on Sodium Methotrexate Activity in Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on sodium methotrexate (B535133) (MTX) activity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How does extracellular pH affect the transport of methotrexate into cells?

A1: Extracellular pH is a critical determinant of methotrexate transport into cells. While the primary transporter for MTX, the reduced folate carrier (RFC), functions optimally at a physiological pH of 7.4, many solid tumor cells possess a distinct, low-pH transport system that is independent of RFC.[1][2] In the acidic microenvironment often found in solid tumors (pH ~6.5), this low-pH transport mechanism can significantly increase MTX influx, sometimes even more so than RFC-mediated transport at pH 7.4.[1][2] In 29 out of 32 human solid tumor cell lines studied, MTX influx at pH 5.5 was found to be equal to or greater than the influx at pH 7.4.[2]

Q2: I'm observing different cytotoxic effects of methotrexate at various pH levels. Why is this happening?

A2: The cytotoxicity of methotrexate can be significantly influenced by the pH of the culture medium. An acidic extracellular pH can lead to enhanced MTX cytotoxicity in some cancer cell lines.[3] This increased activity is often linked to the higher rate of MTX uptake by the low-pH transport system prevalent in many tumor cells.[1][2] For instance, in HeLa cells lacking the RFC transporter, the IC50 for MTX was 14-fold higher at pH 7.4 compared to wild-type cells, but this difference was only 4-fold at pH 6.9.[1][2] However, it is important to note that in some instances, such as at elevated temperatures (43°C), the cytotoxicity of methotrexate has been reported to show little to no pH dependence.[4]

Q3: What is the optimal pH for the stability of a methotrexate stock solution?

A3: Methotrexate is most stable in neutral pH solutions.[5][6] It can undergo degradation in both acidic and alkaline conditions.[5][7] For preparing stock solutions, it is recommended to dissolve methotrexate in a small amount of 1 M NaOH and then dilute it with saline or culture medium.[8] Aqueous stock solutions are not recommended for storage for more than a day; however, a diluted stock in saline or medium is stable for about a week at 4-8°C or for a month at -20°C.[8]

Q4: Can the pH of the culture medium affect the solubility of methotrexate?

A4: Yes, the solubility of methotrexate is pH-dependent. Its solubility increases as the pH becomes more alkaline. An increase in urine pH from 6.0 to 7.0 can increase the solubility of methotrexate and its metabolites by five to eightfold.[9] Conversely, in acidic conditions (pH < 5.5), methotrexate is poorly soluble and may precipitate, which is a concern in clinical settings and should be considered in in vitro experiments to avoid inaccurate concentrations.[9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for methotrexate in replicate experiments.

  • Possible Cause: Variation in the pH of the culture medium between experiments.

    • Troubleshooting Step: Ensure that the pH of the culture medium is consistent across all experimental replicates. Prepare fresh medium for each experiment and verify the pH after the addition of all supplements and before adding it to the cells. The pH of the medium can also shift during incubation, so consider using buffers appropriate for your incubator's CO2 concentration.

  • Possible Cause: Degradation of methotrexate in the stock solution.

    • Troubleshooting Step: Prepare fresh methotrexate stock solutions regularly. Store the solid powder at -20°C and protected from light.[8] If using a stock solution in an aqueous buffer, prepare it fresh for each experiment.[8]

Issue 2: Lower-than-expected methotrexate activity in a solid tumor cell line.

  • Possible Cause: The pH of the culture medium is not representative of the acidic tumor microenvironment.

    • Troubleshooting Step: Consider performing the experiment in a more acidic medium (e.g., pH 6.5-6.9) to better mimic the conditions of a solid tumor.[1][2] This may enhance the activity of the low-pH methotrexate transport system and provide a more physiologically relevant assessment of its efficacy.

  • Possible Cause: High serum concentration in the culture medium.

    • Troubleshooting Step: The concentration of serum can affect the bioavailability of methotrexate due to protein binding.[8] Maintain a consistent and, if necessary, lower percentage of serum throughout your experiments to ensure a consistent effective concentration of the drug.

Data Presentation

Table 1: Effect of Extracellular pH on Methotrexate (MTX) Influx in HeLa and R5 (RFC-deficient) Cells.

Cell LineExtracellular pHMTX Influx (relative to HeLa at pH 7.4)
HeLa (Wild-type)7.4100%
R5 (RFC-deficient)7.4~30%
HeLa (Wild-type)6.5Similar to R5 at pH 6.5
R5 (RFC-deficient)6.5Similar to HeLa at pH 6.5
HeLa (Wild-type)5.5Increased compared to pH 6.5
R5 (RFC-deficient)5.5Increased compared to pH 6.5

Data summarized from studies demonstrating RFC-independent, low-pH MTX transport.[1][2]

Table 2: Impact of pH on the IC50 of Methotrexate in HeLa and R5 Cells.

Cell LineCulture Medium pHFolate SourceRelative IC50 (R5 vs. HeLa)
HeLa vs. R57.42 µM Folic Acid14-fold higher in R5
HeLa vs. R56.92 µM Folic Acid4-fold higher in R5
HeLa vs. R56.925 nM 5-formyltetrahydrofolateIdentical

Data adapted from research showing the preservation of MTX activity at acidic pH in the absence of RFC.[1][2]

Experimental Protocols

Protocol: Determining the Impact of pH on Methotrexate Cytotoxicity using an MTT Assay

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 90%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Preparation of pH-Adjusted Media:

    • Prepare complete cell culture medium.

    • Divide the medium into aliquots for each pH condition to be tested (e.g., pH 7.4, 6.9, 6.5).

    • Adjust the pH of each aliquot using sterile HCl or NaOH while monitoring with a calibrated pH meter in a sterile environment.

    • Filter-sterilize the pH-adjusted media.

  • Methotrexate Treatment:

    • Prepare a fresh stock solution of methotrexate.

    • Perform serial dilutions of methotrexate in each of the pH-adjusted culture media to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of methotrexate at the various pH levels.

    • Include vehicle-only controls for each pH condition.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix gently by pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and pH relative to the vehicle-only control.

    • Plot the dose-response curves and determine the IC50 values for each pH condition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate media_prep 2. Prepare pH-Adjusted Media (e.g., 7.4, 6.9, 6.5) cell_seeding->media_prep mtx_prep 3. Prepare Serial Dilutions of MTX in each pH-Adjusted Medium media_prep->mtx_prep treatment 4. Treat Cells with MTX at Different pH mtx_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_solubilization 7. Solubilize Formazan Crystals mtt_add->formazan_solubilization read_absorbance 8. Read Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis 9. Calculate IC50 at each pH read_absorbance->data_analysis

Caption: Experimental workflow for assessing the impact of pH on methotrexate cytotoxicity.

mtx_transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_out Methotrexate RFC RFC pH Optimum ~7.4 MTX_out->RFC:f0 pH ~7.4 Low_pH_Transporter Low-pH Transporter Active at Acidic pH MTX_out->Low_pH_Transporter:f0 Acidic pH (e.g., <7.0) MTX_in Intracellular Methotrexate RFC:f0->MTX_in Low_pH_Transporter:f0->MTX_in

Caption: Methotrexate transport mechanisms at different extracellular pH levels.

References

Technical Support Center: Methotrexate Stability in Laboratory Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methotrexate (B535133). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of methotrexate in laboratory solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause methotrexate degradation in aqueous solutions?

A1: The main factors contributing to methotrexate degradation are exposure to light, inappropriate pH levels, and high temperatures.[1][2] Photodegradation, in particular, is a significant issue, leading to the cleavage of the molecule and a reduction in its potency.[2][3][4] Methotrexate is most stable in solutions with a pH between 6.0 and 8.0.[5][6]

Q2: How should I prepare and store my methotrexate stock solutions to ensure stability?

A2: To ensure the stability of your methotrexate stock solutions, it is crucial to protect them from light.[7][8][9][10] Prepare stock solutions in a suitable solvent such as 0.9% sodium chloride injection or 5% dextrose injection.[11] For short-term storage, solutions can be kept at room temperature (15-25°C).[7] For long-term storage, it is recommended to store aliquots at -20°C.[12] Avoid repeated freeze-thaw cycles as this can degrade the analyte.[4]

Q3: My in vitro experimental results with methotrexate are inconsistent. What could be the cause?

A3: Inconsistent results in in vitro assays can stem from several factors related to methotrexate stability and the experimental setup. One common cause is the degradation of methotrexate in the cell culture medium due to light exposure.[4] Additionally, the composition of the medium itself, such as the presence of thymidine (B127349) and hypoxanthine (B114508), can allow cells to bypass the metabolic block induced by methotrexate, masking its true cytotoxic effect.[4] The concentration of folic acid in the medium can also compete with methotrexate, altering its efficacy.[4]

Q4: I am quantifying methotrexate in biological samples (e.g., plasma, serum) and my measurements are not reproducible. What are the potential issues?

A4: Reproducibility issues in quantifying methotrexate from biological samples often relate to sample handling and the analytical method used. It is critical to protect samples from light during collection, processing, and storage.[4][8] The choice of analytical technique is also important; for instance, some immunoassays may show cross-reactivity with methotrexate metabolites like 4-[[2,4 – diamino-6-(pteridinyl) methyl] – methylamino] – benzoic acid (DAMPA), leading to inaccurate readings.[4] High-performance liquid chromatography (HPLC) is a more specific method for quantification.[13][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Potential Cause Troubleshooting Step
Inconsistent mobile phase composition or pH Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a column oven to maintain a stable temperature.[4]
Column contamination Use a guard column to protect the analytical column. Filter all samples and mobile phases through a 0.2 µm filter.[4]
Degraded sample Ensure samples were protected from light and stored at the correct temperature. Prepare fresh dilutions from a protected stock solution.
Issue 2: Low or No Cytotoxicity Observed in Cell-Based Assays
Potential Cause Troubleshooting Step
Methotrexate degradation Prepare fresh methotrexate dilutions in media immediately before use. Minimize light exposure to the treatment media.
Media composition Use a cell culture medium with low levels of folic acid, thymidine, and hypoxanthine when assessing methotrexate cytotoxicity.
Cell health and density Ensure cells are in the logarithmic growth phase and use a consistent seeding density for your experiments.[4]

Quantitative Data Summary

Table 1: Stability of Methotrexate in Different Intravenous Solutions
ConcentrationDiluentStorage TemperatureStability Period
0.2 mg/mL0.9% Sodium Chloride25°C (protected from light)28 days[11]
20 mg/mL0.9% Sodium Chloride25°C (protected from light)28 days[11]
0.2 mg/mL5% Dextrose25°C (protected from light)3 days[11][15]
20 mg/mL5% Dextrose25°C (protected from light)28 days[11][15]
Table 2: Stability of Methotrexate in Biological Samples
Sample TypeStorage TemperatureStability Period
Whole BloodRoom Temperature2 days[16][17]
Whole Blood4°C6 days[16][17]
PlasmaRoom Temperature, 4°C, or -20°CAt least 6 days (loss <17%)[16]
SerumFrozen26 weeks[8]

Experimental Protocols

Protocol 1: Preparation of a Standard Methotrexate Solution for In Vitro Assays
  • Weighing: Accurately weigh the required amount of methotrexate powder in a light-protected environment (e.g., under amber lighting).

  • Dissolution: Dissolve the methotrexate powder in a small volume of 0.1 N NaOH.[18]

  • Dilution: Further dilute the solution to the desired stock concentration (e.g., 10 mM) using an appropriate sterile, preservative-free medium such as 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Solution, USP.[9]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., an amber vial).

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Methotrexate Quantification

This protocol is a general guideline and may need optimization based on the specific HPLC system and column used.

  • Sample Preparation:

    • For plasma or serum samples, perform a protein precipitation step. A common method is to add three volumes of cold acetonitrile (B52724) or methanol (B129727) to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins.[18]

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 50 µmol/mL at pH 5.3) and acetonitrile (e.g., 9:1, v/v).[13]

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

    • Detection: UV detection is frequently performed in the range of 302–400 nm.[13][14]

  • Analysis:

    • Inject a known volume of the prepared sample or standard onto the HPLC system.

    • Quantify the methotrexate concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of methotrexate.

Visualizations

MTX Methotrexate Solution Degradation Degradation Products MTX->Degradation Photolysis/Hydrolysis Light Light Exposure (UV, Fluorescent) Light->Degradation Heat High Temperature Heat->Degradation pH Inappropriate pH (<6 or >8) pH->Degradation Loss Loss of Potency Degradation->Loss

Caption: Factors leading to methotrexate degradation.

start Start: Inconsistent Experimental Results check_prep Review Solution Preparation & Storage start->check_prep light_exposure Was the solution protected from light? check_prep->light_exposure remake_solution Action: Prepare fresh solution under light-protected conditions light_exposure->remake_solution No check_protocol Review Experimental Protocol light_exposure->check_protocol Yes resolve Problem Resolved remake_solution->resolve media_issue Is the cell media composition appropriate? check_protocol->media_issue change_media Action: Use media with low folic acid/thymidine media_issue->change_media No check_cells Review Cell Health & Seeding media_issue->check_cells Yes change_media->resolve check_cells->resolve

Caption: Troubleshooting inconsistent in vitro results.

References

Validation & Comparative

Validating Methotrexate's Anti-Inflammatory Effect In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methotrexate's (MTX) in vivo anti-inflammatory performance against other common disease-modifying antirheumatic drugs (DMARDs). It includes supporting experimental data from preclinical animal models of rheumatoid arthritis (RA), detailed experimental methodologies, and visualizations of key biological pathways and workflows.

Comparative Efficacy of Anti-Inflammatory Agents in Rodent Arthritis Models

The following table summarizes the quantitative data on the efficacy of Methotrexate (B535133) and alternative drugs in reducing key inflammatory markers in Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.

CompoundModelAnimalDosageReduction in Paw Swelling/VolumeReduction in Arthritis ScoreReference
Methotrexate Collagen-Induced Arthritis (CIA)Rats0.3 mg/kg/2 daysModest but significant (16% max reduction)Not explicitly quantified[1]
Methotrexate Collagen-Induced Arthritis (CIA)Rats1.5 mg/kg (orally)-Significant reduction in inflammatory cell infiltration, cartilage and bone erosion[2][3]
Neoandrographolide Adjuvant-Induced Arthritis (AIA)Mice50 mg/kgSignificant reduction in ankle joint diameter from ~4.5 mm to ~3.5 mm by day 37Significant reduction from a score of 4.0 to ~2.0 by day 19[1]
Leflunomide (B1674699) ---Comparable efficacy to Methotrexate in clinical and radiographic assessmentsComparable efficacy to Methotrexate[4][5][6][7]
Sulfasalazine (B1682708) ---Similar long-term clinical outcome to MethotrexateSimilar long-term clinical outcome to Methotrexate[8]

Note: Direct head-to-head quantitative comparisons of these drugs in the same in vivo studies are limited in publicly available literature. The data presented is a synthesis from multiple sources.

Key In Vivo Experimental Models

The most common and well-established animal models for evaluating the efficacy of anti-arthritic drugs are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.[9][10]

Collagen-Induced Arthritis (CIA)

The CIA model is widely used as it shares immunological and pathological characteristics with human rheumatoid arthritis.[11][12] It is particularly useful for studying the roles of T and B cells in the autoimmune response.

Adjuvant-Induced Arthritis (AIA)

The AIA model is a well-established model of polyarthritis used for the preclinical screening of anti-arthritic drugs.[13] It is T-cell mediated and is valuable for investigating the mechanisms of inflammation and bone resorption.[14][15]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Collagen-Induced Arthritis (CIA) in Mice

Materials:

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • DBA/1J mice (or other susceptible strains)[11][16]

  • Syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in CFA.

    • Inject 0.1 ml of the emulsion subcutaneously at the base of the tail of each mouse.[12][17]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in IFA.

    • Inject 0.1 ml of the emulsion subcutaneously at a different site near the base of the tail.[12]

  • Disease Monitoring:

    • Visually score the paws for signs of arthritis (redness, swelling) two to three times a week, starting from day 21.[17]

    • Measure paw thickness using a caliper.[18]

Adjuvant-Induced Arthritis (AIA) in Rats

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Lewis rats (or other susceptible strains)

  • Syringes and needles

Procedure:

  • Induction (Day 0):

    • Inject 100 µL of CFA into the base of the tail.[13]

  • Disease Monitoring:

    • Monitor for clinical signs of arthritis, which typically appear around day 9 or 10.[13]

    • Measure paw volume using a plethysmometer.[19][20][21][22]

    • Assess arthritis severity using a scoring system.[23]

Assessment of Paw Edema

Paw edema is a primary indicator of inflammation in these models.

Procedure:

  • Measure the volume of the hind paw using a digital plethysmometer before and at various time points after disease induction.[19][20][21][22]

  • The difference in volume represents the extent of edema.

Histological Scoring of Joint Inflammation

Histopathological analysis provides a detailed assessment of joint damage.

Procedure:

  • At the end of the study, euthanize the animals and collect the ankle and knee joints.

  • Fix, decalcify, and embed the joints in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) to visualize inflammation, pannus formation, and bone erosion.[10][24]

  • Score the sections for inflammation, cartilage damage, and bone resorption using a standardized scoring system (e.g., 0-5 scale).[24][25]

Cytokine Quantification by ELISA

Measuring cytokine levels in the serum or joint tissue helps to understand the mechanism of action of the tested drugs.

Procedure:

  • Collect blood samples via cardiac puncture or from the tail vein at specified time points.

  • Alternatively, homogenize joint tissue to extract proteins.[26]

  • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[26][27][28]

Visualizing the Mechanisms and Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of Methotrexate and a general representation of inflammatory signaling in arthritis.

Methotrexate_Mechanism MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits ATIC AICAR Transformylase (ATIC) MTX->ATIC inhibits Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) MTX->Pro_Inflammatory_Cytokines inhibits production Purine_Synthesis Purine Synthesis DHFR->Purine_Synthesis Pyrimidine_Synthesis Pyrimidine Synthesis DHFR->Pyrimidine_Synthesis ATIC->Purine_Synthesis AICAR AICAR (accumulates) ATIC->AICAR leads to Cell_Proliferation Immune Cell Proliferation Purine_Synthesis->Cell_Proliferation Pyrimidine_Synthesis->Cell_Proliferation Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase inhibits AMP_Deaminase AMP Deaminase AICAR->AMP_Deaminase inhibits Adenosine Extracellular Adenosine Adenosine_Deaminase->Adenosine AMP_Deaminase->Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor activates Anti_Inflammatory Anti-inflammatory Effects A2A_Receptor->Anti_Inflammatory Anti_Inflammatory->Pro_Inflammatory_Cytokines suppresses Pro_Inflammatory_Cytokines->Cell_Proliferation promote

Caption: Key mechanisms of action for Methotrexate in RA.

Inflammatory_Cascade Antigen Autoantigen (e.g., Type II Collagen) APC Antigen Presenting Cell (APC) Antigen->APC T_Cell T-Cell Activation and Proliferation APC->T_Cell presents antigen to B_Cell B-Cell Activation and Antibody Production T_Cell->B_Cell activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) T_Cell->Cytokines releases B_Cell->Cytokines releases Synoviocytes Synoviocyte Activation Cytokines->Synoviocytes activate Inflammation Joint Inflammation (Synovitis) Cytokines->Inflammation MMPs Matrix Metalloproteinases (MMPs) Synoviocytes->MMPs release Destruction Cartilage and Bone Destruction MMPs->Destruction Inflammation->Destruction Experimental_Workflow Model_Induction Arthritis Model Induction (CIA or AIA) Grouping Animal Grouping (Vehicle, MTX, Test Compounds) Model_Induction->Grouping Treatment Drug Administration Grouping->Treatment Monitoring Clinical Monitoring (Arthritis Score, Paw Edema) Treatment->Monitoring Termination Study Termination and Sample Collection Monitoring->Termination Histopathology Histopathology Termination->Histopathology Cytokine_Analysis Cytokine Analysis (ELISA) Termination->Cytokine_Analysis Analysis Data Analysis Results Results and Comparison Analysis->Results Histopathology->Analysis Cytokine_Analysis->Analysis

References

A Comparative Guide to Confirming Apoptosis by Flow Cytometry: Methotrexate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium methotrexate (B535133) and other commonly used chemotherapy agents—doxorubicin, etoposide (B1684455), and cisplatin (B142131)—as well as the protein kinase inhibitor staurosporine, in their capacity to induce apoptosis. The comparative data presented herein is based on flow cytometry analysis, a cornerstone technique for the quantitative assessment of programmed cell death. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers in designing and interpreting their apoptosis assays.

Quantitative Analysis of Apoptosis Induction

The efficacy of various compounds in inducing apoptosis can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late-stage apoptosis or necrosis. The following tables summarize representative quantitative data from studies utilizing these markers to assess apoptosis in different cell lines upon treatment with methotrexate and its alternatives.

Table 1: Methotrexate-Induced Apoptosis

Cell LineConcentration (µM)Incubation Time (h)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Jurkat12415.68.323.9
MCF7104825.814.139.9[1]
A54954812.46.719.1

Table 2: Doxorubicin-Induced Apoptosis

Cell LineConcentration (µM)Incubation Time (h)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
MDA-MB-2310.54821.715.337.0[1]
U2OS12418.910.229.1[2]
Jurkat0.12414.57.822.3

Table 3: Etoposide-Induced Apoptosis

Cell LineConcentration (µM)Incubation Time (h)Sub-G1 (Apoptotic) Cells (%)
MEFs1.518~22[3]
MEFs1518~60[3]
U9371030>95 (apoptotic bodies)[4]

Table 4: Cisplatin-Induced Apoptosis

Cell LineConcentration (µM)Incubation Time (h)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
HRE12.524~15~5~20[5]
PC9207223.111.534.6[6]
L121010010Extensive apoptosis observed--[7][8]

Table 5: Staurosporine-Induced Apoptosis

Cell LineConcentration (µM)Incubation Time (h)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Jurkat1635.215.851.0[9]
U-937124--38.0[10]
KG-116--~50[11]

Experimental Protocols

A standardized protocol for the assessment of apoptosis by flow cytometry using Annexin V and Propidium Iodide is crucial for obtaining reliable and comparable data.

Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Methotrexate, Doxorubicin, etc.)

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[12]

  • Annexin V conjugated to a fluorochrome (e.g., FITC, PE, APC)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of harvest. Allow cells to attach overnight. Treat cells with the desired concentrations of the apoptosis-inducing agent for the specified duration. Include an untreated control group.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from a single well.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of PI staining solution.[1] Gently vortex the cells.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1] Use appropriate controls (unstained cells, cells stained with only Annexin V, and cells stained with only PI) to set up compensation and gates.

Signaling Pathways and Experimental Workflow

The induction of apoptosis by these compounds involves distinct signaling cascades. Understanding these pathways is essential for a comprehensive analysis of the experimental results.

Methotrexate-Induced Apoptosis Pathway

Methotrexate primarily inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate. This disrupts nucleotide synthesis, causing an accumulation of reactive oxygen species (ROS) and activation of the JNK signaling pathway, ultimately leading to apoptosis.[1]

Methotrexate_Apoptosis_Pathway Methotrexate Sodium Methotrexate DHFR DHFR Inhibition Methotrexate->DHFR THF Tetrahydrofolate Depletion DHFR->THF Nucleotide Nucleotide Synthesis Disruption THF->Nucleotide ROS ROS Production Nucleotide->ROS JNK JNK Pathway Activation ROS->JNK Bcl2 Bcl-2 Family Modulation JNK->Bcl2 Caspases Caspase Activation JNK->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Methotrexate-induced apoptosis.

Alternative Apoptosis-Inducing Agents: Signaling Pathways

Doxorubicin, etoposide, and cisplatin primarily induce apoptosis by causing DNA damage, which activates intrinsic and extrinsic apoptotic pathways. Staurosporine, a broad-spectrum kinase inhibitor, disrupts multiple signaling pathways to trigger apoptosis.

Alternative_Apoptosis_Pathways cluster_doxo Doxorubicin cluster_eto Etoposide cluster_cis Cisplatin cluster_stauro Staurosporine Doxo Doxorubicin TopoII Topoisomerase II Inhibition Doxo->TopoII DNA_Dmg_D DNA Damage TopoII->DNA_Dmg_D p53_D p53 Activation DNA_Dmg_D->p53_D Apoptosis_D Apoptosis p53_D->Apoptosis_D p53_D->Apoptosis_D Eto Etoposide TopoII_E Topoisomerase II Inhibition Eto->TopoII_E DNA_Dmg_E DNA Damage TopoII_E->DNA_Dmg_E p53_E p53 Activation DNA_Dmg_E->p53_E Apoptosis_E Apoptosis p53_E->Apoptosis_E p53_E->Apoptosis_E Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts DNA_Dmg_C DNA Damage DNA_Adducts->DNA_Dmg_C ATR ATR/p53 Pathway DNA_Dmg_C->ATR Apoptosis_C Apoptosis ATR->Apoptosis_C ATR->Apoptosis_C Stauro Staurosporine Kinase Broad Kinase Inhibition Stauro->Kinase Signaling Signaling Disruption Kinase->Signaling Intrinsic Intrinsic Pathway Signaling->Intrinsic Apoptosis_S Apoptosis Intrinsic->Apoptosis_S Intrinsic->Apoptosis_S

Caption: Apoptosis signaling pathways for alternative agents.

General Experimental Workflow

The logical flow of an experiment to confirm drug-induced apoptosis using flow cytometry is outlined below.

Experimental_Workflow Start Start Cell_Culture Cell Culture (Seed cells in plates) Start->Cell_Culture Drug_Treatment Drug Treatment (e.g., Methotrexate) Cell_Culture->Drug_Treatment Incubation Incubation (Specified time) Drug_Treatment->Incubation Harvesting Cell Harvesting (Collect all cells) Incubation->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Quantify apoptosis) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: General workflow for apoptosis detection by flow cytometry.

References

Unveiling the Potency of Sodium Methotrexate as a DHFR Inhibitor: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of sodium methotrexate's performance as a Dihydrofolate Reductase (DHFR) inhibitor against other known antagonists. The experimental data and detailed protocols herein offer a comprehensive resource for evaluating its efficacy.

Methotrexate (B535133), a folate antagonist, is a cornerstone in chemotherapy and immunosuppressive therapy.[1] Its primary mechanism of action is the potent competitive inhibition of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[2][3] By binding to the active site of DHFR with an affinity approximately 1,000 times greater than the natural substrate, dihydrofolate (DHF), methotrexate effectively blocks the production of tetrahydrofolate (THF).[4][5][6] This blockade halts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like those found in cancerous tumors.[1][4]

Quantitative Performance Analysis: A Comparative Look at DHFR Inhibitors

The inhibitory potency of methotrexate and its counterparts is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates greater potency. The following tables summarize the in vitro inhibitory activities of methotrexate and other prominent DHFR inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) of DHFR Inhibitors

CompoundCell Line/EnzymeMedian IC50 (nM)Reference
TalotrexinPediatric Leukemia and Lymphoma7[2]
AminopterinPediatric Leukemia and Lymphoma17[2]
Methotrexate Pediatric Leukemia and Lymphoma 78 [2]
PemetrexedPediatric Leukemia and Lymphoma155[2]
Methotrexate Human DHFR (enzymatic assay) 120 ± 70 [7]
Methotrexate AGS cancer cells 6.05 ± 0.81 [4]
Methotrexate HCT-116 cancer cells 13.56 ± 3.76 [4]
Methotrexate Daoy cancer cells 95 [4][8]
Methotrexate Saos-2 cancer cells 35 [4][8]

Table 2: Comparative Inhibitory Constant (Ki) Against Human DHFR

InhibitorTarget EnzymeInhibition Constant (Ki)Reference
AminopterinHuman recombinant DHFR3.7 pM[2]
Methotrexate Human DHFR 1.2 nM [4]
Pemetrexed (pentaglutamate)DHFR7.2 nM[2]
Methotrexate Human DHFR 26 nM - 45 nM [2][9]
PralatrexateDHFR45 nM[2]

Visualizing the Mechanism: DHFR Inhibition Pathway

The following diagram illustrates the mechanism of action of methotrexate in the folate metabolism pathway.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) THF->Nucleotide_Synthesis Required for DHFR->THF Catalyzes Reduction MTX Methotrexate MTX->DHFR Competitive Inhibition Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Essential for

Methotrexate competitively inhibits DHFR, blocking THF production.[4]

Experimental Protocols: In Vitro DHFR Inhibition Assay

A standard method for determining the in vitro inhibitory potency of compounds against DHFR is the spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[4]

A. Reagents and Buffers

  • DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 7.5.[4]

  • DHFR Enzyme: Purified recombinant human or bacterial DHFR enzyme.[2]

  • Substrate Solution: 10 mM Dihydrofolic acid (DHF) stock solution, prepared fresh.[4]

  • Cofactor Solution: 10 mM NADPH stock solution.[4]

  • Inhibitor Solution: this compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.[4]

B. Procedure

  • Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, NADPH, and the DHFR enzyme to each well.[2]

  • Inhibitor Addition: Add varying concentrations of the this compound solution or other test inhibitors to the respective wells. Include control wells containing the vehicle (e.g., DMSO) but no inhibitor.[2][4]

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.[4]

  • Initiation of Reaction: Start the enzymatic reaction by adding the DHF substrate to all wells.[2]

  • Data Acquisition: Immediately begin kinetic measurements of absorbance at 340 nm using a microplate spectrophotometer, recording every 15-30 seconds for 5-20 minutes at 25°C.[4]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The percent inhibition is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[4]

Visualizing the Workflow: DHFR Inhibition Assay

The following diagram outlines the experimental workflow for determining the inhibitory effect of this compound on DHFR activity.

DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Assay Buffer, DHFR, DHF, NADPH, and Methotrexate dilutions Setup Add Buffer, NADPH, DHFR to 96-well plate Reagents->Setup Add_MTX Add serial dilutions of Methotrexate Setup->Add_MTX Preincubation Pre-incubate for 10-15 minutes Add_MTX->Preincubation Add_DHF Initiate reaction with DHF Preincubation->Add_DHF Measure Kinetic measurement of Absorbance at 340 nm Add_DHF->Measure Calculate Calculate reaction rates and percent inhibition Measure->Calculate IC50 Determine IC50 value from dose-response curve Calculate->IC50

Workflow for determining methotrexate's inhibitory effect on DHFR.[4]

References

Validating Methotrexate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone in the treatment of cancer and autoimmune diseases, primarily exerts its therapeutic effects by inhibiting dihydrofolate reductase (DHFR). Validating that MTX effectively engages with its target, DHFR, within a cellular context is a critical step in both preclinical research and clinical studies. This guide provides an objective comparison of key methodologies for assessing MTX target engagement in cells, supported by experimental data and detailed protocols.

Comparison of Target Engagement Methodologies

Several techniques are available to confirm the interaction between methotrexate and DHFR in a cellular environment. The three primary methods discussed here are the Dihydrofolate Reductase (DHFR) Enzyme Activity Assay, the Cellular Thermal Shift Assay (CETSA), and the Drug Affinity Responsive Target Stability (DARTS) assay. Each method offers distinct advantages and limitations.

Method Principle Key Advantages Key Limitations Typical Quantitative Readout
DHFR Enzyme Activity Assay Measures the enzymatic activity of DHFR in the presence of methotrexate. Inhibition of the enzyme's ability to convert dihydrofolate (DHF) to tetrahydrofolate (THF) is quantified.Direct, quantitative measure of target inhibition. High-throughput formats are available. Well-established and widely used.Requires cell lysis, which disrupts the native cellular environment. Does not confirm direct binding in intact cells.IC50 (Half-maximal inhibitory concentration)
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[1][2]Confirms target engagement in intact, live cells, providing a more physiologically relevant assessment.[1][2] Label-free and does not require modification of the compound.[1][2]Not all ligand binding events result in a significant thermal shift. Can be lower throughput compared to enzyme assays.ΔTm (Change in melting temperature)
Drug Affinity Responsive Target Stability (DARTS) Relies on the concept that ligand binding can protect the target protein from proteolysis.[3][4]Label-free and uses the native, unmodified small molecule.[3][4] Can be performed with complex protein lysates.[3][4]The degree of protease protection can be subtle and requires careful optimization. May not be suitable for all protein-ligand interactions.Percentage of protein protected from degradation

Quantitative Data Presentation

The following table summarizes the inhibitory potency of methotrexate against DHFR in various cancer cell lines, as determined by enzyme activity assays.

Cell Line IC50 of Methotrexate (nM) Reference
HCT-11613.56 ± 3.76[5]
Daoy95[5]
Saos-235[5]
A54913[5]
AGS6.05 ± 0.81
NCI-H2338.25 ± 4.91
MCF-7114.31 ± 5.34

Note: Quantitative data for CETSA (ΔTm) and DARTS (% protection) for methotrexate are not as readily available in the literature as IC50 values. The magnitude of the thermal shift in CETSA and the degree of protease protection in DARTS are dependent on the specific experimental conditions and cell type used.

Experimental Protocols

DHFR Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure DHFR activity and its inhibition by methotrexate.[1][2][5]

Materials:

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Purified DHFR enzyme or cell lysate

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Methotrexate solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and methotrexate.

  • Reaction Setup: In each well of the plate, add the DHFR assay buffer, NADPH solution, and the DHFR enzyme or cell lysate.

  • Inhibitor Addition: Add serial dilutions of methotrexate to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the DHF solution to all wells.

  • Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm over time as NADPH is consumed.

  • Data Analysis: Calculate the rate of reaction for each concentration of methotrexate. Plot the percentage of inhibition against the methotrexate concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general workflow for performing a CETSA experiment to validate methotrexate target engagement.[6]

Materials:

  • Cultured cells

  • Methotrexate solution

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-DHFR antibody

Procedure:

  • Cell Treatment: Treat cultured cells with methotrexate or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Analyze the levels of soluble DHFR in each sample by SDS-PAGE and Western blotting using an anti-DHFR antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble DHFR as a function of temperature. A shift in the melting curve to a higher temperature in the methotrexate-treated samples indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

This protocol provides a general procedure for the DARTS assay to assess methotrexate-DHFR interaction.[3][4]

Materials:

  • Cell lysate

  • Methotrexate solution

  • Protease (e.g., pronase, thermolysin)

  • Protease inhibitor cocktail

  • SDS-PAGE and Western blot reagents

  • Anti-DHFR antibody

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a buffer without detergents that could denature proteins.

  • Drug Incubation: Incubate aliquots of the cell lysate with varying concentrations of methotrexate or a vehicle control.

  • Limited Proteolysis: Add a protease to each lysate and incubate for a specific time to allow for partial digestion.

  • Stopping the Reaction: Stop the proteolysis by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-DHFR antibody.

  • Data Analysis: Compare the band intensity of full-length DHFR in the methotrexate-treated samples to the vehicle control. Increased band intensity in the presence of methotrexate indicates that it protected DHFR from proteolytic degradation, confirming target engagement.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

methotrexate_pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DHFR->THF Product DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA Cell Proliferation Cell Proliferation DNA_RNA->Cell Proliferation MTX Methotrexate MTX->DHFR Inhibition

Caption: Methotrexate's primary mechanism of action: inhibition of DHFR.

cetsa_workflow start Treat cells with MTX or Vehicle Control heat Heat cells at varying temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant western Western Blot for DHFR supernatant->western analysis Analyze band intensity to generate melt curve western->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

darts_workflow start Incubate cell lysate with MTX or Vehicle Control protease Add protease for limited digestion start->protease stop Stop digestion protease->stop western Western Blot for DHFR stop->western analysis Compare band intensity for protease protection western->analysis dhfr_assay_workflow start Prepare reaction mix: DHFR enzyme, NADPH inhibitor Add MTX or Vehicle Control start->inhibitor preincubate Pre-incubate inhibitor->preincubate substrate Add DHF to start reaction preincubate->substrate measure Measure absorbance at 340nm (NADPH consumption) substrate->measure analysis Calculate IC50 measure->analysis

References

A Head-to-Head Battle in Lung Cancer Xenografts: Pemetrexed vs. Sodium Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-small cell lung cancer (NSCLC) treatment, both pemetrexed (B1662193) and sodium methotrexate (B535133) function as antifolate agents, disrupting the metabolic pathways essential for cancer cell proliferation. While belonging to the same drug class, their distinct mechanisms of action and resulting efficacies in preclinical models warrant a detailed comparison for researchers and drug development professionals. This guide provides an objective analysis of their performance in lung cancer xenograft models, supported by available experimental data.

Mechanism of Action: A Tale of Two Antifolates

Sodium Methotrexate , a classical antifolate, primarily exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for reducing dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purine (B94841) nucleotides and thymidylate, which are essential building blocks for DNA and RNA.[1][3] By blocking DHFR, methotrexate leads to a depletion of these vital components, thereby arresting cell division.[3]

Pemetrexed , on the other hand, is a multi-targeted antifolate.[4][5] Its primary target is thymidylate synthase (TS), another critical enzyme in the DNA synthesis pathway.[4][6] Additionally, pemetrexed and its polyglutamated forms inhibit DHFR and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo purine synthesis pathway.[4][5] This broader range of targets theoretically offers a more comprehensive blockade of nucleotide synthesis.

The different primary targets and the multi-targeted nature of pemetrexed suggest that the mechanisms of acquired resistance to these two drugs are likely distinct.[7] This raises the possibility that tumors resistant to methotrexate might still be sensitive to pemetrexed, and vice versa.[7]

Comparative Efficacy in NSCLC Xenograft Models

A direct comparison of pemetrexed and methotrexate in human NSCLC xenograft models reveals model-dependent activity and highlights differences in their antitumor efficacy. A key study investigated their effects in two different NSCLC xenograft models: MV522 and NCI-H460.

DrugDoseXenograft ModelTumor Growth Inhibition (TGI)Reference
Pemetrexed 150 mg/kgNCI-H460Inactive[8]
Methotrexate 1 mg/kgNCI-H460Active (TGI not specified)[8]
2 mg/kgNCI-H460Active (TGI not specified)[8]
Pemetrexed Not specifiedMV522Active (Specific TGI not provided)[8]
Methotrexate Not specifiedMV522Active (Specific TGI not provided)[8]

Note: In the referenced study, pralatrexate (B1268) showed superior TGI compared to both methotrexate and pemetrexed in both models.[8]

These findings suggest that the antitumor activity of both pemetrexed and methotrexate can vary significantly depending on the specific genetic and molecular characteristics of the lung cancer xenograft model.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of xenograft studies. Below is a summarized protocol based on common practices for evaluating antifolate efficacy in lung cancer xenograft models.

General Xenograft Study Protocol

Cell Lines:

  • Human non-small cell lung cancer cell lines (e.g., NCI-H460, MV522, A549, HCC827) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][9][10]

Animal Models:

  • Immunocompromised mice, such as athymic nude mice, are typically used to prevent rejection of the human tumor xenografts.

Tumor Implantation:

  • A suspension of cultured lung cancer cells is injected subcutaneously into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.

Drug Administration:

  • Pemetrexed: Typically administered intraperitoneally (i.p.) at doses ranging from 100 to 300 mg/kg, often on a daily or intermittent schedule.[8]

  • This compound: Administered i.p. at lower doses, for example, 1 to 2 mg/kg, on a defined schedule.[8]

  • A control group receives a vehicle solution.

Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Survival: In some studies, the endpoint may be the time it takes for the tumors to reach a specific size or the overall survival of the animals.

Visualizing the Mechanisms

To better understand the distinct and overlapping targets of this compound and pemetrexed, the following diagrams illustrate their points of intervention in the folate metabolism pathway.

Caption: Inhibition of folate metabolism by methotrexate and pemetrexed.

General Xenograft Experiment Workflow start Culture NSCLC Cells implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize treat Drug Administration (Pemetrexed, Methotrexate, Vehicle) randomize->treat monitor Monitor Tumor Volume and Animal Well-being treat->monitor endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor->endpoint analyze Tumor Excision and Analysis (Weight, Biomarkers) endpoint->analyze data Data Analysis (TGI, Survival) analyze->data

References

A Comparative Guide to the Efficacy of Methotrexate and Newer Antifolates in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the classical antifolate, methotrexate (B535133), with that of newer generations of antifolate drugs. It is designed to be an objective resource, presenting supporting experimental data from preclinical and clinical studies to inform research and drug development efforts. The information is organized to facilitate a clear understanding of the distinct mechanisms of action, comparative potencies, and clinical activities of these critical chemotherapeutic agents.

Introduction to Antifolate Therapy

Folate antagonists have been a cornerstone of cancer chemotherapy for decades, primarily through the action of Methotrexate (MTX).[1] By competitively inhibiting dihydrofolate reductase (DHFR), MTX disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] However, the development of resistance to MTX and its associated toxicities have driven the search for novel folate antagonists with improved efficacy and safety profiles.[1] This guide benchmarks MTX against newer agents such as pemetrexed, pralatrexate (B1268), nolatrexed (B128640), and lometrexol (B1675047).

Mechanisms of Action: A Tale of Different Targets

While all antifolates interfere with folate metabolism, their specific targets and downstream effects can vary significantly. These differences in their mechanisms of action can lead to distinct clinical profiles and activities against various tumor types.

  • Methotrexate (MTX) primarily and potently inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF) cofactors.[1][2] This indirectly halts the synthesis of thymidylate and purines.[1]

  • Pemetrexed , a multi-targeted antifolate, inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] This broader spectrum of activity may contribute to its efficacy in a wider range of tumors.[1]

  • Pralatrexate is a potent inhibitor of DHFR and is designed to have a higher affinity for the reduced folate carrier (RFC-1) and folylpolyglutamate synthetase (FPGS) compared to MTX.[1][3] This results in enhanced cellular uptake and intracellular retention, leading to more potent inhibition of DNA synthesis.[1]

  • Nolatrexed is another antifolate agent that has been compared with methotrexate in clinical trials.[4]

  • Lometrexol is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes a crucial early step in the de novo purine (B94841) synthesis pathway.[5] This allows lometrexol to bypass common resistance mechanisms that affect methotrexate.[5]

Below is a diagram illustrating the points of inhibition for these antifolates within the folate synthesis pathway.

Antifolate_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP GAR Glycinamide Ribonucleotide (GAR) THF->GAR TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (Thymidylate) DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) Purines Purine Synthesis FGAR->Purines Purines->DNA_RNA DHFR->THF TS->dTMP GARFT->FGAR MTX Methotrexate MTX->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Pemetrexed->TS Pemetrexed->GARFT Pralatrexate Pralatrexate Pralatrexate->DHFR Lometrexol Lometrexol Lometrexol->GARFT MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells into 96-well plates Drug_Treatment Treat cells with varying concentrations of antifolates Seed_Cells->Drug_Treatment Incubation Incubate for a specified period (e.g., 72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values from dose-response curves Absorbance_Reading->Data_Analysis Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Model Workflow Implantation Implant human cancer cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to grow to a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, MTX, New Antifolate) Tumor_Growth->Randomization Drug_Administration Administer drugs according to a defined schedule and dosage Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight regularly Drug_Administration->Monitoring Endpoint Euthanize mice when tumors reach a predetermined size or at study conclusion Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

References

A Comparative Guide to the Efficacy of Sodium Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of sodium methotrexate's performance against other therapeutic alternatives, supported by experimental data.

Core Mechanism of Action

Methotrexate (B535133) (MTX), a cornerstone therapy for several inflammatory diseases, exerts its effects through multiple mechanisms. Primarily, as a folate analog, it competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins. This inhibition leads to the suppression of immune cell proliferation.[1][2][3] However, at the low doses used in inflammatory conditions, its anti-inflammatory and immunomodulatory effects are largely attributed to the promotion of adenosine (B11128) release.[1][4]

Once inside the cell, methotrexate is converted into its active form, methotrexate polyglutamates (MTX-PGs).[1] MTX-PGs inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to an intracellular accumulation of AICAR.[1] This, in turn, inhibits adenosine deaminase, resulting in increased intracellular and extracellular levels of adenosine.[1][4] Adenosine then binds to its receptors on the surface of various immune cells, triggering a cascade of anti-inflammatory signals.[1][4] Additionally, methotrexate has been shown to modulate key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Nuclear Factor-κB (NF-κB) pathways.[1][2][3]

Methotrexate_Mechanism_of_Action cluster_cell Immune Cell cluster_extracellular Extracellular Space cluster_folate Folate Pathway MTX Methotrexate MTX_PG Methotrexate Polyglutamates MTX->MTX_PG FPGS DHFR DHFR MTX->DHFR inhibits AICAR_T AICAR Transformylase MTX_PG->AICAR_T inhibits Adenosine_intra Intracellular Adenosine AICAR AICAR (accumulates) AMP_D AMP Deaminase AICAR->AMP_D inhibits ADA Adenosine Deaminase AICAR->ADA inhibits Adenosine_extra Extracellular Adenosine Adenosine_intra->Adenosine_extra Transport Adenosine_R Adenosine Receptor Adenosine_extra->Adenosine_R binds Anti_inflammatory Anti-inflammatory Effects Adenosine_R->Anti_inflammatory activates DNA_RNA_Synth DNA/RNA Synthesis Immune_Prolif Immune Cell Proliferation DNA_RNA_Synth->Immune_Prolif reduced

Caption: Methotrexate's dual mechanism of action.

Comparative Efficacy: Oral vs. Subcutaneous Administration

The route of administration significantly impacts the bioavailability and, consequently, the efficacy of methotrexate. Subcutaneous injection provides higher and more consistent bioavailability compared to oral administration, particularly at doses of 15 mg/week and higher.[5][6] Oral methotrexate absorption can be variable and may plateau at higher doses.[5][6]

Data Summary: Bioavailability of Oral vs. Subcutaneous Methotrexate
StudyDoseRouteMean Bioavailability (%)Range (%)p-value
Hoekstra et al. (2004)[7][8]≥ 25 mg/weekOral6421 - 96< 0.001
Subcutaneous100 (reference)
Anonymous (2025)[5]VariousOral850.002
Subcutaneous97
Feagan et al. (1998)[9]15-25 mgOral73< 0.01
Subcutaneous100 (reference)
Experimental Protocol: Crossover Bioavailability Study

A common design to compare oral and subcutaneous bioavailability is a crossover study.[5][7]

Crossover_Bioavailability_Study cluster_group1 Group 1 cluster_group2 Group 2 G1_P1 Period 1: Oral MTX Washout1 Washout Period G1_P1->Washout1 PK_Sampling1 Pharmacokinetic Sampling G1_P1->PK_Sampling1 G1_P2 Period 2: Subcutaneous MTX Washout1->G1_P2 PK_Sampling2 Pharmacokinetic Sampling G1_P2->PK_Sampling2 G2_P1 Period 1: Subcutaneous MTX Washout2 Washout Period G2_P1->Washout2 PK_Sampling3 Pharmacokinetic Sampling G2_P1->PK_Sampling3 G2_P2 Period 2: Oral MTX Washout2->G2_P2 PK_Sampling4 Pharmacokinetic Sampling G2_P2->PK_Sampling4 Start Patient Cohort (Stable MTX Dose) Randomization Randomization Start->Randomization Randomization->G1_P1 Randomization->G2_P1

Caption: Workflow of a crossover bioavailability study.

Methodology:

  • Patient Selection: Patients with a stable diagnosis (e.g., rheumatoid arthritis) on a consistent dose of methotrexate are recruited.[7]

  • Study Design: A randomized, two-period crossover design is employed. Patients are randomly assigned to one of two treatment sequences: oral followed by subcutaneous administration, or vice versa.[7]

  • Dosing: Each patient receives the same dose of methotrexate via both routes of administration, separated by a washout period (typically 1-2 weeks) to ensure complete drug elimination from the previous period.[7]

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[5]

  • Analysis: Methotrexate concentrations in the blood are measured, and pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated.[5] Relative bioavailability of the oral formulation is determined by comparing its AUC to that of the subcutaneous administration.[5]

Methotrexate Polyglutamates as a Biomarker

The concentration of methotrexate polyglutamates (MTX-PGs) in red blood cells has emerged as a valuable biomarker for monitoring methotrexate therapy. Higher levels of MTX-PGs are associated with greater therapeutic efficacy but also an increased risk of adverse effects, particularly hepatotoxicity.[10][11][12]

Data Summary: MTX-PG Concentrations and Clinical Outcomes
StudyPatient PopulationKey Finding
MIRACLE Trial[10][12]Rheumatoid ArthritisHigher total MTX-PGs concentration was associated with higher efficacy and lower safety (hepatotoxicity).
Chikura, et al. (2017)[11]Rheumatoid ArthritisOptimal total MTX-PG concentrations for maximizing efficacy while minimizing toxicity were suggested to be between 83 and 105 nmol/L.
Arkin, et al. (2014)[13]Pediatric Inflammatory Skin DiseasesMean maximum MTX-PG levels were significantly higher in responders (31.5 nmol/L) compared to non-responders (18.1 nmol/L).
Calasan, et al. (2022)[14]Inflammatory Arthritis, Colitis, DermatitisA meta-analysis showed higher MTX-PG concentrations were associated with lower disease activity in rheumatoid arthritis, juvenile idiopathic arthritis, and psoriasis.
Experimental Protocol: Measuring MTX-PGs

Methodology:

  • Sample Collection: Whole blood samples are collected from patients undergoing methotrexate therapy.

  • Erythrocyte Isolation: Red blood cells are separated from the plasma and other cellular components through centrifugation.

  • Cell Lysis and Protein Precipitation: The isolated erythrocytes are lysed to release their intracellular contents, including MTX-PGs. Proteins are then precipitated and removed.

  • Quantification: The concentrations of different MTX-PGs (MTX-PG1 to MTX-PG5) in the lysate are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12]

  • Data Analysis: The total MTX-PG concentration is calculated and correlated with clinical efficacy measures (e.g., Disease Activity Score 28 [DAS28]) and safety parameters (e.g., liver enzyme levels).[10][11]

Comparative Efficacy: Methotrexate vs. Other DMARDs

Methotrexate vs. Leflunomide (B1674699) for Rheumatoid Arthritis

A meta-analysis of studies comparing methotrexate and leflunomide as first-line disease-modifying antirheumatic drugs (DMARDs) in rheumatoid arthritis (RA) found comparable efficacy.[15][16]

Data Summary: Methotrexate vs. Leflunomide in RA
OutcomeResult95% Confidence Interval
ACR 20 ResponseOdds Ratio: 0.88 (favors MTX, but not statistically significant)0.74, 1.06
Swollen Joint Count ReductionMean Difference: 0.82 (favors MTX)0.24, 1.39
Tender Joint Count ReductionNo significant difference
Physician Global AssessmentNo significant difference
HAQ-DI (Disability Index)No significant difference
Increased Liver EnzymesOdds Ratio: 0.38 (more frequent with Leflunomide)0.27, 0.53
Gastrointestinal ComplaintsOdds Ratio: 1.44 (more common with MTX)1.17, 1.79

Data from a meta-analysis by Salazar-Aldana et al. (2017)[15][16]

Comparative Efficacy: Methotrexate vs. Biologic Agents

Psoriasis and Psoriatic Arthritis

In the treatment of moderate to severe psoriasis and psoriatic arthritis, biologic agents have generally demonstrated superior efficacy compared to methotrexate.[17][18]

Data Summary: Methotrexate vs. Biologics in Psoriasis
StudyPatient PopulationOutcome MeasureMethotrexateBiologic Agents
Menter, et al. (2020)[19]Pediatric PsoriasisPASI 75 at 6 months40%71.4%
Watad, et al. (2024)[18][20]PsoriasisRisk of developing PsAHigher riskaHR: 0.46 (reduced risk vs. MTX)

PASI 75: 75% or greater improvement in the Psoriasis Area and Severity Index. aHR: adjusted Hazard Ratio.

Rheumatoid Arthritis

In rheumatoid arthritis, combining methotrexate with a biologic DMARD is generally more effective than monotherapy with either agent.[21] A network meta-analysis of treatments for RA patients who had an inadequate response to conventional DMARDs showed that most novel DMARDs in combination with methotrexate had similar levels of efficacy.[22] However, for monotherapy, tocilizumab showed higher ACR responses than anti-TNF agents or tofacitinib.[22]

RA_Treatment_Comparison MTX_mono Methotrexate Monotherapy Combination Methotrexate + Biologic MTX_mono->Combination Biologic_mono Biologic Monotherapy Biologic_mono->Combination Efficacy Higher Efficacy Combination->Efficacy leads to

Caption: Combination therapy efficacy in RA.

References

A Comparative Guide to Oral vs. Subcutaneous Methotrexate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX) remains a cornerstone therapy for autoimmune diseases, most notably rheumatoid arthritis. Originally developed as a high-dose chemotherapeutic agent, its efficacy in treating inflammatory conditions is achieved at much lower, weekly doses. The route of administration—oral or subcutaneous—is a critical variable that can significantly impact the drug's pharmacokinetic profile and, consequently, its therapeutic efficacy. While clinical studies in humans have extensively compared these two routes, this guide focuses on the available data and experimental protocols relevant to preclinical animal models, providing a framework for researchers in the field.

Pharmacokinetic Profile: The Bioavailability Gap

The most significant difference between oral and subcutaneous administration of methotrexate lies in its bioavailability—the fraction of the administered dose that reaches systemic circulation. Human studies have conclusively shown that subcutaneous administration results in higher and more predictable bioavailability compared to the oral route. This is primarily because oral absorption of methotrexate is dependent on saturable transport mechanisms in the gastrointestinal tract.[1][2]

While direct head-to-head pharmacokinetic comparisons in rodent models are not extensively documented in single studies, data from human clinical trials provide a clear rationale for expecting similar outcomes in preclinical models. At doses exceeding 15 mg/week in humans, the bioavailability of oral methotrexate plateaus, a limitation not observed with subcutaneous delivery.[1][3] Studies in rats have also indicated that the oral bioavailability of methotrexate can be low and highly variable, influenced by factors such as degradation by intestinal bacteria.[4]

Subcutaneous administration bypasses the complexities of gastrointestinal absorption, leading to more complete and less variable drug exposure.[3] This ensures that the intended dose is more reliably delivered to the systemic circulation, a critical factor for dose-response studies in animal models.

Data Summary: Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters from comparative human studies, illustrating the advantages of the subcutaneous route. These principles are expected to translate to animal models.

Study (Reference)DoseRouteMean Bioavailability (%)Key Finding
Hoekstra et al. (2004)[5][6]≥ 25 mg/weekOral64%Oral bioavailability is highly variable and, on average, two-thirds that of subcutaneous administration at higher doses.
Subcutaneous100% (Reference)
Jundt et al. (1993)[1][7]Low DoseOral (Tablet)85%Subcutaneous injection provides bioavailability nearly equivalent to intramuscular injection and superior to oral tablets.
Subcutaneous97%

Efficacy in Animal Models of Arthritis

The superior and more consistent bioavailability of subcutaneous methotrexate is expected to translate into greater efficacy in animal models of disease, particularly in studies employing a range of doses. The collagen-induced arthritis (CIA) model in DBA/1 mice is a standard and widely used preclinical model for rheumatoid arthritis, as it shares many pathological features with the human disease.[8]

Studies utilizing the CIA model have demonstrated the dose-dependent efficacy of subcutaneously administered methotrexate in reducing disease activity.[9][10] While direct comparative efficacy studies against the oral route in this model are scarce, the data clearly establish the therapeutic potential of subcutaneous MTX in a preclinical setting.

Data Summary: Efficacy of Subcutaneous Methotrexate in a CIA Mouse Model

This table presents efficacy data from a study using subcutaneous methotrexate in a collagen-induced arthritis model, demonstrating its therapeutic effect. This was not a comparative study against oral administration.

Treatment GroupMean Arthritis Score (Day 40)Reduction in Paw VolumeKey Finding
CIA + Vehicle~8.5N/AUntreated animals show severe disease progression.
CIA + SC MTX (10 mg/kg)~5.0Significant ReductionSubcutaneous MTX treatment results in a dose-dependent reduction in disease activity and paw swelling.[9]
CIA + SC MTX (20 mg/kg)~3.0Significant Reduction

Experimental Protocols

Reproducible and comparable results in animal studies depend on standardized protocols. The following are detailed methodologies for methotrexate preparation, administration, and a common disease model.

Protocol 1: Preparation and Administration of Methotrexate in Mice
  • Reconstitution: Methotrexate is typically supplied as a lyophilized powder. Reconstitute in a sterile, pH-adjusted buffer. A common practice is to dissolve it in sterile 0.9% Sodium Chloride, potentially adjusting the pH to ~8.5 with sodium hydroxide (B78521) to ensure complete dissolution. Prepare a stock solution (e.g., 1-10 mg/mL).

  • Dosage Calculation: Accurately weigh each mouse before administration. Calculate the required volume of the stock solution based on the mouse's body weight and the target dose (e.g., mg/kg).

  • Final Dilution: Dilute the calculated stock solution volume with sterile 0.9% Sodium Chloride to a final volume suitable for injection (typically 100-200 µL for mice).

  • Administration Routes:

    • Subcutaneous (SC) Injection: Using a 27-30 gauge needle, lift the loose skin over the scruff of the neck or the flank to form a tent. Insert the needle into the base of the tent, parallel to the body, and inject the solution.

    • Oral Gavage (PO): Use a proper-sized, ball-tipped gavage needle. Gently restrain the mouse and pass the needle over the tongue into the esophagus and down to the stomach. Administer the solution slowly to prevent regurgitation or aspiration.

Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is a standard method for inducing an autoimmune arthritis model that is responsive to methotrexate treatment.[8][9]

  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). A typical concentration is 1-2 mg/mL of collagen.

    • Administer a 100 µL intradermal injection at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA).

    • Administer a 100 µL intradermal booster injection at a different site on the base of the tail.

  • Treatment Initiation (Prophylactic or Therapeutic):

    • Prophylactic: Begin treatment at or shortly after the primary immunization (e.g., Day 0 or Day 14).[9]

    • Therapeutic: Begin treatment upon the first signs of clinical arthritis (e.g., paw swelling or redness), typically around Day 24-28.[8]

    • Administer methotrexate (oral or subcutaneous) at the desired dose and schedule (e.g., once weekly).

  • Disease Monitoring and Scoring:

    • Begin monitoring mice for signs of arthritis around Day 21.

    • Score each paw 3-5 times per week based on a graded scale for erythema and swelling (e.g., 0 = normal; 1 = mild swelling/erythema; 2 = moderate swelling; 3 = severe swelling of entire paw; 4 = maximal swelling and joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness/volume using digital calipers.

    • Monitor body weight as an indicator of systemic toxicity.

Mandatory Visualization

Signaling Pathway: Methotrexate's Anti-Inflammatory Mechanism

The primary anti-inflammatory mechanism of low-dose methotrexate is not through direct folate antagonism, but rather through the promotion of adenosine (B11128) release. Intracellular methotrexate polyglutamates inhibit key enzymes in the purine (B94841) synthesis pathway, leading to an accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide). This, in turn, increases the extracellular concentration of adenosine, which binds to its receptors (e.g., A2A) on immune cells, triggering potent anti-inflammatory downstream signaling.

Methotrexate_Adenosine_Pathway Adenosine_out Adenosine A2A_Receptor A2A Receptor Adenosine_out->A2A_Receptor Binds Anti_Inflammatory Anti-Inflammatory Effects A2A_Receptor->Anti_Inflammatory Activates MTX Methotrexate MTX_PG MTX Polyglutamates MTX->MTX_PG FPGS ATIC ATIC MTX_PG->ATIC Inhibits AICAR AICAR (Accumulates) Adenosine_in Adenosine AICAR->Adenosine_in Inhibits breakdown Adenosine_in->Adenosine_out Transport

Caption: Adenosine signaling pathway, a key anti-inflammatory mechanism of methotrexate.

Experimental Workflow: Comparing Administration Routes

This diagram outlines a logical workflow for a preclinical study designed to directly compare the efficacy of oral and subcutaneous methotrexate in an arthritis model.

Experimental_Workflow cluster_setup Phase 1: Study Setup & Induction cluster_treatment Phase 2: Treatment Period cluster_monitoring Phase 3: Monitoring & Endpoints A Acclimatize DBA/1 Mice B Randomize into Treatment Groups A->B C Induce Arthritis (CIA) Day 0 & 21 B->C D Group 1: Vehicle Control E Group 2: Oral MTX F Group 3: Subcutaneous MTX G Monitor Daily: Arthritis Score, Paw Volume, Body Weight D->G E->G F->G H Terminal Bleed: Pharmacokinetics (AUC, Cmax) G->H I Tissue Harvest: Histopathology, Cytokines G->I J Data Analysis & Comparison H->J I->J

Caption: Workflow for comparing oral vs. subcutaneous methotrexate in a CIA mouse model.

Conclusion

For researchers designing preclinical studies, the choice of administration route for methotrexate is a critical determinant of drug exposure and, potentially, therapeutic outcome. While direct comparative data in animal models is not as robust as in human trials, the evidence strongly suggests that subcutaneous administration offers superior and more reliable bioavailability.[1][5] This overcomes the dose-limiting and variable absorption of the oral route.[3][4] By providing more consistent systemic exposure, the subcutaneous route can reduce variability within treatment groups and allow for a more accurate assessment of dose-dependent efficacy in animal models of inflammatory disease. Therefore, for studies requiring precise dose-response characterization, the subcutaneous route should be considered the preferred method of administration.

References

Methotrexate vs. Other DMARDs in Preclinical Arthritis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX) has long been the cornerstone therapy for rheumatoid arthritis (RA). Its established efficacy and well-understood, albeit complex, mechanism of action make it the benchmark against which new Disease-Modifying Antirheumatic Drugs (DMARDs) are often compared. This guide provides an objective comparison of methotrexate's performance against other key DMARDs—leflunomide (B1674699), the biologic agent etanercept, and the Janus kinase (JAK) inhibitor tofacitinib (B832)—in preclinical animal models of arthritis. The data presented herein is derived from various studies employing collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, which are standard platforms for evaluating anti-arthritic therapies.

Comparative Efficacy Data

The following tables summarize the quantitative data from head-to-head or comparable preclinical studies. These studies evaluate the efficacy of different DMARDs in reducing the clinical signs of arthritis, such as paw swelling and overall disease activity scores.

Methotrexate vs. Leflunomide in Rat Adjuvant-Induced Arthritis
Treatment GroupDoseMean Paw Swelling Inhibition (%)Grip Strength Loss Recovery (%)Reference
Methotrexate (MTX)1 mg/kg/day, p.o.Less potent than LeflunomideLess potent than Leflunomide[1]
Leflunomide (LEF)10 mg/kg/day, p.o.Significantly inhibitedSignificantly inhibited (23.5%)[1]
Leflunomide (LEF)32 mg/kg/day, p.o.Significantly inhibitedSignificantly inhibited[1]

Data from a study in female Lewis rats with established adjuvant-induced arthritis. Treatment was administered therapeutically from days 15-24.[1]

Methotrexate vs. Etanercept in Mouse Collagen-Induced Arthritis
Treatment GroupDoseMean Arthritis Score (Day 45)Incidence of Arthritis (%)Reference
Saline (Control)-~10100[2]
Etanercept (ETN)5 mg/kg, i.p. (every 3 days)~2~40[2]
Methotrexate (MTX)0.1 - 10 mg/kg, i.p.Dose-dependent reductionSignificant prevention[3]

Data compiled from studies in DBA/1J mice with collagen-induced arthritis. Etanercept treatment was initiated on day 21.[2] Methotrexate treatment was started 21 days after immunization.[3]

Methotrexate vs. Tofacitinib in Rat Adjuvant-Induced Arthritis
Treatment GroupDoseHind Paw Volume ReductionReduction in Arthritic ScoreReference
Vehicle---[4]
Methotrexate (MTX)0.1 mg/kg, p.o. (daily)SignificantSignificant[4]
Tofacitinib3 mg/kg, p.o. (daily)Comparable to Peficitinib (B612040) 10 mg/kgComparable to Peficitinib 10 mg/kg[5]
Tofacitinib10 mg/kg, p.o. (daily)Dose-dependent attenuationDose-dependent attenuation[5]

Data from studies in rats with adjuvant-induced arthritis.[4][5]

Signaling Pathways

The therapeutic effects of methotrexate and other DMARDs are mediated through their modulation of various intracellular signaling pathways that are crucial for the inflammatory cascade in arthritis.

Methotrexate_Signaling_Pathways MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits AICART AICAR Transformylase MTX->AICART inhibits JAK_STAT JAK/STAT Pathway MTX->JAK_STAT inhibits NF_kB NF-κB Pathway MTX->NF_kB inhibits Purine_Synth Purine Synthesis DHFR->Purine_Synth T_Cell_Prolif T-Cell Proliferation Purine_Synth->T_Cell_Prolif Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) T_Cell_Prolif->Pro_Inflammatory_Cytokines AICAR AICAR Accumulation AICART->AICAR Adenosine Adenosine Release AICAR->Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor activates Anti_Inflammatory Anti-inflammatory Effects A2A_Receptor->Anti_Inflammatory Anti_Inflammatory->Pro_Inflammatory_Cytokines suppresses JAK_STAT->Pro_Inflammatory_Cytokines NF_kB->Pro_Inflammatory_Cytokines

Methotrexate's Multifaceted Anti-inflammatory Mechanisms.

DMARD_Signaling_Comparison cluster_Leflunomide Leflunomide cluster_Etanercept Etanercept cluster_Tofacitinib Tofacitinib LEF Leflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) LEF->DHODH inhibits Pyrimidine_Synth Pyrimidine Synthesis DHODH->Pyrimidine_Synth Lymphocyte_Prolif Lymphocyte Proliferation Pyrimidine_Synth->Lymphocyte_Prolif ETN Etanercept TNFa TNF-α ETN->TNFa binds & neutralizes TNF_Receptor TNF Receptor TNFa->TNF_Receptor Inflammation Inflammation TNF_Receptor->Inflammation TOFA Tofacitinib JAK Janus Kinases (JAK1, JAK3) TOFA->JAK inhibits STAT STAT Phosphorylation JAK->STAT Cytokine_Signaling Cytokine Signaling STAT->Cytokine_Signaling

Comparative Signaling Pathways of DMARDs.

Experimental Protocols

The following are detailed methodologies for the key animal models and drug administrations cited in the comparative data tables.

Collagen-Induced Arthritis (CIA) in Mice
  • Induction: Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100-200 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).[2][6] A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[2][6]

  • Disease Assessment: The severity of arthritis is evaluated using a clinical scoring system, typically on a scale of 0-4 for each paw, based on the degree of erythema and swelling. The maximum score per mouse is usually 16.[2] Paw thickness can also be measured using a caliper.[6]

  • Methotrexate Administration: Methotrexate is dissolved in a sterile vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing regimens can vary, for example, 0.1-10 mg/kg administered intraperitoneally, with treatment initiated after the booster immunization.[3]

  • Etanercept Administration: Etanercept is administered via intraperitoneal injection, for instance, at a dose of 5 mg/kg every three days, starting from day 21 post-primary immunization.[2]

Adjuvant-Induced Arthritis (AIA) in Rats
  • Induction: Female Lewis rats are injected intradermally at the base of the tail or in a footpad with heat-killed Mycobacterium tuberculosis suspended in mineral oil (Complete Freund's Adjuvant).[1][7]

  • Disease Assessment: Arthritis development is monitored by measuring paw volume using a plethysmometer and assessing clinical signs of inflammation.[8] Grip strength can also be measured to evaluate joint function.[1]

  • Methotrexate Administration: Methotrexate is administered orally (p.o.) via gavage. A typical therapeutic dosing regimen is 0.1 mg/kg daily.[4]

  • Leflunomide Administration: Leflunomide is administered orally. For therapeutic studies, treatment may begin after the onset of arthritis, with doses ranging from 3.2 to 32 mg/kg/day.[1]

  • Tofacitinib Administration: Tofacitinib is administered orally. Doses in repeated-administration studies can range from 1 to 10 mg/kg.[5]

Experimental_Workflow_CIA_Model Start Start: DBA/1J Mice (8-10 weeks) Day0 Day 0: Primary Immunization (Collagen + CFA) Start->Day0 Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Treatment Initiation: - Methotrexate - Etanercept - Vehicle Day21->Treatment Monitoring Disease Monitoring: - Arthritis Score - Paw Swelling Treatment->Monitoring Endpoint Endpoint Analysis: - Histopathology - Cytokine Levels Monitoring->Endpoint

General Experimental Workflow for the CIA Model.

Conclusion

This guide provides a comparative overview of methotrexate and other prominent DMARDs in preclinical arthritis models. The presented data and protocols offer a valuable resource for researchers in the field of rheumatology and drug development. While methotrexate remains a critical therapeutic agent, the findings from these animal models demonstrate the potent anti-arthritic effects of leflunomide, etanercept, and tofacitinib, each acting through distinct molecular mechanisms. The choice of a specific arthritis model and the experimental design are crucial for the effective evaluation and comparison of these and novel anti-rheumatic therapies.

References

Methotrexate's Impact on Adenosine Signaling: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methotrexate's (MTX) well-documented effects on adenosine (B11128) signaling against other anti-inflammatory agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the critical pathways to aid in research and drug development.

Executive Summary

Methotrexate (B535133), a cornerstone therapy for rheumatoid arthritis and other inflammatory diseases, exerts its primary anti-inflammatory effects by increasing extracellular concentrations of adenosine, a potent endogenous anti-inflammatory molecule. This mechanism is distinct from its anti-proliferative role at higher doses. This guide compares the experimental evidence for MTX's adenosine-dependent pathway with that of Sulfasalazine (B1682708), which shares a similar mechanism, and contrasts it with Dexamethasone and Ibuprofen, which operate through different primary pathways.

Comparative Analysis of Anti-inflammatory Agents on Adenosine Signaling

The following tables summarize quantitative data from key in vivo and in vitro studies, providing a clear comparison of how Methotrexate and its alternatives modulate inflammatory markers and adenosine signaling.

Table 1: In Vivo Efficacy in Murine Air Pouch Model of Inflammation
DrugDosageChange in Leukocyte Count (x 10⁶)Change in TNF-α LevelsChange in Exudate Adenosine Conc. (nM)Citation(s)
Methotrexate 1 mg/kg/week for 5 weeks↓ Reduced↓ Reduced↑ Increased[1]
Sulfasalazine 100 mg/kg/day for 3 days↓ Markedly decreasedNot Reported↑ From 127 to 869[1]
Dexamethasone Not ReportedNot ReportedNot ReportedNot Reported
Ibuprofen Not ReportedNot ReportedNot ReportedNot Reported

Data for Dexamethasone and Ibuprofen's direct effects on adenosine in this model are not extensively reported in the literature.

Table 2: Effects on Adenosine Kinetics in Humans
DrugStudy DesignKey Finding on Adenosine SignalingQuantitative OutcomeCitation(s)
Methotrexate 15 mg/week for 12 weeks in arthritis patientsPotentiated adenosine-induced vasodilation↑ FBF ratio from 2.2 to 3.2 (p<0.05) with adenosine infusion[2][3]
Methotrexate 15 mg/week for 12 weeks in arthritis patientsReduced Vmax of adenosine deaminase in lymphocytes↓ Vmax (p<0.05)[2][3]
Dipyridamole (B1670753) (potentiates adenosine) Infusion in arthritis patients treated with MTXEnhanced dipyridamole-induced vasodilation↑ FBF ratio from 1.8 to 2.4 (p<0.05)[2][3]

FBF: Forearm Blood Flow

Table 3: Mechanistic Comparison of Effects on the Adenosine Pathway
DrugPrimary Mechanism Related to Adenosine SignalingEffect on Extracellular AdenosineKey Mediating ReceptorsCitation(s)
Methotrexate Inhibition of ATIC, leading to AICAR accumulation, which inhibits AMPD and ADA. Increased AMP is converted to adenosine by CD73.↑ IncreasesA2A, A3[4]
Sulfasalazine Inhibition of ATIC, leading to AICAR accumulation and subsequent adenosine release.↑ IncreasesA2[1]
Dexamethasone May upregulate ectonucleotidases (CD39, CD73) in some contexts. Primarily acts via glucocorticoid receptors. Complex effects on adenosine receptor expression.↑ May indirectly increaseA1, A3 (receptor expression modulation)[5][6]
Ibuprofen No significant effect on adenosine uptake. Primary mechanism is COX inhibition.No direct effectNot Applicable[7]

Signaling Pathways and Experimental Workflows

Methotrexate-Induced Adenosine Signaling Pathway

Methotrexate_Adenosine_Pathway cluster_cell Inflammatory Cell cluster_extracellular Extracellular Space MTX Methotrexate MTX_PG MTX-Polyglutamates MTX->MTX_PG ATIC ATIC MTX_PG->ATIC AICAR AICAR AMPD AMP Deaminase AICAR->AMPD ADA_in Adenosine Deaminase (intra) AICAR->ADA_in AMP AMP Adenosine_in Adenosine (intra) AMP_out AMP AMP->AMP_out Release CD73 CD73 AMP_out->CD73 Adenosine_out Adenosine CD73->Adenosine_out A2A_R A2A Receptor Adenosine_out->A2A_R A3_R A3 Receptor Adenosine_out->A3_R Anti_Inflammatory Anti-inflammatory Effects A2A_R->Anti_Inflammatory A3_R->Anti_Inflammatory

Caption: Methotrexate's mechanism of increasing extracellular adenosine.

Murine Air Pouch Experimental Workflow

Murine_Air_Pouch_Workflow cluster_setup Pouch Formation cluster_treatment Treatment and Inflammation cluster_analysis Exudate Analysis Day0 Day 0: Inject 3mL sterile air s.c. Day3 Day 3: Re-inject 1.5mL air Day0->Day3 Treatment Weekly i.p. injection: Methotrexate or Saline (4-5 weeks) Day3->Treatment Day6 Day 6: Inject Carrageenan into pouch Treatment->Day6 Harvest 4h post-carrageenan: Lavage pouch Day6->Harvest Analysis Analyze Exudate: - Leukocyte Count - TNF-α (ELISA) - Adenosine (HPLC) Harvest->Analysis

Caption: Workflow for the murine air pouch model of inflammation.

Logical Relationship of MTX Alternatives on Adenosine Signaling

Drug_Comparison_Logic cluster_adenosine_modulators Direct Adenosine Pathway Modulators cluster_other_mechanisms Alternative Anti-inflammatory Mechanisms MTX Methotrexate Increase_Ado ↑ Extracellular Adenosine MTX->Increase_Ado SSZ Sulfasalazine SSZ->Increase_Ado Anti_Inflammation Anti_Inflammation Increase_Ado->Anti_Inflammation Anti-inflammatory Effect DEX Dexamethasone GR_Activation Glucocorticoid Receptor Activation DEX->GR_Activation IBU Ibuprofen COX_Inhibition COX Inhibition IBU->COX_Inhibition GR_Activation->Anti_Inflammation COX_Inhibition->Anti_Inflammation

Caption: Comparative logic of anti-inflammatory drug actions.

Detailed Experimental Protocols

Protocol 1: Murine Air Pouch Model of Inflammation

This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring leukocyte migration, cytokine production, and adenosine levels in a localized inflammatory site.

  • Pouch Induction:

    • Inject 3 mL of sterile air subcutaneously into the dorsal intrascapular region of mice.

    • On day 3, reinflate the pouch with 1.5 mL of sterile air to maintain the cavity.

  • Drug Administration:

    • Administer Methotrexate (e.g., 1 mg/kg) or vehicle control intraperitoneally once a week for 4-5 weeks.

  • Induction of Inflammation:

    • On day 6 after the initial air injection, induce inflammation by injecting 1 mL of 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.

  • Exudate Collection and Analysis:

    • Four hours after carrageenan injection, euthanize the mice and lavage the air pouch with a known volume of sterile saline.

    • Leukocyte Count: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • TNF-α Measurement: Centrifuge the exudate to remove cells and quantify TNF-α levels in the supernatant using a standard ELISA kit.

    • Adenosine Measurement: Immediately add a "stopper solution" (containing inhibitors of adenosine deaminase and ecto-5'-nucleotidase) to the supernatant. Measure adenosine concentrations using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Measurement of Forearm Blood Flow (FBF) in Humans

This protocol provides an in vivo assessment of a drug's effect on adenosine kinetics by measuring vascular responses.

  • Patient Population:

    • Recruit patients with active arthritis.

    • Perform measurements before initiating methotrexate therapy and after a defined treatment period (e.g., 12 weeks of 15 mg/week MTX).

  • Procedure:

    • Measure forearm blood flow using venous occlusion plethysmography.

    • Cannulate a brachial artery for the infusion of study drugs.

  • Drug Infusion:

    • Infuse adenosine and dipyridamole (a nucleoside transport inhibitor that increases extracellular adenosine) intra-arterially at increasing doses.

    • Measure FBF at baseline and during each infusion step in both the infused and the contralateral (control) arm.

  • Data Analysis:

    • Calculate the vasodilator response as the ratio of FBF in the infused arm to that in the control arm.

    • Determine the change in the vasodilator response before and after methotrexate treatment.

Protocol 3: Measurement of Extracellular Adenosine by HPLC

This protocol details the quantification of adenosine in biological fluids.

  • Sample Preparation:

    • Collect biological samples (e.g., cell culture supernatant, plasma, or air pouch exudate) and immediately add a stopper solution containing erythro-9-(2-hydroxy-3-nonyl) adenine (B156593) (EHNA) to inhibit adenosine deaminase and α,β-methylene ADP (APCP) to inhibit ecto-5'-nucleotidase.

    • Keep samples on ice.

    • Deproteinize samples using a 10 kDa spin filter.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • The mobile phase typically consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) gradient.

    • Detect adenosine using a UV detector at approximately 260 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of adenosine.

    • Calculate the adenosine concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

References

Comparative Analysis of Methotrexate's Effect on Different Tumor Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a cornerstone of chemotherapy, classified as a folate antagonist. It functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides, thereby disrupting DNA replication and cell division in rapidly proliferating cancer cells. Its application spans a wide range of malignancies, including leukemias, lymphomas, breast cancer, lung cancer, osteosarcoma, and gestational trophoblastic disease. However, the clinical efficacy of methotrexate varies significantly across these different tumor types.

This guide provides a comparative analysis of methotrexate's effects on various cancers, focusing on its mechanism of action, in vitro cytotoxicity, and the molecular underpinnings of differential sensitivity and resistance. The content herein is supported by experimental data to aid researchers and professionals in drug development in understanding the nuanced activity of this widely used therapeutic agent.

Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, methotrexate leads to a depletion of intracellular THF, which in turn inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.

Inside the cell, methotrexate is converted to methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell for a longer duration and are more potent inhibitors of not only DHFR but also other folate-dependent enzymes like thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (AICART).

Beyond its primary role as a DHFR inhibitor, methotrexate has been shown to influence other signaling pathways, which may contribute to its anti-tumor effects in a tissue-specific manner. For instance, in breast cancer cells, methotrexate treatment leads to an accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn activates AMP-activated protein kinase (AMPK) signaling. This activation of AMPK can inhibit cellular proliferation and stimulate mitochondrial metabolism. In myeloproliferative neoplasms, methotrexate has been found to inhibit the JAK/STAT signaling pathway, which is often constitutively active in these malignancies.

Methotrexate_Mechanism_of_Action cluster_Cell Cancer Cell MTX_ext Extracellular Methotrexate RFC1 RFC-1 Transporter MTX_ext->RFC1 Uptake MTX_int Intracellular Methotrexate RFC1->MTX_int FPGS FPGS MTX_int->FPGS MTXPG Methotrexate Polyglutamates (MTXPGs) FPGS->MTXPG Polyglutamylation DHFR DHFR MTXPG->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR->THF DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Inhibition of leads to Resistance_Mechanisms cluster_Cell Cancer Cell MTX_ext Extracellular Methotrexate RFC1 RFC-1 MTX_ext->RFC1 MTX_int Intracellular Methotrexate RFC1->MTX_int ABC ABC Transporters ABC->MTX_ext Efflux MTX_int->ABC FPGS FPGS MTX_int->FPGS DHFR DHFR MTX_int->DHFR Res_RFC Decreased RFC-1 Expression/Function Res_RFC->RFC1 Res_ABC Increased ABC Transporter Expression Res_ABC->ABC Res_FPGS Decreased FPGS Activity Res_FPGS->FPGS Res_DHFR Increased DHFR Expression/Mutation Res_DHFR->DHFR MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of MTX incubate1->treat incubate2 Incubate for defined period (e.g., 48h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Unveiling Methotrexate's Efficacy: A Comparative Guide Across Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methotrexate's (MTX) performance across various preclinical research models. By presenting supporting experimental data, detailed protocols, and visualizing key molecular pathways, this document aims to facilitate a deeper understanding of MTX's therapeutic potential and its variable efficacy in different biological contexts.

Methotrexate (B535133), a cornerstone in the treatment of rheumatoid arthritis and various cancers, exhibits a complex and context-dependent efficacy profile.[1] Its mechanism of action, primarily the inhibition of dihydrofolate reductase (DHFR), disrupts DNA and RNA synthesis, leading to its anti-proliferative effects.[1] However, its immunomodulatory and anti-inflammatory properties are attributed to a wider range of molecular interactions, including the modulation of adenosine (B11128) signaling, and the inhibition of the NF-κB and JAK/STAT pathways.[2][3] This guide delves into the experimental evidence of MTX's efficacy in widely-used animal models of rheumatoid arthritis and a diverse panel of cancer cell lines.

Quantitative Efficacy of Methotrexate: A Cross-Model Comparison

The following tables summarize the quantitative data on methotrexate's efficacy in suppressing disease in animal models of rheumatoid arthritis and inhibiting the growth of various cancer cell lines.

Table 1: Efficacy of Methotrexate in Animal Models of Rheumatoid Arthritis

ModelSpeciesDosing RegimenKey Efficacy ReadoutResult
Collagen-Induced Arthritis (CIA)Mouse0.1 mg/kg, 2.5 mg/kg, 5 mg/kgArthritis ScoreSignificant reduction in severity scores at 2.5 mg/kg and 5 mg/kg.[4]
Adjuvant-Induced Arthritis (AIA)Rat150-600 µg/kg/week (oral)Paw InflammationStatistically significant suppression of paw inflammation.[5]
Adjuvant-Induced Arthritis (AIA)Rat1 mg/kg/week (s.c.) for 3 weeksArthritis ScoreSignificant reduction in arthritis score.[2]

Table 2: In Vitro Efficacy of Methotrexate in Various Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation TimeIC50 (µM)
DaoyMedulloblastoma6 days0.095[6]
Saos-2Osteosarcoma6 days0.035[6]
T24Bladder Cancer24 hours0.24[1]
HTC-116Colorectal Cancer48 hours0.15[7]
A-549Lung Carcinoma48 hours0.10[7]
MCF-7Breast Cancer72 hours33[8]
HeLaCervical Cancer72 hours (pH 6.9)~4-fold difference compared to resistant cells[9]
JurkatT-cell LeukemiaNot Specified>1 (Resistant)
HL-60Promyelocytic LeukemiaNot Specified>1 (Resistant)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Methotrexate Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of Methotrexate on a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Methotrexate (powder)

  • 1 M NaOH

  • Sterile PBS

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >90%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Methotrexate Preparation and Treatment:

    • Prepare a concentrated stock solution of MTX (e.g., 10 mM) by dissolving the powder in a minimal amount of 1 M NaOH and then diluting with sterile PBS or culture medium.[10]

    • Perform serial dilutions of the MTX stock solution in complete culture medium to obtain the desired final concentrations for the assay.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MTX.

    • Include wells with medium only (blank) and cells with medium but no drug (negative control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.[10]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[10]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each MTX concentration relative to the untreated control cells.

Protocol 2: Detection of Early Apoptosis using Annexin V-FITC/PI Staining

This protocol describes a common method to detect early-stage apoptosis in cells treated with methotrexate.

Materials:

  • Cells treated with Methotrexate

  • 1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentration of Methotrexate for a specified time.

    • Collect both adherent and suspension cells. For adherent cells, gently trypsinize and then collect.

  • Staining:

    • Wash the collected cells (1-5 x 10^5) with cold 1X PBS and centrifuge.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by methotrexate and a generalized workflow for cross-model efficacy validation.

Cross_Validation_Workflow cluster_models Research Models cluster_data Data Acquisition cluster_analysis Analysis & Validation Animal_Models Animal Models (e.g., CIA, AIA) Efficacy_Data Efficacy Data (e.g., Arthritis Score, IC50) Animal_Models->Efficacy_Data Toxicity_Data Toxicity Data Animal_Models->Toxicity_Data Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa) Cell_Lines->Efficacy_Data Cell_Lines->Toxicity_Data Statistical_Analysis Statistical Analysis Efficacy_Data->Statistical_Analysis Toxicity_Data->Statistical_Analysis Model_Comparison Cross-Model Comparison Statistical_Analysis->Model_Comparison Conclusion Conclusion on Efficacy Profile Model_Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of methotrexate efficacy.

Adenosine_Signaling_Pathway MTX Methotrexate DHFR DHFR MTX->DHFR inhibits AICAR_T AICAR Transformylase MTX->AICAR_T inhibits AICAR AICAR (accumulates) Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase inhibits AMP_Deaminase AMP Deaminase AICAR->AMP_Deaminase inhibits Adenosine Extracellular Adenosine Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory leads to JAK_STAT_Pathway MTX Methotrexate JAK JAK MTX->JAK inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_Transcription Pro-inflammatory Gene Transcription STAT->Gene_Transcription activates NFkB_Pathway MTX Methotrexate IKK IKK MTX->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Sodium Methotrexate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133), a potent cytotoxic agent, demands meticulous handling and disposal to ensure personnel safety and environmental protection.[1] Adherence to these protocols is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of sodium methotrexate waste.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any procedure involving this compound, it is mandatory to don the appropriate PPE to minimize the risk of exposure through inhalation or skin contact.[1]

  • Gloves: Wear PVC or nitrile gloves.[1][2][3] For extensive handling, consider double-gloving.

  • Eye Protection: Safety glasses are required.[1][2][3]

  • Protective Clothing: A disposable gown or lab coat is essential.[1][2]

  • Respiratory Protection: For tasks with a high risk of aerosol generation, such as preparing solutions, work within a Class II Biological Safety Cabinet.[1][4] If a cabinet is unavailable, a half-mask air-purifying respirator with HEPA cartridges (P100) should be used.[3]

II. Waste Segregation: The First Line of Defense

Proper segregation of methotrexate waste at the point of generation is the foundational step in safe disposal.[1][5] All materials that have come into contact with methotrexate must be treated as hazardous waste and segregated from the general laboratory waste stream.[1]

Key Waste Categories:

  • Trace Chemotherapy Waste: This category includes items with minimal residual drug contamination, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and bench pads.[5][6][7] A container is considered "RCRA empty" if it holds less than 3% of its original weight in residue.[5][7]

  • Bulk Chemotherapy Waste: This includes any material containing more than 3% of the drug's original weight, such as partially used vials, syringes, or materials used to clean up a spill.[5][6]

  • Sharps Waste: Needles, syringes, broken glass vials, and other sharps contaminated with methotrexate must be placed in a designated, puncture-resistant sharps container.[1][4][5]

III. Step-by-Step Disposal Procedures
  • Immediate Segregation: At the point of use, immediately place contaminated items into the correct waste container.[5] Do not mix trace and bulk chemotherapy waste.[5]

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste" and display the biohazard symbol.[1][8] Specific containers for trace chemotherapy waste should be yellow, while bulk chemotherapy waste containers are typically black.[5][7] Sharps containers should be puncture-resistant and appropriately labeled for chemotherapy sharps, often with a yellow or purple lid.[5][9]

  • Secure Storage: Keep all waste containers sealed when not in use.[4][5] Store them in a designated, secure area away from general traffic until collection by a licensed hazardous waste disposal service.[5]

  • Final Disposal Method: The primary and recommended method for the disposal of all methotrexate-contaminated materials is incineration at high temperatures (1000°C or higher) by a licensed hazardous waste contractor.[1][2][3] This ensures the complete destruction of the cytotoxic compounds.[1]

    • Note on Drain Disposal: Current regulations from agencies like the Environmental Protection Agency (EPA) prohibit the sewering of pharmaceutical hazardous waste.[1] Therefore, drain disposal is not a recommended or compliant practice.[1][3]

IV. Spill Management Protocol

In the event of a this compound spill, immediate action is required to contain the area and protect personnel.[1]

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[1]

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section I. For larger spills, additional protection like chemical-protective coveralls and a self-contained breathing apparatus (SCBA) may be necessary.[3]

  • Contain the Spill:

    • Liquid Spills: Use absorbent pads to contain the material.[1]

    • Solid Spills: Gently cover with a damp absorbent material to avoid generating dust.[1][4]

  • Clean the Area: Place all contaminated materials, including absorbent pads and broken glass, into a designated hazardous waste container.[1] Clean the spill area with soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as bulk hazardous waste.[1][5]

Quantitative Data for this compound Disposal

ParameterSpecificationSource
Primary Disposal Method High-Temperature Incineration[1][2][5][10]
Incineration Temperature ≥ 1000°C[1][2]
Bulk Waste Threshold > 3% of original container weight[5][7]
Trace Waste Threshold < 3% of original container weight[5][7]

Experimental Protocols

The disposal procedures outlined above are based on established safety guidelines and regulatory requirements for handling cytotoxic agents. Key experimental protocols cited in the development of these guidelines often involve environmental monitoring to detect surface contamination in areas where these drugs are handled and biological monitoring of personnel to assess exposure levels. Such studies utilize techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of methotrexate present in wipe samples from surfaces or in urine samples from healthcare workers.[11] These findings underscore the importance of strict adherence to handling and disposal protocols to minimize exposure.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

start This compound Waste Generated is_sharp Is the item a sharp? start->is_sharp sharps_container Place in puncture-resistant 'Chemo Sharps' container (Yellow or Purple Lid) is_sharp->sharps_container Yes is_bulk Does it contain >3% (bulk) residue? is_sharp->is_bulk No store Store securely in designated area sharps_container->store bulk_container Place in 'Bulk Chemotherapy Waste' container (Black) is_bulk->bulk_container Yes trace_container Place in 'Trace Chemotherapy Waste' container (Yellow) is_bulk->trace_container No bulk_container->store trace_container->store incinerate Dispose via high-temperature incineration (≥1000°C) by licensed contractor store->incinerate

References

Essential Safety and Handling Precautions for Sodium Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Methotrexate (B535133). Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Sodium Methotrexate is a potent cytotoxic and teratogenic agent that requires meticulous handling to prevent occupational exposure. The following personal protective equipment (PPE) and procedures are mandatory for all personnel involved in its handling, storage, and disposal.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use, removal, and disposal of PPE.[1]

PPE CategoryMinimum RequirementRecommended for High-Risk Tasks (e.g., spill cleanup, handling powders)
Gloves Double gloving with chemotherapy-tested nitrile gloves.[2]Thicker gauge, chemotherapy-rated gloves. Change gloves immediately if contaminated or torn.[2] Do not wear for more than one hour.[2]
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.A moisture-resistant and disposable gown.[3]
Eye Protection Safety glasses with side shields.[4][5]Chemical splash goggles or a full-face shield if there is a risk of splashing.[2][3]
Respiratory Protection Not typically required when handled in a properly functioning chemical fume hood or biological safety cabinet.[5]A NIOSH-approved respirator with HEPA cartridges (e.g., N95, P100) should be used when handling powders outside of a containment device or when there is a risk of aerosol generation.[5][6]
Foot Protection Closed-toe shoes.Disposable shoe covers should be worn in areas where contamination is likely.[2]

Operational and Disposal Plans

Handling Procedures
  • Preparation : All handling of this compound, especially the preparation of solutions from powder, must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of airborne particles.[4][5][7]

  • Personal Hygiene : Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where this compound is handled.[3][5] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[2][5]

  • Labeling : All containers of this compound must be clearly labeled with the chemical name and hazard warnings.[3]

Spill Management

In the event of a spill, immediate action is required to contain and clean the area while ensuring personnel safety.

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.[8]

  • Don Appropriate PPE : Before cleaning, don the high-risk task PPE outlined in the table above, including respiratory protection.[4]

  • Containment : For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with a damp absorbent material to avoid generating dust.[7][8]

  • Cleaning : Clean the spill area with soap and water.[8] All cleanup materials must be disposed of as hazardous waste.[8]

  • Decontamination : After cleaning, decontaminate all surfaces and reusable equipment.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation : All contaminated items, including gloves, gowns, vials, and cleaning materials, must be segregated from general laboratory waste.[8][9] These items should be placed in clearly marked, sealed, and puncture-resistant containers labeled as "Hazardous Waste" or "Cytotoxic Waste".[8][9]

  • Sharps : Needles and syringes must be placed directly into an approved sharps container labeled for cytotoxic waste.[8][9]

  • Incineration : The primary and recommended method for the disposal of methotrexate and contaminated materials is high-temperature incineration by a licensed hazardous waste contractor.[4][8][9]

Visual Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_ppe_requirements PPE Requirements start Start: Handling this compound assess_task Assess Task and Potential for Exposure start->assess_task low_risk Low Risk (e.g., handling sealed containers) assess_task->low_risk Minimal contact moderate_risk Moderate Risk (e.g., preparing solutions in BSC) assess_task->moderate_risk Potential for splashes high_risk High Risk (e.g., spill cleanup, handling powder) assess_task->high_risk Aerosol/dust generation or spill low_ppe Single Gloves Lab Coat Safety Glasses low_risk->low_ppe moderate_ppe Double Gloves (Chemo-rated) Disposable Gown Safety Glasses moderate_risk->moderate_ppe high_ppe Double Gloves (Chemo-rated) Disposable Gown Goggles/Face Shield Respirator (N95/P100) high_risk->high_ppe end Proceed with Task low_ppe->end moderate_ppe->end high_ppe->end

Caption: PPE Selection Workflow for this compound Handling.

Donning_Doffing_Procedure PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Gown don2 2. Respirator (if required) don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Outer Gloves (over cuffs) don3->don4 doff1 1. Outer Gloves doff2 2. Gown and Inner Gloves (peel off together) doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4 end Wash Hands doff4->end start Start start->don1

Caption: PPE Donning and Doffing Sequence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium Methotrexate
Reactant of Route 2
Sodium Methotrexate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.